Product packaging for (R)-(-)-1,2-Propanediol(Cat. No.:CAS No. 16922-04-6)

(R)-(-)-1,2-Propanediol

Katalognummer: B107902
CAS-Nummer: 16922-04-6
Molekulargewicht: 76.09 g/mol
InChI-Schlüssel: DNIAPMSPPWPWGF-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(R)-(-)-1,2-Propanediol, also known as (R)-Propylene Glycol, is a high-value chiral C3 diol with significant applications in organic synthesis and biochemical research . This compound serves as a crucial chiral building block (chiral synthon) for the organic synthesis of complex pharmaceutical products, where enantiopurity is essential for biological activity . In microbial metabolic research, (R)-1,2-Propanediol is a product of anaerobic fermentation pathways. Specific organisms, such as various Clostridium strains, ferment inexpensive sugars like glucose and xylose to produce this enantiomer with high purity (often >99% enantiomeric excess) . The metabolic route typically proceeds through the key intermediate methylglyoxal . Researchers value this enantiomer for studying these specialized pathways and for the biotechnological production of valuable chemicals from renewable biomass, offering an alternative to petrochemical-based racemic mixtures . This product is presented with a high purity of >97.0% (GC) and an optical purity of >97.0% ee . It is a clear, colorless to light yellow viscous liquid with a specific gravity of approximately 1.04 . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O2 B107902 (R)-(-)-1,2-Propanediol CAS No. 16922-04-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIAPMSPPWPWGF-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201009429
Record name (-)-1,2-Propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propylene glycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001881
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000 mg/mL at 20 °C
Record name Propylene glycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001881
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4254-14-2
Record name R-(-)-1,2-Propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4254-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylene glycol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Propylene glycol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02159
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4254-14-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (-)-1,2-Propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPYLENE GLYCOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/602HN5L69H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propylene glycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001881
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-60 °C
Record name Propylene glycol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001881
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(R)-(-)-1,2-Propanediol chemical and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (R)-(-)-1,2-Propanediol: Core Chemical and Physical Properties

Introduction

This compound, also known as (R)-(-)-propylene glycol, is a chiral organic compound widely utilized as a versatile building block in chemical synthesis. Its specific stereochemistry makes it a valuable synthon for the creation of enantiomerically pure pharmaceuticals and other complex molecules. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its applications, tailored for researchers, scientists, and professionals in drug development. This compound is employed in various sectors, including pharmaceuticals as a solvent and stabilizer to enhance drug solubility and bioavailability, in cosmetics for its moisturizing properties, and in the food industry as a humectant and flavoring agent.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its application in controlled laboratory and industrial settings.

General and Identification Properties
PropertyValue
IUPAC Name(2R)-propane-1,2-diol
Synonyms(R)-(-)-Propylene glycerol, (R)-(-)-Propylene glycol, (2R)-1,2-Propanediol
Molecular FormulaC₃H₈O₂
Molecular Weight76.09 g/mol
CAS Number4254-14-2
AppearanceClear, colorless, viscous liquid
Physicochemical Data
PropertyValueConditions
Boiling Point186-188 °C765 mmHg
Melting Point-57 to -60 °C
Density1.04 g/mLat 25 °C
Refractive Index1.434at 20 °C
Specific Optical Rotation[α] = -16.5°neat, at 20 °C (D-line)
SolubilityMiscible with water, acetone, chloroform, ethanol, and glycerin. Not miscible with light mineral oil or fixed oils.

Core Applications

The unique properties of this compound underpin its utility in various scientific and industrial fields. Its chirality is paramount, enabling its use as a fundamental building block for synthesizing complex, stereospecific molecules.

G A This compound B Core Properties A->B C1 Chirality (R-enantiomer) B->C1 Stereochemistry C2 Low Toxicity & Biodegradability B->C2 Safety Profile C3 Solvent & Humectant Properties B->C3 Physicochemical D1 Pharmaceutical Synthesis C1->D1 D2 Drug Formulation C2->D2 D3 Cosmetics & Personal Care C2->D3 C3->D2 C3->D3 D4 Food Industry C3->D4 E1 Enantiomerically Pure APIs D1->E1 E2 Solvent & Stabilizer D2->E2

Caption: Logical relationship between core properties and applications.

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and research applications. The following sections detail standard methodologies for measuring key parameters of this compound.

Determination of Boiling Point (Micro-Scale Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire for attachment

Procedure:

  • Add approximately 0.5 mL of this compound to the small test tube.

  • Place the capillary tube into the test tube with the open end down.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Suspend the assembly in the heating bath. The heat should be applied gradually.

  • As the liquid heats, a stream of bubbles will emerge from the capillary tube.

  • Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

The pycnometer method offers high precision for determining the density of liquids.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature bath

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it empty (m_pyc).

  • Fill the pycnometer with distilled water and place it in the constant temperature bath (e.g., 25.0 °C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m_pyc+water).

  • Empty and dry the pycnometer again. Fill it with this compound.

  • Repeat the thermal equilibration and weighing process (m_pyc+sample).

  • Calculate the density using the following formula:

    • Density (ρ) = (m_sample / V_pyc)

    • Where m_sample = m_pyc+sample - m_pyc

    • And V_pyc = (m_pyc+water - m_pyc) / ρ_water (at the specific temperature)

Determination of Specific Optical Rotation

Optical rotation is a critical parameter for confirming the enantiomeric purity of a chiral compound. A polarimeter is used for this measurement.

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length (e.g., 1.0 dm)

  • Sodium lamp (D-line, 589 nm)

  • Volumetric flask and analytical balance for solutions (if not measuring 'neat')

G A Start: Prepare Sample B Calibrate Polarimeter (Zero with blank solvent) A->B C Fill Polarimeter Cell (Ensure no air bubbles) B->C D Place Cell in Polarimeter C->D E Measure Observed Rotation (α) D->E F Record Temperature & Wavelength E->F G Calculate Specific Rotation [α] F->G H End: Report [α] G->H

Caption: Experimental workflow for determining optical rotation.

Procedure for a Neat Liquid:

  • Calibrate the polarimeter to a zero reading with an empty, clean sample tube.

  • Carefully fill the polarimeter cell with this compound, ensuring no air bubbles are present in the light path.

  • Place the filled cell into the polarimeter.

  • Measure the observed rotation (α) in degrees. A negative value indicates levorotatory rotation.

  • The specific rotation [α] is calculated using Biot's Law:

    • [α]_λ^T = α / (l * d)

    • Where:

      • T is the temperature in degrees Celsius.

      • λ is the wavelength of light (e.g., D for the sodium D-line).

      • α is the observed rotation.

      • l is the path length of the cell in decimeters (dm).

      • d is the density of the neat liquid in g/mL.

Conclusion

This compound is a key chiral intermediate whose well-characterized chemical and physical properties are fundamental to its successful application. The data and protocols presented in this guide serve as a critical resource for scientists and developers, enabling precise application, quality assessment, and innovation in the fields of pharmaceuticals, cosmetics, and beyond. Adherence to standardized experimental procedures is crucial for ensuring the accuracy and reproducibility of these property measurements.

Spectroscopic Analysis of (R)-(-)-1,2-Propanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data for (R)-(-)-1,2-Propanediol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this chiral compound.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and GC-MS data for this compound.

¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignmentSolventFrequency (MHz)
3.88 - 3.84mCH(OH)D₂O500
3.55 - 3.52mCH₂(OH)D₂O500
1.14 - 1.12dCH₃D₂O500

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignmentSolventFrequency (MHz)
68.28CH(OH)CDCl₃15.09
67.75CH₂(OH)CDCl₃15.09
18.78CH₃CDCl₃15.09
70.635CH(OH)D₂ONot Specified
69.295CH₂(OH)D₂ONot Specified
20.674CH₃D₂ONot Specified
GC-MS Data

The mass spectrum of this compound obtained by electron ionization (EI) shows characteristic fragmentation patterns.

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
45100%[C₂H₅O]⁺
4315%[C₂H₃O]⁺
3112%[CH₃O]⁺
299%[CHO]⁺
2711%[C₂H₃]⁺

Experimental Protocols

Detailed methodologies for acquiring NMR and GC-MS data are crucial for reproducible results.

NMR Spectroscopy Protocol

This protocol is designed for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.

2.1.1 Sample Preparation

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)).

  • Transfer the solution to a 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

2.1.2 Instrument Parameters

  • Spectrometer: A 500 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-220 ppm.

2.1.3 Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the signals to determine the relative ratios of the different protons.

GC-MS Protocol for Chiral Analysis

This protocol is suitable for the separation and identification of the enantiomers of 1,2-Propanediol.

2.2.1 Derivatization (Optional but Recommended)

To improve the volatility and chromatographic separation of the enantiomers, derivatization is often employed. A common method is the formation of diastereomeric esters or acetals. For instance, reacting the diol with a chiral derivatizing agent like Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) can yield diastereomers that are separable on a standard achiral GC column.

2.2.2 Instrumentation

  • Gas Chromatograph: Equipped with a chiral capillary column (e.g., a cyclodextrin-based column such as SUPELCO β-DEX™ 120)[1].

  • Mass Spectrometer: An electron ionization (EI) mass spectrometer is typically used.

2.2.3 GC-MS Parameters

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 10 minutes.

    • Ramp: 1 °C/min to 100 °C.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

    • Scan Speed: 2 scans/second.

2.2.4 Data Analysis

  • Identify the peaks corresponding to the enantiomers of 1,2-propanediol based on their retention times.

  • Confirm the identity of the peaks by comparing their mass spectra with a reference library.

  • The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

A Technical Guide to (R)-(-)-1,2-Propanediol: Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-1,2-Propanediol, a chiral chemical with significant industrial applications, is also a naturally occurring metabolite found in various biological systems. This technical guide provides an in-depth exploration of its natural origins, primarily in the microbial world, and its multifaceted biological roles, particularly within the complex ecosystem of the gut microbiota. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core metabolic pathways to serve as a comprehensive resource for the scientific community.

Natural Occurrence of this compound

The primary natural sources of enantiomerically pure this compound are microorganisms, which synthesize this compound through specific metabolic pathways. Its presence has been documented in various bacteria and fungi.

Microbial Synthesis

A variety of microorganisms are known to produce this compound, primarily through the fermentation of common sugars. The stereochemistry of the produced 1,2-propanediol is dependent on the substrate and the metabolic pathway utilized. While the metabolism of deoxyhexoses like L-fucose and L-rhamnose typically yields (S)-1,2-propanediol, the fermentation of more common sugars such as glucose and xylose by certain bacteria leads to the production of the (R)-enantiomer[1].

Key microorganisms capable of producing this compound include:

  • Clostridium thermosaccharolyticum : This thermophilic bacterium is a notable natural producer of this compound with high enantiomeric excess (>99%) from a range of sugars including glucose, xylose, mannose, and cellobiose[1].

  • Thermoanaerobacterium thermosaccharolyticum : This organism also ferments various sugars to produce (R)-1,2-PD[2].

  • Engineered Escherichia coli : While wild-type E. coli does not naturally produce significant amounts of 1,2-propanediol from glucose, metabolic engineering has enabled the production of enantiomerically pure (R)-1,2-propanediol[3][4][5].

Occurrence in the Gut Microbiome

This compound is a significant metabolite within the mammalian gut microbiome. It is produced by certain gut bacteria through the fermentation of dietary fibers, specifically from the monosaccharides L-fucose and L-rhamnose, which are components of plant cell walls and mucin glycoproteins[4]. This microbially-produced 1,2-propanediol then becomes a substrate for other members of the gut community in a process known as cross-feeding.

Other Natural Sources

While microbial synthesis is the most well-documented natural source, this compound has been identified in other contexts, though its origin is often linked back to microbial activity. For instance, it has been detected in various wines, with the (R)-enantiomer being predominant, suggesting a fermentation-derived origin[6]. It is also used as a carrier solvent in some plant extracts for the cosmetics industry, though this does not indicate its natural presence in the plants themselves[7][8].

Biological Role of this compound

The biological significance of this compound is most prominently observed in microbial metabolism and community dynamics.

Carbon Source and Metabolic Intermediate

For many microorganisms, this compound serves as a viable carbon source. In the gut, bacteria that cannot directly metabolize fucose or rhamnose can utilize the 1,2-propanediol produced by primary fermenters[4]. This cross-feeding is a crucial ecological interaction that shapes the composition and function of the gut microbiota.

The Methylglyoxal Pathway: The Route to this compound

The biosynthesis of this compound from common sugars like glucose proceeds primarily through the methylglyoxal pathway[1]. This pathway involves the conversion of the glycolytic intermediate dihydroxyacetone phosphate (DHAP) into methylglyoxal, which is then reduced to this compound.

The key enzymatic steps are:

  • Dihydroxyacetone phosphate (DHAP) → Methylglyoxal : Catalyzed by methylglyoxal synthase (mgsA).

  • Methylglyoxal → (R)-Lactaldehyde : This reduction can be carried out by various enzymes, including glycerol dehydrogenase (gldA).

  • (R)-Lactaldehyde → this compound : The final reduction is catalyzed by a propanediol oxidoreductase or other alcohol dehydrogenases.

Methylglyoxal_Pathway Glucose Glucose DHAP Dihydroxyacetone phosphate (DHAP) Glucose->DHAP Glycolysis Methylglyoxal Methylglyoxal DHAP->Methylglyoxal Methylglyoxal synthase (mgsA) R_Lactaldehyde (R)-Lactaldehyde Methylglyoxal->R_Lactaldehyde Glycerol dehydrogenase (gldA) R_12_PDO This compound R_Lactaldehyde->R_12_PDO Propanediol oxidoreductase

Biosynthesis of this compound via the Methylglyoxal Pathway.
Role in Microbial Community Dynamics

The production and consumption of 1,2-propanediol is a key factor in the syntrophic relationships within microbial communities, particularly in the gut. The availability of 1,2-propanediol can provide a competitive advantage to bacteria that possess the necessary metabolic pathways for its utilization. This interplay influences the overall balance of the gut ecosystem.

Quantitative Data on this compound Production

The following tables summarize the production of this compound by various microorganisms under different conditions.

Table 1: Production of this compound by Clostridium thermosaccharolyticum

SubstrateConcentration (g/L)(R)-1,2-PDO Titer (g/L)Yield (g/g)Enantiomeric ExcessReference
D-Glucose459.050.20>99%[1]
D-Glucose-7.90.27>99%[9]
D-Xylose--->99%[1]
Mannose--->99%[1]
Cellobiose--->99%[1]

Table 2: Production of 1,2-Propanediol by Thermoanaerobacterium thermosaccharolyticum

SubstrateConcentration (g/L)1,2-PDO Titer (g/L)Reference
Cellobiose606.7[10]
Xylose695.6
Arabinose-4.29[11]
Galactose-3.56[11]

Table 3: Production of (R)-1,2-Propanediol by Engineered Escherichia coli

Strain/Genetic ModificationSubstrate(R)-1,2-PDO Titer (g/L)Yield (g/g)Reference
Co-expression of mgs, gldA, and fucOGlucose4.50.19[3][12]
Overexpression of gldA and mgsGlucose0.7-[2][3]

Experimental Protocols

This section outlines the key experimental methodologies for the study of this compound.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

A common and robust method for the enantioselective quantification of 1,2-propanediol in biological samples is GC-MS.

Principle: The enantiomers of 1,2-propanediol are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a non-chiral GC column. Alternatively, underivatized enantiomers can be separated on a chiral GC column. The mass spectrometer is used for sensitive and selective detection.

General Workflow:

  • Sample Preparation: Biological samples (e.g., fermentation broth, plasma, urine) are deproteinized, often by the addition of a solvent like acetonitrile, followed by centrifugation[13].

  • Extraction: The analyte is extracted from the aqueous phase into an organic solvent, such as diethyl ether[13][14]. A "salting out" step, where a salt like K₂CO₃ is added to the aqueous phase, can be used to improve the extraction efficiency of the polar 1,2-propanediol into the organic phase[14].

  • Derivatization (Optional but common for enantiomeric separation on non-chiral columns): The hydroxyl groups of 1,2-propanediol are reacted with a chiral derivatizing agent, such as (S)-(+)-2-phenylbutyryl chloride, to form diastereomeric esters[13]. Phenylboronic acid can also be used to form phenylboronate esters[6].

  • GC-MS Analysis: The derivatized or underivatized sample is injected into the gas chromatograph. The separation is achieved on an appropriate capillary column (chiral or non-chiral depending on the method). The mass spectrometer is operated in a selected ion monitoring (SIM) mode for high sensitivity and specificity, targeting characteristic ions of the analyte.

  • Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a known concentration of an internal standard (often a deuterated version of the analyte)[13].

GCMS_Workflow Sample Biological Sample Deproteinization Deproteinization (e.g., Acetonitrile) Sample->Deproteinization Extraction Solvent Extraction (e.g., Diethyl Ether) Deproteinization->Extraction Derivatization Chiral Derivatization (e.g., Phenylbutyryl Chloride) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

General workflow for the GC-MS analysis of this compound.
Diol Dehydratase Enzyme Assay

The activity of enzymes that metabolize 1,2-propanediol, such as diol dehydratase, can be measured using spectrophotometric assays.

Principle: Diol dehydratase converts 1,2-propanediol to propionaldehyde. The production of propionaldehyde can be monitored in a coupled enzyme assay or by reacting it with a colorimetric reagent.

Coupled Enzyme Assay Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., HEPES, pH 8.2), the substrate (1,2-propanediol), NADH, and an excess of a secondary enzyme, yeast alcohol dehydrogenase[15].

  • Enzyme Addition: The reaction is initiated by the addition of the diol dehydratase enzyme preparation.

  • Spectrophotometric Monitoring: The consumption of NADH, which is oxidized to NAD+ as the alcohol dehydrogenase reduces propionaldehyde to 1-propanol, is monitored by the decrease in absorbance at 340 nm over time[15].

  • Activity Calculation: The rate of the reaction is calculated from the linear phase of the absorbance change, using the molar extinction coefficient of NADH.

Colorimetric Assay Protocol:

  • Enzyme Reaction: The diol dehydratase is incubated with 1,2-propanediol in a suitable buffer. For coenzyme B12-dependent dehydratases, the coenzyme must be included in the reaction mixture[15][16].

  • Reaction Termination and Derivatization: The reaction is stopped, and the produced propionaldehyde is reacted with 3-methyl-2-benzothiazolinone hydrazone (MBTH). The resulting azine derivative forms a colored complex in the presence of FeCl₃, which can be quantified spectrophotometrically[16].

Dehydratase_Assay cluster_coupled Coupled Enzyme Assay cluster_colorimetric Colorimetric Assay PDO1 1,2-Propanediol Propionaldehyde1 Propionaldehyde PDO1->Propionaldehyde1 Diol Dehydratase Propanol 1-Propanol Propionaldehyde1->Propanol Alcohol Dehydrogenase NAD NAD+ NADH NADH NADH->NAD PDO2 1,2-Propanediol Propionaldehyde2 Propionaldehyde PDO2->Propionaldehyde2 Diol Dehydratase Colored_Complex Colored Complex Propionaldehyde2->Colored_Complex Reaction MBTH MBTH + FeCl3 MBTH->Colored_Complex

Methodologies for Diol Dehydratase Enzyme Assays.

Conclusion

This compound is a naturally occurring metabolite with a significant presence and role in the microbial world, particularly within the gut microbiome where it is a key player in metabolic cross-feeding. Its biosynthesis via the methylglyoxal pathway in various bacteria is a well-characterized process. While its direct signaling functions are not yet fully understood, its influence on microbial community structure is undeniable. The analytical methods for its detection and quantification are well-established, providing the necessary tools for further research into its natural distribution and biological functions. This guide serves as a foundational resource for scientists and researchers aiming to explore the multifaceted nature of this chiral molecule.

References

(R)-(-)-1,2-Propanediol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: (R)-(-)-1,2-Propanediol, an enantiomer of 1,2-propanediol, is a versatile organic compound with significant applications in the pharmaceutical and chemical industries. Its specific stereochemistry makes it a valuable chiral building block in the synthesis of complex molecules. This document provides an in-depth guide to its chemical identity, properties, and synthesis methodologies, tailored for professionals in research and drug development.

Chemical Identity and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 4254-14-2 to this compound.[1][2][3][4] This unique identifier is crucial for unambiguous identification in chemical databases and literature. The compound is also known by several synonyms:

  • (R)-(-)-Propylene glycerol[3]

  • (R)-(-)-Propylene glycol

  • (R)-propane-1,2-diol[2][5]

  • (2R)-1,2-Propanediol[2][5]

  • (R)-Propylene glycol[1][6]

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₃H₈O₂[1][3][5]
Molecular Weight 76.09 g/mol [3][5]
Boiling Point 186-188 °C at 765 mmHg[4]
Density 1.04 g/mL at 25 °C
Refractive Index n20/D 1.434
Optical Activity [α]20/D −16.5°, neat
Flash Point 103 °C (closed cup)
Melting Point -60 °C[5]
Solubility in Water 1000 mg/mL at 20 °C[5]

Experimental Protocols and Synthesis Methodologies

The synthesis of 1,2-propanediol, including its specific enantiomers, can be achieved through various chemical and biotechnological routes. The choice of method often depends on the desired stereoselectivity, feedstock availability, and environmental considerations.

Chemical Synthesis

1. Hydrolysis of Propylene Oxide: The traditional industrial method for producing 1,2-propanediol is the hydrolysis of propylene oxide.[7] This process typically yields a racemic mixture of (R)- and (S)-1,2-propanediol.

  • Reaction: Propylene oxide is reacted with a large excess of water.

  • Conditions: The reaction is carried out at high temperatures (around 190 °C) and pressures (1.8 MPa).[7]

  • Catalysis: While the reaction can proceed without a catalyst, acidic or basic catalysts can be used to increase the reaction rate and selectivity.[7]

  • Purification: The final product is purified by distillation to achieve a purity of over 99.5%.[7]

2. Hydrogenolysis of Glycerol: A more sustainable approach involves the catalytic hydrogenolysis of glycerol, a byproduct of biodiesel production.[7]

  • Reaction: Glycerol is reacted with hydrogen gas in the presence of a heterogeneous catalyst.

  • Catalysts: Copper-based catalysts, such as copper-chromium, are commonly employed.[8]

  • Process: The process is often continuous, with glycerol being partially hydrogenated (up to 95% conversion) followed by distillation of the reaction mixture.[8]

Biotechnological Synthesis

Biotechnological methods offer the advantage of producing specific enantiomers, such as this compound, which is significantly more valuable than the racemic mixture for pharmaceutical applications.[7] These methods typically utilize microorganisms to convert renewable feedstocks.

1. Sugar-Based Fermentation: Certain bacteria can produce 1,2-propanediol from sugars. One recognized pathway involves the conversion of the glycolytic intermediate dihydroxyacetone phosphate (DHAP) to methylglyoxal, which is then reduced to 1,2-propanediol.[9][10]

2. Glycerol-Based Fermentation: Engineered microorganisms, such as Escherichia coli, can be used to produce this compound from glucose.[11] This is achieved by expressing genes for enzymes like NADH-linked glycerol dehydrogenase.

Visualization of Synthesis Pathways

The following diagrams illustrate the key synthesis routes for 1,2-propanediol.

G Traditional Synthesis of 1,2-Propanediol Propylene Propylene Propylene_Oxide Propylene Oxide Propylene->Propylene_Oxide Oxidation Propanediol 1,2-Propanediol (Racemic Mixture) Propylene_Oxide->Propanediol Hydrolysis Water Water Water->Propanediol

Caption: Traditional chemical synthesis of 1,2-propanediol from propylene.

G Synthesis of 1,2-Propanediol from Glycerol Glycerol Glycerol Propanediol 1,2-Propanediol Glycerol->Propanediol Hydrogenolysis Hydrogen Hydrogen (H2) Hydrogen->Propanediol Catalyst Copper-based Catalyst Catalyst->Propanediol

Caption: Catalytic hydrogenolysis of glycerol to produce 1,2-propanediol.

G Biotechnological Production of (R)-1,2-Propanediol cluster_sugars Sugar-Based Pathway cluster_glycerol Glycerol-Based Pathway Sugars Sugars (e.g., Glucose) DHAP Dihydroxyacetone Phosphate (DHAP) Sugars->DHAP Glycolysis Methylglyoxal Methylglyoxal DHAP->Methylglyoxal R_Propanediol (R)-1,2-Propanediol Methylglyoxal->R_Propanediol Reduction Glycerol Glycerol Glycerol_intermediate Metabolic Intermediates Glycerol->Glycerol_intermediate Microbial Conversion Glycerol_intermediate->R_Propanediol Microorganism Engineered Microorganism (e.g., E. coli) Microorganism->R_Propanediol Catalyzes

Caption: Simplified biotechnological pathways for (R)-1,2-propanediol synthesis.

References

Metabolic Pathways of (R)-(-)-1,2-Propanediol in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial metabolic pathways involved in the synthesis of (R)-(-)-1,2-Propanediol ((R)-1,2-PDO), a chiral chemical with significant applications in the pharmaceutical and chemical industries. This document details the core biochemical routes, presents quantitative data from various microbial systems, outlines detailed experimental protocols for key assays, and provides visualizations of the metabolic and experimental workflows.

Core Metabolic Pathways for this compound Production

Microorganisms primarily utilize the methylglyoxal pathway to synthesize the (R)-enantiomer of 1,2-propanediol. While other pathways, such as the deoxyhexose pathway, are known to produce the (S)-enantiomer, the methylglyoxal pathway is the key route for obtaining (R)-1,2-PDO from common sugars like glucose. A more recently explored pathway involves the conversion of lactic acid.

The Methylglyoxal Pathway

The methylglyoxal pathway is the most prominent route for the microbial production of (R)-1,2-PDO. This pathway initiates from the glycolysis intermediate, dihydroxyacetone phosphate (DHAP). The key steps are:

  • Conversion of DHAP to Methylglyoxal: The enzyme methylglyoxal synthase (MgsA) catalyzes the conversion of DHAP to methylglyoxal. This step is a crucial control point, as MgsA activity can be inhibited by inorganic phosphate in some microorganisms.

  • Reduction of Methylglyoxal: Methylglyoxal is then reduced to either acetol or (R)-lactaldehyde.

    • The reduction to acetol is typically carried out by an alcohol dehydrogenase.

    • The stereospecific reduction to (R)-lactaldehyde is catalyzed by glycerol dehydrogenase (GldA) , an NADH-dependent enzyme. This is a critical step in determining the chirality of the final product.

  • Final Reduction to (R)-1,2-Propanediol:

    • If the intermediate is acetol, a secondary alcohol dehydrogenase reduces it to (R)-1,2-propanediol.

    • If the intermediate is (R)-lactaldehyde, it is subsequently reduced to (R)-1,2-propanediol by 1,2-propanediol oxidoreductase (FucO) or other alcohol dehydrogenases.

The overall pathway from glucose is illustrated below:

Methylglyoxal Pathway for (R)-1,2-Propanediol Production Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP Dihydroxyacetone phosphate (DHAP) Glycolysis->DHAP Methylglyoxal Methylglyoxal DHAP->Methylglyoxal Methylglyoxal synthase (mgsA) R_Lactaldehyde (R)-Lactaldehyde Methylglyoxal->R_Lactaldehyde Glycerol dehydrogenase (gldA) Acetol Acetol Methylglyoxal->Acetol Alcohol dehydrogenase R_1_2_PDO This compound R_Lactaldehyde->R_1_2_PDO 1,2-Propanediol oxidoreductase (fucO) / Alcohol dehydrogenase Acetol->R_1_2_PDO Alcohol dehydrogenase

Methylglyoxal Pathway for (R)-1,2-PDO Production.
Lactate Pathway

An alternative, more recently engineered pathway for 1,2-propanediol production involves the conversion of lactate. This pathway can be engineered to produce either the (R) or (S) enantiomer depending on the stereospecificity of the enzymes used. For (R)-1,2-PDO production from D-lactate, the key enzymatic steps are:

  • Activation of Lactate: D-lactate is activated to D-lactoyl-CoA by a propionate CoA-transferase (Pct) .

  • Reduction to Lactaldehyde: D-lactoyl-CoA is then reduced to D-lactaldehyde by a propanal dehydrogenase (PduP) .

  • Final Reduction: Finally, D-lactaldehyde is reduced to (R)-1,2-propanediol by a lactaldehyde reductase (YahK) .

Engineered Lactate Pathway for (R)-1,2-Propanediol Production D_Lactate D-Lactate D_Lactoyl_CoA D-Lactoyl-CoA D_Lactate->D_Lactoyl_CoA Propionate CoA-transferase (Pct) D_Lactaldehyde D-Lactaldehyde D_Lactoyl_CoA->D_Lactaldehyde Propanal dehydrogenase (PduP) R_1_2_PDO This compound D_Lactaldehyde->R_1_2_PDO Lactaldehyde reductase (YahK)

Engineered Lactate Pathway for (R)-1,2-PDO.

Quantitative Data on this compound Production

The following tables summarize the quantitative data for (R)-1,2-PDO production in various microorganisms and the kinetic properties of the key enzymes involved.

Production Titers, Yields, and Enantiomeric Excess
MicroorganismSubstrateTiter (g/L)Yield (g/g substrate)Enantiomeric Excess (%)Reference
Clostridium thermosaccharolyticum HG-8Glucose7.90.27>99
Clostridium thermosaccharolyticumGlucose9.050.20>99
Engineered Escherichia coliGlucose4.50.19>99 (R)
Engineered Escherichia coliGlucose0.7--
Engineered Lactococcus lactis LL2Glucose (1%)0.50-78.0 (R)
Kinetic Parameters of Key Enzymes
EnzymeMicroorganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Reference
Methylglyoxal synthaseEscherichia coliDihydroxyacetone phosphate0.47--
Methylglyoxal synthaseClostridium acetobutylicamDihydroxyacetone phosphate0.531.56 (mmol min-1 µg-1)-
Glycerol dehydrogenase (GldA)Klebsiella pneumoniaeGlycerol38--
Glycerol dehydrogenase (DhaD)Klebsiella pneumoniaeGlycerol58--

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (R)-1,2-PDO metabolic pathways.

Microbial Fermentation for (R)-1,2-PDO Production

Objective: To cultivate microorganisms for the production of (R)-1,2-PDO. This protocol is based on fed-batch fermentation of engineered E. coli.

Materials:

  • Engineered E. coli strain expressing mgsA, gldA, and fucO

  • Production Medium (per liter): 10 g glucose, 5 g yeast extract, 6 g Na₂HPO₄, 3 g KH₂PO₄, 1 g NH₄Cl, 0.5 g NaCl, 2 mmol MgSO₄, 100 mg ampicillin, 13.3 g NaHCO₃

  • Feeding Solution: Concentrated glucose solution (e.g., 500 g/L)

  • Fermenter with pH, temperature, and dissolved oxygen control

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with ampicillin. Incubate overnight at 37°C with shaking at 200 rpm.

  • Seed Culture: Transfer the overnight culture to a larger volume of production medium (e.g., 100 mL in a 500 mL flask) to achieve an initial OD₆₀₀ of ~0.1. Incubate at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 1.5-2.0.

  • Fermentation:

    • Aseptically transfer the seed culture to the fermenter containing the production medium.

    • Set the fermentation parameters: Temperature at 37°C, pH controlled at 7.0 (with addition of NH₄OH or H₃PO₄), and maintain anaerobic conditions by sparging with N₂ gas.

    • Induce gene expression at an appropriate time (e.g., mid-exponential phase) by adding IPTG to a final concentration of 0.1 mM.

  • Fed-Batch Operation:

    • Monitor the glucose concentration periodically using a glucose analyzer.

    • When the glucose concentration drops to a set point (e.g., < 2 g/L), start feeding the concentrated glucose solution to maintain the glucose concentration at a low level.

  • Sampling and Analysis:

    • Withdraw samples at regular intervals to measure cell density (OD₆₀₀), and concentrations of glucose, organic acids, and (R)-1,2-PDO using HPLC and GC-MS.

Fed-Batch Fermentation Workflow cluster_0 Preparation cluster_1 Fermentation cluster_2 Analysis Inoculum 1. Inoculum Preparation Seed 2. Seed Culture Inoculum->Seed Fermenter 3. Transfer to Fermenter Seed->Fermenter Induction 4. Induce Gene Expression Fermenter->Induction FedBatch 5. Fed-Batch Feeding Induction->FedBatch Sampling 6. Sampling FedBatch->Sampling Analysis 7. HPLC/GC-MS Analysis Sampling->Analysis

Understanding the chirality of 1,2-Propanediol and its enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality of 1,2-propanediol, a molecule of significant interest in the pharmaceutical and chemical industries. Due to the presence of a stereocenter, 1,2-propanediol exists as a pair of enantiomers, (R)- and (S)-1,2-propanediol, which exhibit distinct biological and chemical properties. Understanding and controlling the stereochemistry of this compound is crucial for applications ranging from chiral synthesis to drug formulation.

Core Concepts: Stereochemistry of 1,2-Propanediol

1,2-Propanediol, also known as propylene glycol, possesses a single chiral center at the second carbon atom (C2). This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration of these enantiomers. The hydroxyl group on the chiral carbon, the hydroxymethyl group, the methyl group, and the hydrogen atom are assigned priorities, and the spatial arrangement determines the R or S designation.

Chirality_of_1_2_Propanediol R_structure Mirror Mirror Plane S_structure

Physicochemical Properties of 1,2-Propanediol Enantiomers

The enantiomers of 1,2-propanediol share identical physical properties such as boiling point, density, and refractive index in a non-chiral environment. However, they exhibit opposite optical activity, rotating plane-polarized light in equal but opposite directions. The (S)-enantiomer is dextrorotatory (+), while the (R)-enantiomer is levorotatory (-).

Property(R)-(-)-1,2-Propanediol(S)-(+)-1,2-Propanediol
CAS Number 4254-14-24254-15-3
Molecular Formula C₃H₈O₂C₃H₈O₂
Molecular Weight 76.09 g/mol 76.09 g/mol
Appearance Clear, colorless, viscous liquidClear, colorless, viscous liquid
Boiling Point 186-188 °C at 765 mmHg186-188 °C at 765 mmHg
Melting Point -60 °C-59 °C
Density 1.04 g/mL at 25 °C1.036 g/mL at 20 °C
Refractive Index (n20/D) 1.4341.432
Specific Rotation ([α]20/D, neat) -16.5°+16.5°
Solubility Miscible with water, acetone, and chloroform.Miscible with water, acetone, and chloroform.

Experimental Protocols

Stereoselective Synthesis: Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Propanediol

This protocol describes the kinetic resolution of a racemic mixture of 1,2-propanediol using a lipase to selectively acylate one enantiomer, allowing for the separation of the remaining unreacted enantiomer.

Materials:

  • Racemic 1,2-propanediol

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene)

  • Molecular sieves (to remove water)

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled reaction vessel

Methodology:

  • To a solution of racemic 1,2-propanediol (1 equivalent) in toluene, add the acyl donor (e.g., vinyl acetate, 1.1 equivalents).

  • Add immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate) and molecular sieves.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-50°C).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Filter the reaction mixture to remove the immobilized enzyme.

  • The unreacted 1,2-propanediol enantiomer and the acylated enantiomer can be separated by column chromatography or distillation.

Kinetic_Resolution_Workflow

Enantiomeric Analysis: Chiral Gas Chromatography (GC)

This protocol outlines a typical method for the separation and quantification of 1,2-propanediol enantiomers using chiral gas chromatography, often requiring derivatization to improve volatility and resolution.

Materials:

  • Sample containing 1,2-propanediol enantiomers

  • Derivatizing agent (e.g., trifluoroacetic anhydride (TFAA) or (S)-(+)-2-phenylbutyryl chloride)

  • Anhydrous solvent (e.g., dichloromethane)

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Chiral GC column (e.g., Astec CHIRALDEX G-TA)

Methodology:

  • Derivatization:

    • Dissolve a known amount of the 1,2-propanediol sample in an anhydrous solvent.

    • Add the derivatizing agent in excess. For hydroxyl groups, TFAA is a common choice.

    • Allow the reaction to proceed at room temperature or with gentle heating until complete.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Re-dissolve the derivatized sample in a suitable solvent for GC analysis.

  • GC Analysis:

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 150-180°C) at a controlled rate (e.g., 2-5°C/min).

    • Injection Volume: 1 µL

    • Inject the derivatized sample into the GC. The two enantiomers will be separated on the chiral column and detected by the FID, allowing for the determination of their relative peak areas and thus the enantiomeric ratio.

Metabolic Pathways of 1,2-Propanediol Enantiomers

In biological systems, the metabolism of 1,2-propanediol enantiomers can proceed through different pathways, often exhibiting stereoselectivity. The metabolism of (S)-1,2-propanediol has been observed to be faster than that of the (R)-enantiomer in some organisms.[1]

The microbial production of 1,2-propanediol enantiomers from renewable feedstocks is an area of active research. Different metabolic pathways can be engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae to selectively produce either the (R)- or (S)-enantiomer.

Metabolic_Pathways

Conclusion

The chirality of 1,2-propanediol is a critical factor influencing its application in various scientific and industrial fields, particularly in drug development and stereoselective synthesis. The ability to synthesize, separate, and analyze the individual enantiomers with high purity is essential. This guide has provided a foundational understanding of the stereochemistry, physicochemical properties, and relevant experimental protocols for working with (R)- and (S)-1,2-propanediol. Further research into more efficient and sustainable methods for the production of enantiomerically pure 1,2-propanediol will continue to be a significant area of investigation.

References

(R)-(-)-1,2-Propanediol: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-1,2-Propanediol, a chiral building block vital in pharmaceutical synthesis, requires careful handling and a thorough understanding of its safety profile to ensure a secure laboratory environment. This in-depth technical guide provides essential information on its properties, hazards, and safe handling procedures, compiled from safety data sheets and regulatory guidelines.

Core Safety and Physical Properties

This compound, also known as (R)-(-)-propylene glycol, is a clear, colorless, and viscous liquid.[1] It is practically odorless and has a slightly sweet taste.[1] While it is a combustible liquid, it does not ignite spontaneously.[2][3] A summary of its key quantitative data is presented below for easy reference.

PropertyValue
Molecular Formula C₃H₈O₂
Molecular Weight 76.09 g/mol
CAS Number 4254-14-2
Appearance Clear, colorless, viscous liquid
Boiling Point 186-188 °C at 765 mm Hg[1][2]
Melting Point -60 °C[1]
Flash Point 103 °C (closed cup)[2]
Density 1.04 g/mL at 25 °C[1][2]
Solubility Miscible with water, acetone, chloroform, and ethanol.[1]
Acute Oral Toxicity (LD50) Rat: 22,000 mg/kg[4]
Acute Dermal Toxicity (LD50) Rabbit: >2,000 mg/kg[4]

Hazard Identification and GHS Classification

This compound is generally considered to have low toxicity.[5] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance often does not meet the criteria for classification as a hazardous substance.[4] However, it is crucial to recognize potential hazards:

  • Eye Contact : May cause mild and transient eye irritation.[6]

  • Skin Contact : Prolonged or repeated contact may cause mild skin irritation.[7]

  • Inhalation : Due to its low volatility, inhalation is not a primary route of exposure at room temperature. However, mists or aerosols may cause respiratory tract irritation.[8]

  • Ingestion : While having low acute toxicity, ingestion of very large quantities may lead to central nervous system depression.

Safe Handling and Storage in the Laboratory

Adherence to proper handling and storage protocols is paramount to ensure laboratory safety.

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of appropriate PPE. The following are general recommendations:

  • Eye Protection : Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact.[9]

  • Skin Protection : Chemically resistant gloves, such as nitrile rubber (>0.11 mm thickness), should be worn.[4] A lab coat or other protective clothing is also recommended to prevent skin exposure.[9][10]

  • Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not typically required.[11] If there is a potential for aerosol or mist formation, a NIOSH-approved respirator should be used.[4][12]

Engineering Controls

Work should be conducted in a well-ventilated area.[3] Local exhaust ventilation should be used if there is a risk of generating mists or if the substance is heated.[10] Eyewash stations and safety showers must be readily accessible in the immediate work area.[10]

Storage Requirements

This compound is hygroscopic and should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[1][3] It should be kept away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[13] Storage containers can be made of galvanized iron, aluminum, or stainless steel.

Emergency Procedures

In the event of an exposure or spill, the following procedures should be followed:

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[11] Seek medical attention if irritation persists.[7]

  • Skin Contact : Wash off immediately with plenty of soap and water.[9] Remove any contaminated clothing.

  • Inhalation : Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[11] Seek medical attention if the individual feels unwell.[4]

Spill Response

For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[14] For large spills, ventilate the area and contain the spill. Prevent the spill from entering drains or waterways.[9]

Experimental Protocols for Toxicological Assessment

The toxicological data for this compound are primarily based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological assessments.

Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally.[1] The procedure involves a stepwise dosing of animal groups (typically female rats) with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[1][2] The study begins with a sighting study to determine the appropriate starting dose. Based on the presence or absence of toxicity or mortality, further groups are dosed at higher or lower fixed doses until the dose causing evident toxicity is identified. Animals are fasted before dosing, and the substance is administered in a single dose via gavage.[2] Observations for signs of toxicity are made for at least 14 days.[15]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline assesses the potential of a substance to cause skin irritation or corrosion.[16] A single dose (0.5 mL for liquids) is applied to a small area of the skin of an albino rabbit for a 4-hour exposure period.[16] Untreated skin serves as a control.[17] The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after exposure.[18] The reversibility of any observed effects is also evaluated.[16]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[12] A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[4][12] The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[12] The severity and reversibility of any ocular responses are scored.[4]

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.[8] The test substance is administered orally to groups of rodents (usually rats) daily for 90 days at three or more dose levels.[8][19] During the study, animals are observed for signs of toxicity, and parameters such as body weight, food and water consumption, hematology, and clinical biochemistry are monitored.[8][20] At the end of the study, a full necropsy and histopathological examination of organs are performed.[8]

Laboratory Safety Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency Response cluster_disposal Post-Handling A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Ensure Availability of Engineering Controls (Fume Hood, Eyewash, Safety Shower) B->C D Select and Inspect Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) C->D E Work in a Well-Ventilated Area D->E Proceed to Handling F Dispense Chemical Carefully to Avoid Spills and Aerosols E->F G Keep Containers Tightly Closed When Not in Use F->G H Store Properly Away from Incompatibles G->H N Decontaminate Work Area H->N Experiment Complete I Spill Occurs K Follow Spill Cleanup Protocol I->K J Exposure Occurs (Skin/Eye Contact, Inhalation, Ingestion) L Follow First Aid Procedures J->L M Seek Medical Attention L->M O Dispose of Waste According to Institutional and Local Regulations N->O

Caption: Laboratory Safety Workflow for this compound.

References

A Comprehensive Technical Guide to the Thermochemical and Physical Properties of (R)-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical and physical data of (R)-(-)-1,2-Propanediol. The information is presented in a structured format to facilitate easy access and comparison for research, development, and quality control purposes. Detailed experimental protocols for key analytical methods are also included, alongside a visualization of a relevant biochemical pathway.

Physical and Thermochemical Data

The following tables summarize the key physical and thermochemical properties of this compound.

Table 1: Physical Properties of this compound

PropertyValueReference Conditions
Molecular FormulaC₃H₈O₂
Molecular Weight76.09 g/mol
AppearanceColorless, viscous liquid
Melting Point-60 °C
Boiling Point186-188 °Cat 765 mmHg
Density1.04 g/mLat 25 °C
Refractive Index1.434at 20 °C (D-line)
Specific Rotation [α]-16.5°neat, at 20 °C (D-line)

Table 2: Thermochemical Properties of this compound

PropertyValue
Heat of Combustion (ΔH_c°)-1824.0 kJ/mol
Standard Enthalpy of Formation (ΔH_f°) of liquid 1,2-propanediol-481.8 ± 2.2 kJ/mol

Note: The heat of combustion and standard enthalpy of formation are provided for the racemic mixture of 1,2-propanediol, as these thermodynamic properties are generally considered to be identical for enantiomers.

Experimental Protocols

This section outlines the methodologies for determining key physical and thermochemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation apparatus.

Apparatus:

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Boiling chips

  • Thermometer (calibrated)

Procedure:

  • Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid consistently condenses and collects in the receiving flask. This temperature is the boiling point. The pressure at which the measurement is taken should also be recorded, as boiling point is pressure-dependent.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty mass.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Carefully dry the outside of the pycnometer and weigh it.

  • Empty and dry the pycnometer again, then fill it with this compound.

  • Repeat the thermal equilibration and weighing steps.

  • The density is calculated using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass and known density of water at the experimental temperature.

Determination of Specific Rotation

The specific rotation is a characteristic property of a chiral compound and is measured using a polarimeter.[1][2]

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 decimeter)

  • Sodium D-line lamp (589 nm) or other monochromatic light source

  • Volumetric flask and analytical balance for solutions

Procedure:

  • Calibrate the polarimeter by measuring the optical rotation of a blank (the solvent used to dissolve the sample, or an empty cell if the substance is neat).

  • Prepare a solution of this compound of a known concentration (c) in a suitable solvent, or use the neat liquid. For neat liquids, the density (d) is used in place of concentration.

  • Fill the polarimeter cell with the sample, ensuring there are no air bubbles in the light path.

  • Place the cell in the polarimeter and measure the observed rotation (α).

  • The specific rotation ([α]) is calculated using the following formula:[1] [α] = α / (l × c) for solutions [α] = α / (l × d) for neat liquids where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration in g/mL.

    • d is the density in g/mL. The temperature and wavelength of light used must also be reported.

Determination of Heat of Combustion

The heat of combustion can be determined using a bomb calorimeter.

Apparatus:

  • Bomb calorimeter

  • Oxygen cylinder with a pressure gauge

  • Crucible

  • Ignition wire

  • Benzoic acid (for calibration)

  • Analytical balance

Procedure:

  • Calibration:

    • A known mass of a standard substance with a known heat of combustion (e.g., benzoic acid) is placed in the crucible inside the bomb.

    • The bomb is sealed and filled with high-pressure oxygen.

    • The bomb is submerged in a known volume of water in the calorimeter.

    • The sample is ignited, and the temperature change of the water is recorded.

    • The heat capacity of the calorimeter is calculated from the known heat of combustion of the standard and the observed temperature rise.

  • Sample Measurement:

    • A known mass of this compound is placed in the crucible.

    • The procedure is repeated as for the calibration.

    • The heat of combustion of the sample is calculated using the heat capacity of the calorimeter and the measured temperature change.

Visualizations

Biosynthesis of (R)-1,2-Propanediol in E. coli

The following diagram illustrates the metabolic pathway for the biosynthesis of (R)-1,2-Propanediol from the central glycolytic intermediate, dihydroxyacetone phosphate (DHAP), in metabolically engineered Escherichia coli.[3][4][5][6]

MetabolicPathway cluster_legend Legend DHAP Dihydroxyacetone phosphate (DHAP) mgsA mgsA (Methylglyoxal synthase) DHAP->mgsA Methylglyoxal Methylglyoxal gldA gldA (Glycerol dehydrogenase) Methylglyoxal->gldA Lactaldehyde (R)-Lactaldehyde native_reductase Native E. coli alcohol dehydrogenase Lactaldehyde->native_reductase Propanediol (R)-1,2-Propanediol mgsA->Methylglyoxal gldA->Lactaldehyde native_reductase->Propanediol Metabolite Metabolite Enzyme Enzyme

Caption: Metabolic pathway for (R)-1,2-Propanediol biosynthesis.

References

Methodological & Application

Applications of (R)-(-)-1,2-Propanediol in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-1,2-Propanediol, a chiral form of propylene glycol, is a versatile excipient and intermediate in the pharmaceutical industry. Its unique stereochemistry and favorable physicochemical properties offer distinct advantages in various formulation strategies, from enhancing the solubility and stability of active pharmaceutical ingredients (APIs) to serving as a critical building block in the asymmetric synthesis of chiral drugs. This document provides detailed application notes and experimental protocols for its use in pharmaceutical formulations.

Application Notes

As a Chiral Solvent and Co-solvent for Solubility Enhancement

This compound serves as an effective solvent and co-solvent for a wide range of poorly water-soluble drugs. Its ability to form hydrogen bonds and its amphiphilic nature allow it to solubilize both polar and non-polar compounds. While data for the racemic mixture (propylene glycol) is more common, the principles of solubility enhancement apply to the (R)-enantiomer. Its use is particularly relevant for chiral drugs where stereospecific interactions can influence solubility and stability.

Key Advantages:

  • Enhanced Solubility: Significantly improves the solubility of various APIs, enabling the development of liquid dosage forms.

  • Biocompatibility: Generally recognized as safe (GRAS) for use in oral, topical, and injectable formulations.[1]

  • Reduced Toxicity: Exhibits low toxicity compared to other organic solvents.[2]

Quantitative Data on Solubility Enhancement:

The following table summarizes the solubility of select drugs in propylene glycol (racemic mixture), providing a reference for the potential efficacy of this compound as a solvent.

DrugTherapeutic ClassSolubility in WaterSolubility in Propylene Glycol (% w/w)Reference
IbuprofenNSAIDPoorly soluble> 23%[2]
DiazepamBenzodiazepine0.041 mg/mLSoluble[3][4]
LorazepamBenzodiazepineInsolubleSoluble[5][6]

Note: Data presented for propylene glycol is for the racemic mixture and serves as a close approximation for the this compound enantiomer.

Stabilizer for Active Pharmaceutical Ingredients (APIs)

This compound can enhance the chemical and physical stability of drug formulations. It acts as a humectant, preventing water loss, and can inhibit the degradation of APIs sensitive to hydrolysis or oxidation. Its presence in a formulation can also prevent the precipitation of drugs from solution.

Mechanisms of Stabilization:

  • Inhibition of Hydrolysis: By reducing the water activity in a formulation, it can slow down the hydrolysis of susceptible drugs.

  • Prevention of Crystallization: Acts as a crystal growth inhibitor, maintaining the amorphous state of the API in solid dispersions or preventing precipitation in liquid formulations.

  • Antimicrobial Preservative: At concentrations of 15-30%, it can inhibit microbial growth.[2]

Quantitative Data on Stability Improvement:

The following table illustrates the stability of Lorazepam in an oral solution containing propylene glycol, demonstrating its stabilizing effect.

Formulation ComponentStorage ConditionDurationLorazepam Content (%)Reference
Propylene Glycol (3% v/v)4°C12 months> 95%[6]

Note: The formulation also contained glycerol and polyethylene glycol 400. This data for the racemic mixture provides a strong indication of the stabilizing potential of this compound.

Chiral Building Block in Asymmetric Synthesis

The chiral nature of this compound makes it a valuable starting material, or chiral building block, for the asymmetric synthesis of complex APIs. Utilizing its predefined stereocenter allows for the stereoselective synthesis of drug molecules, which is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Applications in Synthesis:

  • Source of Chirality: Introduces a specific stereocenter into the target molecule.

  • Chiral Auxiliary: Can be used to direct the stereochemical outcome of a reaction and then be removed.

  • Synthesis of Chiral Ligands: Employed in the preparation of chiral ligands for asymmetric catalysis.

Experimental Protocols

Protocol 1: Preparation of a Liquid Oral Solution using this compound as a Co-solvent

Objective: To prepare a stable oral solution of a poorly water-soluble drug (e.g., Lorazepam) using this compound as a co-solvent.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Glycerol

  • Polyethylene Glycol 400 (PEG 400)

  • Purified Water

  • Flavoring agent (e.g., Orange essence)

  • Volumetric flasks, beakers, magnetic stirrer, and calibrated pipettes.

Procedure:

  • Co-solvent Preparation: In a beaker, accurately measure and mix the required volumes of this compound, PEG 400, and Glycerol.

  • API Dissolution: While stirring the co-solvent mixture with a magnetic stirrer, slowly add the accurately weighed API until it is completely dissolved. Gentle heating (not exceeding 40°C) may be applied if necessary to facilitate dissolution.

  • Addition of Aqueous Phase: Once the API is fully dissolved, slowly add the purified water to the mixture while continuing to stir.

  • Flavoring: Add the desired amount of flavoring agent and stir until the solution is homogeneous.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask and add purified water to reach the final desired volume. Mix thoroughly.

  • Filtration and Packaging: Filter the solution through a suitable filter to remove any particulate matter and package it in appropriate light-resistant containers.

Protocol 2: Stability Testing of a Pharmaceutical Formulation Containing this compound

Objective: To assess the chemical and physical stability of a liquid formulation containing this compound according to ICH guidelines.

Materials and Equipment:

  • The prepared pharmaceutical formulation.

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).

  • Validated HPLC method for the quantification of the API and its degradation products.

  • pH meter, viscometer, and equipment for visual inspection.

Procedure:

  • Sample Preparation: Fill the formulation into the final intended packaging. Prepare a sufficient number of samples for testing at all time points.

  • Initial Analysis (Time 0): Analyze the initial samples for appearance, pH, viscosity, API content (assay), and degradation products. This will serve as the baseline.

  • Stability Storage: Place the remaining samples in the stability chambers under the specified long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Time Point Testing: At predetermined time intervals (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples from the chambers.

  • Analysis: Analyze the withdrawn samples for the same parameters as the initial analysis:

    • Physical Stability: Visual inspection for color change, precipitation, or phase separation.

    • Chemical Stability: Determine the API content and the concentration of any degradation products using a validated, stability-indicating HPLC method.

    • pH and Viscosity: Measure any changes in pH and viscosity.

  • Data Evaluation: Compare the results at each time point to the initial data and the established specifications to determine the shelf-life of the product.

Protocol 3: Chiral Purity Analysis of this compound by HPLC

Objective: To determine the enantiomeric purity of this compound using a chiral HPLC method.

Materials and Equipment:

  • This compound sample.

  • (S)-(+)-1,2-Propanediol reference standard.

  • Racemic 1,2-Propanediol.

  • HPLC system with a UV or refractive index (RI) detector.

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile phase solvents (e.g., n-Hexane, Isopropanol).

Procedure:

  • Method Development (if necessary):

    • Dissolve the racemic 1,2-Propanediol in the mobile phase.

    • Inject the racemic mixture onto the chiral column and optimize the mobile phase composition (ratio of n-Hexane to Isopropanol) and flow rate to achieve baseline separation of the (R) and (S) enantiomers.

  • Standard Preparation: Prepare a standard solution of the (S)-(+)-1,2-Propanediol reference standard at a known concentration (e.g., at the limit of quantification for the impurity).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • System Suitability:

    • Inject the racemic mixture to confirm the resolution between the two enantiomer peaks.

    • Inject the (S)-enantiomer standard to confirm the retention time and sensitivity.

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Processing:

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times.

    • Calculate the area of each peak.

    • Determine the enantiomeric purity (or enantiomeric excess, ee%) of the this compound sample using the following formula:

      • % Enantiomeric Purity = [Area(R) / (Area(R) + Area(S))] x 100

Visualizations

cluster_0 Biotechnological Synthesis of this compound Glucose Glucose DHAP Dihydroxyacetone phosphate Glucose->DHAP Glycolysis Methylglyoxal Methylglyoxal DHAP->Methylglyoxal Methylglyoxal synthase R_Lactaldehyde (R)-Lactaldehyde Methylglyoxal->R_Lactaldehyde Glycerol dehydrogenase R_Propanediol This compound R_Lactaldehyde->R_Propanediol 1,2-Propanediol oxidoreductase

Caption: Metabolic pathway for the biotechnological production of this compound.

cluster_1 Workflow for Oral Solution Formulation start Start weigh Weigh API and Excipients start->weigh mix_solvents Prepare Co-solvent Mixture (this compound, etc.) weigh->mix_solvents dissolve_api Dissolve API in Co-solvent Mixture weigh->dissolve_api mix_solvents->dissolve_api add_water Add Purified Water dissolve_api->add_water add_flavor Add Flavoring Agent add_water->add_flavor adjust_volume Adjust to Final Volume add_flavor->adjust_volume filter Filter Solution adjust_volume->filter package Package in Containers filter->package end End package->end

Caption: General workflow for preparing an oral solution using this compound.

cluster_2 Logical Flow of a Stability Study protocol Define Stability Protocol (ICH Guidelines) prepare Prepare Formulation Batches protocol->prepare initial_testing Initial Testing (Time 0) (Assay, Purity, pH, etc.) prepare->initial_testing storage Place Samples in Stability Chambers initial_testing->storage long_term Long-Term Conditions (e.g., 25°C/60% RH) storage->long_term accelerated Accelerated Conditions (e.g., 40°C/75% RH) storage->accelerated pull_samples Pull Samples at Scheduled Time Points long_term->pull_samples accelerated->pull_samples pull_samples->pull_samples analyze Analyze Samples (Physical & Chemical Tests) pull_samples->analyze evaluate Evaluate Data & Determine Shelf-Life analyze->evaluate

Caption: Logical workflow for conducting a pharmaceutical stability study.

References

Application Notes and Protocols for the Use of (R)-(-)-1,2-Propanediol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-1,2-Propanediol is a readily available and versatile chiral building block in asymmetric synthesis. Its value lies in its straightforward conversion to C2-symmetric ligands that are highly effective in stereoselective transformations. This document provides detailed protocols for the synthesis of a chiral diamine ligand derived from this compound and its application in the asymmetric transfer hydrogenation of prochiral ketones, a key transformation in the synthesis of enantiomerically enriched secondary alcohols.

Core Application: Chiral Ligand for Asymmetric Transfer Hydrogenation

This compound serves as a precursor for the synthesis of (R)-1,2-diaminopropane, which can be further derivatized to form sophisticated chiral ligands. One such prominent application is in the formation of N-sulfonylated diamine ligands, which, when complexed with transition metals like ruthenium, are powerful catalysts for the asymmetric transfer hydrogenation of ketones.

Logical Workflow for Asymmetric Synthesis

The following diagram illustrates the overall workflow from the chiral precursor, this compound, to the final enantiomerically enriched alcohol product.

G cluster_0 Chiral Precursor to Ligand Synthesis cluster_1 Asymmetric Catalysis A This compound B Conversion to (R)-1,2-Diaminopropane A->B Amination C Sulfonylation to (R)-N,N'-Ditosyl-1,2-diaminopropane (R-TsDPEN) B->C TsCl, Base D Catalyst Formation [RuCl2(p-cymene)]2 + R-TsDPEN C->D E Asymmetric Transfer Hydrogenation D->E Catalyst F Enantiomerically Enriched (R)-Secondary Alcohol E->F High e.e. G Prochiral Ketone G->E H H-donor (e.g., HCOOH/NEt3) H->E

Caption: Workflow for the synthesis of a chiral ligand from this compound and its use in asymmetric transfer hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of (R)-1,2-Diaminopropane

(R)-1,2-diaminopropane can be synthesized from (R)-1,2-propanediol via intermediate steps such as conversion to a di-mesylate followed by amination, or more directly from isopropanolamine, which is accessible from propylene oxide (the precursor to 1,2-propanediol). A common industrial method involves the hydroamination of isopropanolamine.

Materials:

  • Isopropanolamine

  • Liquid Ammonia

  • Hydrogen Gas

  • Ni-based Catalyst (e.g., 15%Ni-1.6%Re-1.2%B/Al₂O₃)[1]

  • High-pressure reactor

Procedure: [1]

  • Prepare the catalyst by impregnating an Al₂O₃ support with an aqueous solution of Ni(NO₃)₂·6H₂O, NH₄ReO₄, and H₃BO₃, followed by drying and calcination.

  • Activate the catalyst in a fixed-bed reactor under a hydrogen atmosphere at elevated temperature (e.g., 375 °C).

  • Prepare a mixture of isopropanolamine and liquid ammonia (e.g., a 1:10 molar ratio).

  • Pump the mixture into the reactor containing the activated catalyst under hydrogen pressure (e.g., 8 MPa).

  • Maintain the reaction at a suitable temperature (e.g., 150 °C) and liquid hourly space velocity (LHSV) of the isopropanolamine (e.g., 0.5 h⁻¹).

  • Monitor the reaction progress by gas chromatography.

  • Upon completion, the product mixture is cooled, and the (R)-1,2-diaminopropane is isolated and purified by distillation.

Protocol 2: Synthesis of (R)-N,N'-Ditosyl-1,2-diaminopropane (R-TsDPEN)

Materials:

  • (R)-1,2-Diaminopropane

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (R)-1,2-diaminopropane (1.0 equiv) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (2.2 equiv) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (2.1 equiv) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) to afford (R)-N,N'-ditosyl-1,2-diaminopropane as a white solid.

Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R)-N,N'-Ditosyl-1,2-diaminopropane (R-TsDPEN)

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 equiv) and (R)-N,N'-ditosyl-1,2-diaminopropane (0.01 equiv).

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add acetophenone (1.0 equiv) to the catalyst mixture.

  • Add the formic acid/triethylamine mixture (e.g., 2-5 equiv of formic acid) to the reaction flask.

  • Stir the reaction mixture at a specified temperature (e.g., 28-40 °C) for the required time (e.g., 4-24 hours).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (R)-1-phenylethanol.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Quantitative Data

The following table summarizes representative results for the asymmetric transfer hydrogenation of various ketones using a Ru-TsDPEN catalyst system.

EntryKetone SubstrateLigandH-DonorSolventTemp (°C)Time (h)Yield (%)e.e. (%)
1Acetophenone(R,R)-TsDPENHCOOH/NEt₃CH₃CN284>9997 (R)
21'-Acetonaphthone(R,R)-TsDPENHCOOH/NEt₃CH₃CN28169898 (R)
32-Acetylthiophene(R,R)-TsDPENHCOOH/NEt₃CH₃CN2869995 (R)
4Benzylacetone(R,R)-TsDPENHCOOH/NEt₃CH₃CN40249296 (R)
51-Tetralone(R,R)-TsDPENHCOOH/NEt₃CH₃CN28129599 (R)

Data compiled from analogous reactions reported in the literature. The specific (R)-1,2-propanediol derived ligand is expected to yield similar high levels of enantioselectivity.

Conclusion

This compound is a cost-effective and valuable starting material for the synthesis of C2-symmetric chiral ligands. The protocols outlined above demonstrate a robust pathway for its use in the highly efficient and enantioselective synthesis of chiral secondary alcohols via asymmetric transfer hydrogenation. This methodology is of significant interest to researchers in academia and industry for the development of chiral pharmaceuticals and fine chemicals.

References

Analytical Methods for the Detection and Quantification of (R)-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical methods used in the detection and quantification of (R)-(-)-1,2-Propanediol. The methods covered include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with chiral separation, and enzymatic assays. These methodologies are crucial for quality control, metabolic studies, and formulation development in the pharmaceutical and biotechnology industries.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds like 1,2-Propanediol. For chiral analysis, derivatization with a chiral reagent or the use of a chiral column is necessary to resolve the enantiomers.

Application Note: Quantification of this compound using GC-MS

This method is suitable for the quantification of total 1,2-Propanediol in various matrices, including pharmaceutical formulations and biological samples. For the specific quantification of the (R)-enantiomer, a chiral column or a chiral derivatization agent is required.

Principle: The sample containing 1,2-Propanediol is extracted and, if necessary, derivatized to enhance volatility and chromatographic separation. The analyte is then separated from other components on a GC column and detected by a mass spectrometer. Quantification is typically achieved using an internal standard.

Protocol 1: GC-MS Analysis of 1,2-Propanediol in Aqueous Samples

This protocol is adapted from the OIV-MA-AS315-28 method for the determination of 1,2-propanediol in wines and musts and is applicable to similar aqueous matrices.[1]

1. Sample Preparation (Salting-out Extraction)

  • To 10 mL of the aqueous sample, add an internal standard (e.g., 1,3-Butanediol).

  • Add 10 g of potassium carbonate (K₂CO₃) to the sample and mix until dissolved. This process, known as salting out, increases the ionic strength of the solution and facilitates the extraction of 1,2-Propanediol into an organic solvent.

  • Add 10 mL of diethyl ether and vortex for 2 minutes.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (diethyl ether) to a clean vial.

  • Evaporate the diethyl ether under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Column: DB-WAX (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[2]

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes

    • Ramp: 5 °C/min to 220 °C

    • Hold: 10 minutes at 220 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-350[1]

    • Quantification Ion for 1,2-Propanediol: m/z 45[1]

3. Data Analysis

  • Create a calibration curve using standard solutions of this compound with the internal standard.

  • Quantify the concentration of 1,2-Propanediol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Chiral GC-MS Analysis of this compound via Derivatization

This protocol involves pre-column derivatization to separate the enantiomers of 1,2-Propanediol on a standard achiral column.

1. Derivatization

  • The hydroxyl groups of the 1,2-Propanediol enantiomers are derivatized using a chiral reagent, such as (S)-(+)-2-phenylbutyryl chloride, to form diastereomers.[3]

  • Alternatively, an achiral derivatizing agent like trifluoroacetic anhydride can be used, followed by separation on a chiral GC column.

  • Derivatization with an Aldehyde/Ketone Reagent:

    • In a micro-reactor, combine the sample containing 1,2-Propanediol with an aldehyde or ketone (e.g., acetone) as the derivatizing agent.

    • Add a catalyst (e.g., p-toluenesulfonic acid) and a water scavenger (e.g., anhydrous sodium sulfate).

    • The reaction forms a cyclic acetal (a 1,3-dioxolane derivative), which can then be analyzed by GC-MS on a chiral column.

2. GC-MS Instrumentation and Conditions

  • Column: A chiral capillary column, such as one based on beta-cyclodextrin (e.g., Astec® CHIRALDEX™ G-TA), is used to separate the derivatized enantiomers.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5-30 minutes.

    • Ramp: 40 °C/min to 150 °C, hold for 1-10 minutes.[4]

  • Injector and Detector Temperatures: 180-300 °C and 200-320 °C, respectively.[4]

  • Other conditions can be adapted from Protocol 1.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for the direct separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Application Note: Enantioselective Quantification of this compound by Chiral HPLC

This method is highly specific for the (R)-enantiomer and is suitable for purity testing and quantitative analysis in drug substances and formulations. The choice of the chiral stationary phase and mobile phase is critical for achieving separation.

Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system equipped with a chiral column. The enantiomers are separated based on their differential interactions with the CSP. Detection is typically performed using a Refractive Index (RI) or a UV detector (if the analyte is derivatized with a chromophore).

Protocol 3: Chiral HPLC-RI Method for this compound

This is a representative protocol and may require optimization for specific applications.

1. Sample Preparation

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent, equipped with a refractive index detector (RID).

  • Column: A polysaccharide-based chiral column such as Chiralpak® IC or a cyclodextrin-based column is often a good starting point for method development.

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) is commonly used in normal-phase chromatography for chiral separations. For example, a mobile phase of n-hexane:ethanol (90:10 v/v) can be a starting point.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • Detector: Refractive Index Detector (RID), with the reference cell flushed with the mobile phase.

3. Data Analysis

  • Identify the peaks for the (R) and (S) enantiomers based on the injection of a racemic standard.

  • Prepare a calibration curve for the this compound enantiomer.

  • Quantify the amount of this compound in the sample based on the peak area and the calibration curve.

Logical Relationship for Chiral HPLC Method Development

Chiral_HPLC_Development Analyte Analyte Properties This compound CSP Chiral Stationary Phase (CSP) Selection (Polysaccharide, Cyclodextrin, etc.) Analyte->CSP MobilePhase Mobile Phase Selection (Normal, Reversed, Polar Organic) Analyte->MobilePhase Optimization Method Optimization (Composition, Flow Rate, Temperature) CSP->Optimization MobilePhase->Optimization Validation Method Validation (Linearity, Accuracy, Precision) Optimization->Validation

Caption: Key steps in developing a chiral HPLC method.

Enzymatic Assay

Enzymatic assays offer a highly specific and sensitive method for the quantification of certain enantiomers. For this compound, an assay can be developed using an enzyme that specifically acts on this enantiomer.

Application Note: Enzymatic Quantification of this compound

This method is based on the enzymatic conversion of this compound and the subsequent measurement of a product or cofactor. It is particularly useful for biological samples where high specificity is required.

Principle: An enzyme, such as a specific glycerol dehydrogenase, catalyzes the oxidation of this compound. The reaction is coupled to the reduction of a cofactor like NAD⁺ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm and is directly proportional to the amount of this compound in the sample.

Protocol 4: Coupled Enzymatic Assay for this compound

This protocol is based on the activity of glycerol dehydratase, which can convert 1,2-propanediol.[5] For specific quantification of the (R)-enantiomer, an enantioselective enzyme is required. Glycerol dehydrogenase is known to act on (R)-1,2-propanediol.[6]

1. Reagents and Solutions

  • Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.2.

  • NAD⁺ Solution: 10 mM NAD⁺ in assay buffer.

  • This compound Standard Solutions: Prepare a series of standards in the assay buffer.

  • Glycerol Dehydrogenase (GDH) Solution: Prepare a solution of GDH in cold assay buffer. The required concentration will depend on the enzyme's specific activity.

  • Coupling Enzyme (optional): Aldehyde dehydrogenase can be used to drive the reaction to completion by converting the propionaldehyde product.

2. Assay Procedure

  • In a 96-well microplate or a cuvette, add:

    • 150 µL of Assay Buffer

    • 20 µL of NAD⁺ Solution

    • 20 µL of the sample or standard solution

  • Incubate the mixture at 37 °C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the GDH solution.

  • Immediately measure the absorbance at 340 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10 minutes).

3. Data Analysis

  • Calculate the rate of NADH formation (ΔA₃₄₀/min) from the linear portion of the reaction curve.

  • Construct a standard curve by plotting the rate of reaction against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples from the standard curve.

Signaling Pathway for the Enzymatic Assay

Enzymatic_Assay cluster_reaction Enzymatic Reaction cluster_detection Detection R_PD This compound Propionaldehyde Propionaldehyde R_PD->Propionaldehyde GDH NAD NAD+ NADH NADH NAD->NADH GDH Spectrophotometer Spectrophotometer (Absorbance at 340 nm) NADH->Spectrophotometer GDH Glycerol Dehydrogenase

Caption: Enzymatic conversion of this compound and detection of NADH.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the described analytical methods. These values are indicative and may vary depending on the specific instrumentation, conditions, and sample matrix.

Table 1: GC-MS Method Performance

ParameterMethod 1 (Direct Injection)Method 2 (Derivatization)
Analyte 1,2-Propanediol(R)- & (S)-1,2-Propanediol
Linearity Range 1 - 500 mg/L[1]Not specified
Limit of Detection (LOD) Not specifiedNot specified
Limit of Quantification (LOQ) ~1 mg/L (matrix dependent)[1]Not specified
Recovery 97-107%[1]Good[4]
Precision (RSD) < 10%Good
Matrix Wine, Must[1]Pharmaceutical Ingredients

Table 2: Chiral HPLC Method Performance (Representative)

ParameterChiral HPLC-RI
Analyte (R)- & (S)-1,2-Propanediol
Linearity Range Dependent on detector response
Limit of Detection (LOD) Typically in the µg/mL range
Limit of Quantification (LOQ) Typically in the µg/mL range
Recovery Typically >98%
Precision (RSD) < 2%
Matrix Bulk drug, Formulations

Table 3: Enzymatic Assay Performance (Representative)

ParameterCoupled Enzymatic Assay
Analyte This compound
Linearity Range Dependent on enzyme kinetics
Limit of Detection (LOD) Can be highly sensitive (ng/mL range)
Limit of Quantification (LOQ) Dependent on enzyme kinetics
Specificity High for the specific enantiomer
Matrix Biological fluids, Fermentation broth

References

Application Notes and Protocols for (R)-(-)-1,2-Propanediol as a Solvent for Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-1,2-Propanediol, a chiral form of propylene glycol, is a high-purity organic solvent with significant potential in pharmaceutical formulations. Its ability to dissolve a wide range of poorly water-soluble active pharmaceutical ingredients (APIs) makes it a valuable tool in preclinical and clinical drug development. This document provides detailed application notes and experimental protocols for utilizing this compound as a solubilizing agent.

Propylene glycol is a synthetic liquid that is water-soluble and is used in the chemical, food, and pharmaceutical industries. The U.S. Food and Drug Administration (FDA) has classified propylene glycol as "generally recognized as safe" (GRAS) for use in food and as an excipient in drug formulations.[1] It is a stable, colorless, and viscous liquid that is practically odorless and tasteless.[1]

While much of the available solubility data pertains to racemic propylene glycol (a mixture of (R)- and (S)-enantiomers), the use of the pure (R)-enantiomer can be advantageous in specific applications, potentially offering improved stability, and reduced toxicity. A study on the oral toxicity of propylene glycol enantiomers in mice found no significant difference in subacute toxicity between the R-, S-, and racemic forms.[2]

Data Presentation: Solubility of Poorly Soluble Compounds

The following tables summarize the available quantitative solubility data for select poorly soluble compounds in propylene glycol. It is important to note that the majority of published data does not differentiate between the enantiomers of 1,2-propanediol. The data presented here is for racemic propylene glycol and should be considered as an estimate for this compound. Further experimental verification is recommended.

Table 1: Solubility of Selected Poorly Soluble APIs in Racemic 1,2-Propanediol

CompoundTherapeutic ClassSolubility in WaterSolubility in Racemic 1,2-PropanediolTemperature (°C)
Ibuprofen Nonsteroidal Anti-inflammatory Drug (NSAID)< 1 mg/mL~300 mg/gNot Specified
Ketoconazole Antifungal~0.04 mg/mLLower than ideal solubility25
Diazepam Benzodiazepine~0.05 mg/mLSolubility increases with increasing proportion of propylene glycol in water mixtures25

Disclaimer: The solubility data presented above is for racemic 1,2-propanediol. Specific solubility data for this compound is limited in publicly available literature. The provided values should be used as a reference, and it is crucial to experimentally determine the solubility of the compound of interest in this compound for any specific application.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of a Poorly Soluble Compound in this compound

This protocol describes the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Materials:

  • Poorly soluble Active Pharmaceutical Ingredient (API)

  • This compound (high purity)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for analysis

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of the API and add it to a glass vial. The amount of API should be sufficient to ensure that undissolved solids remain at equilibrium.

    • Add a known volume of this compound to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved API remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the concentration of the dissolved API in the sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • Calculate the solubility of the API in this compound (e.g., in mg/mL) based on the measured concentration and the dilution factor.

Protocol 2: Preparation of a Solution Formulation of a Poorly Soluble Compound for Preclinical Studies

This protocol provides a general method for preparing a solution of a poorly soluble compound in this compound for in vivo studies.

Materials:

  • Poorly soluble Active Pharmaceutical Ingredient (API)

  • This compound (pharmaceutical grade)

  • Co-solvent (e.g., water, ethanol, PEG 400), if required

  • Sterile glass vials

  • Magnetic stirrer and stir bar or vortex mixer

  • Analytical balance

  • Sterile filtration unit (e.g., 0.22 µm syringe filter)

Procedure:

  • Vehicle Preparation (if using a co-solvent):

    • If a co-solvent is used, prepare the desired vehicle by accurately measuring and mixing this compound and the co-solvent(s) in the required ratio.

  • Drug Solubilization:

    • Accurately weigh the required amount of API.

    • Add the API to a sterile glass vial.

    • Add a portion of the this compound or the vehicle to the vial.

    • Gently heat the mixture (if the API is heat-stable) and stir using a magnetic stirrer or vortex until the API is completely dissolved. Sonication can also be used to aid dissolution.

    • Once the API is dissolved, add the remaining volume of the solvent or vehicle to reach the final desired concentration.

  • Sterilization (if for parenteral administration):

    • If the formulation is intended for parenteral administration, it must be sterilized. A common method for small-scale preparations is sterile filtration through a 0.22 µm syringe filter into a sterile vial.

  • Quality Control:

    • Visually inspect the final solution for any particulate matter.

    • Determine the final concentration of the API in the solution using a validated analytical method (e.g., HPLC) to ensure accuracy.

    • Measure the pH of the solution, if relevant.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis weigh_api Weigh excess API add_solvent Add this compound weigh_api->add_solvent shake Shake at constant temperature (24-72 hours) add_solvent->shake settle Allow solids to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm filter withdraw->filter dilute Dilute sample filter->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for Determining Equilibrium Solubility.

logical_relationship cluster_selection Solvent Selection Funnel start Poorly Soluble API physchem Assess Physicochemical Properties (pKa, logP, melting point) start->physchem initial_screening Initial Solubility Screening (Water, Buffers, Organic Solvents) physchem->initial_screening cosolvent_selection Consider Co-solvents (e.g., Ethanol, PEG 400) initial_screening->cosolvent_selection propanediol_eval This compound Evaluation initial_screening->propanediol_eval If a high concentration is needed cosolvent_selection->propanediol_eval If initial solvents are inadequate final_formulation Optimized Formulation propanediol_eval->final_formulation If solubility and stability are acceptable

Caption: Solvent Selection Strategy.

signaling_pathway cluster_pathway Metabolic Pathway of 1,2-Propanediol propanediol (R)- or (S)-1,2-Propanediol lactaldehyde (R)- or (S)-Lactaldehyde propanediol->lactaldehyde Alcohol Dehydrogenase lactate (R)- or (S)-Lactate lactaldehyde->lactate Aldehyde Dehydrogenase pyruvate Pyruvate lactate->pyruvate Lactate Dehydrogenase tca TCA Cycle pyruvate->tca

Caption: Metabolic Pathway of 1,2-Propanediol.

References

Biotechnological Production of (R)-(-)-1,2-Propanediol from Glucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the biotechnological production of enantiomerically pure (R)-(-)-1,2-Propanediol ((R)-1,2-PDO) from glucose using metabolically engineered Escherichia coli. (R)-1,2-PDO is a valuable chiral chemical used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Biotechnological routes offer a sustainable alternative to traditional chemical synthesis, which often results in racemic mixtures.

Introduction

The microbial production of (R)-1,2-PDO from glucose is primarily achieved through the engineering of the glycolysis pathway in host organisms like E. coli. The core strategy involves channeling the carbon flux from the glycolytic intermediate dihydroxyacetone phosphate (DHAP) towards the synthesis of (R)-1,2-PDO. This is accomplished by overexpressing a specific set of enzymes and deleting competing metabolic pathways.

Metabolic Pathway and Engineering Strategies

The key metabolic pathway for the conversion of glucose to (R)-1,2-PDO in engineered E. coli involves the following steps:

  • Conversion of DHAP to Methylglyoxal: The enzyme methylglyoxal synthase, encoded by the mgsA gene, converts DHAP into methylglyoxal.

  • Reduction of Methylglyoxal to (R)-Lactaldehyde: An NADH-linked glycerol dehydrogenase, encoded by the gldA gene, reduces methylglyoxal to (R)-lactaldehyde.[1]

  • Reduction of (R)-Lactaldehyde to (R)-1,2-Propanediol: A native or overexpressed reductase, such as the product of the fucO gene (1,2-propanediol oxidoreductase), catalyzes the final reduction to (R)-1,2-PDO.[2]

To enhance the production of (R)-1,2-PDO, several metabolic engineering strategies are employed:

  • Overexpression of Key Enzymes: The genes mgsA, gldA, and often a reductase like fucO are co-overexpressed to increase the carbon flux through the desired pathway.[2]

  • Elimination of Byproduct Formation: The production of lactate, a major byproduct, is eliminated by knocking out the lactate dehydrogenase gene (ldhA).[2] This redirects pyruvate towards other pathways, potentially increasing the pool of glycolytic intermediates for (R)-1,2-PDO synthesis.

  • Optimization of Fermentation Conditions: Fed-batch fermentation is often employed to achieve high cell densities and, consequently, higher product titers.[2]

Metabolic_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis->DHAP Pyruvate Pyruvate Glycolysis->Pyruvate Methylglyoxal Methylglyoxal DHAP->Methylglyoxal Methylglyoxal Synthase R_Lactaldehyde (R)-Lactaldehyde Methylglyoxal->R_Lactaldehyde Glycerol Dehydrogenase R_1_2_PDO (R)-1,2-Propanediol R_Lactaldehyde->R_1_2_PDO 1,2-Propanediol Oxidoreductase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase mgsA mgsA (overexpressed) gldA gldA (overexpressed) fucO fucO (overexpressed) ldhA ldhA (deleted)

Caption: Metabolic pathway for (R)-1,2-Propanediol production.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biotechnological production of (R)-1,2-PDO from glucose in engineered E. coli.

Table 1: Production of (R)-1,2-Propanediol in Engineered E. coli Strains

Strain / Genetic ModificationFermentation ScaleTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coli expressing gldA and mgsAShake Flask0.7--[1]
E. coli expressing mgsA, gldA, and fucO with lactate pathway deletionFed-batch Fermenter4.50.19-[2]
Metabolically engineered E. coli20 mL Shake Flask5.130.48-[2]
Engineered E. coliFed-batch culture17.3--[3]

Note: Productivity data is often not explicitly stated in all publications and can be influenced by fermentation time.

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the production of (R)-1,2-PDO.

Strain Construction

Protocol 4.1.1: Construction of a Co-expression Plasmid for mgsA, gldA, and fucO

This protocol describes the construction of a plasmid for the co-expression of methylglyoxal synthase (mgsA), glycerol dehydrogenase (gldA), and 1,2-propanediol oxidoreductase (fucO) in E. coli.

  • Gene Amplification: Amplify the coding sequences of mgsA, gldA, and fucO from E. coli genomic DNA using PCR with primers containing appropriate restriction sites for cloning.

  • Vector Preparation: Digest a suitable expression vector (e.g., pETDuet-1) with the corresponding restriction enzymes.

  • Ligation: Ligate the amplified gene fragments into the digested vector. A multi-gene expression vector can be constructed by sequential cloning or by using a system that allows for the assembly of multiple DNA fragments.

  • Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

  • Verification: Select for positive transformants on antibiotic-containing agar plates. Verify the correct insertion of the genes by colony PCR and sequence analysis.

Protocol 4.1.2: Deletion of the Lactate Dehydrogenase Gene (ldhA)

This protocol outlines the deletion of the ldhA gene in E. coli using the Lambda Red recombineering system.

  • Preparation of the Deletion Cassette: Amplify an antibiotic resistance gene (e.g., kanamycin resistance) flanked by FRT sites with primers that contain 50-bp homology arms corresponding to the regions upstream and downstream of the ldhA gene.

  • Preparation of Electrocompetent Cells: Grow the target E. coli strain carrying the pKD46 plasmid (expressing the Lambda Red recombinase) at 30°C to an OD600 of 0.4-0.6. Induce the expression of the recombinase by adding L-arabinose. Prepare electrocompetent cells by washing with ice-cold 10% glycerol.

  • Electroporation: Electroporate the purified PCR product (deletion cassette) into the prepared electrocompetent cells.

  • Selection of Mutants: Plate the cells on agar plates containing the appropriate antibiotic to select for mutants that have incorporated the resistance cassette.

  • Verification of Deletion: Confirm the deletion of the ldhA gene by colony PCR using primers that flank the gene.

  • Removal of the Resistance Cassette: Transform the mutant strain with the pCP20 plasmid, which expresses the FLP recombinase, to remove the antibiotic resistance cassette by recombination between the FRT sites.

Experimental_Workflow cluster_0 Strain Engineering cluster_1 Fermentation cluster_2 Downstream Processing Plasmid_Construction Plasmid Construction (mgsA, gldA, fucO) Seed_Culture Seed Culture Preparation Plasmid_Construction->Seed_Culture Gene_Deletion Gene Deletion (ldhA) Gene_Deletion->Seed_Culture Fed_Batch Fed-Batch Fermentation Seed_Culture->Fed_Batch Cell_Removal Cell Removal (Centrifugation/Filtration) Fed_Batch->Cell_Removal Purification Purification (Evaporation, Chromatography) Cell_Removal->Purification Analysis Product Analysis (GC/HPLC) Purification->Analysis

Caption: General experimental workflow for (R)-1,2-PDO production.
Fermentation

Protocol 4.2.1: Fed-Batch Fermentation for (R)-1,2-Propanediol Production

This protocol describes a general procedure for the fed-batch fermentation of the engineered E. coli strain.

  • Seed Culture: Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculum Preparation: Inoculate 1 L of production medium in a fermenter with the overnight seed culture to an initial OD600 of approximately 0.1.

  • Batch Phase: Grow the culture in batch mode at 37°C. Maintain the pH at 7.0 using automated addition of a base (e.g., NH4OH). Maintain dissolved oxygen (DO) at a setpoint (e.g., 30% of air saturation) by controlling the agitation speed and airflow rate.

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start the feeding of a concentrated glucose solution (e.g., 500 g/L) at a predetermined rate to maintain a low glucose concentration in the fermenter.

  • Induction: When the cell density reaches a desired level (e.g., OD600 of 20-30), induce the expression of the genes for the (R)-1,2-PDO pathway by adding IPTG to a final concentration of 0.1-1 mM.

  • Fermentation Monitoring: Monitor cell growth (OD600), glucose concentration, and (R)-1,2-PDO production throughout the fermentation by taking samples at regular intervals.

  • Harvesting: Harvest the fermentation broth when the (R)-1,2-PDO production ceases to increase.

Production Medium Composition (per liter):

ComponentConcentration
Glucose20 g
Yeast Extract5 g
(NH4)2SO42 g
KH2PO43 g
K2HPO47 g
MgSO4·7H2O1 g
Trace Metal Solution10 mL
AntibioticAs required
Downstream Processing and Analysis

Protocol 4.3.1: Purification of (R)-1,2-Propanediol from Fermentation Broth

This protocol provides a general method for the purification of (R)-1,2-PDO from the fermentation broth.

  • Cell Removal: Remove the E. coli cells from the fermentation broth by centrifugation (e.g., 10,000 x g for 20 minutes) or microfiltration.

  • Concentration: Concentrate the cell-free supernatant to reduce the volume, for example, by rotary evaporation.[2]

  • Solvent Precipitation: Add a solvent like ethanol to the concentrated broth to precipitate salts and other impurities.[4] The solids can then be removed by centrifugation or filtration.[4]

  • Chromatographic Purification: Further purify the (R)-1,2-PDO using ion-exchange chromatography to remove remaining charged impurities. A subsequent step with a suitable adsorbent resin can be used to remove colored compounds.

  • Distillation: The final purification step can be a vacuum distillation to obtain high-purity (R)-1,2-PDO.

Protocol 4.3.2: Quantification of (R)-1,2-Propanediol by Gas Chromatography (GC)

This protocol describes the analysis of (R)-1,2-PDO concentration in fermentation samples.

  • Sample Preparation: Centrifuge the fermentation sample to remove cells. Filter the supernatant through a 0.22 µm filter.

  • GC Analysis: Analyze the sample using a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., Chirasil-DEX CB) to separate the (R) and (S) enantiomers.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 275°C

    • Oven Program: Isothermal at a suitable temperature to achieve separation (e.g., 100-150°C).

    • Carrier Gas: Helium or Nitrogen.

  • Quantification: Quantify the (R)-1,2-PDO concentration by comparing the peak area to a standard curve prepared with known concentrations of pure (R)-1,2-PDO.

Conclusion

The biotechnological production of (R)-1,2-propanediol from glucose using metabolically engineered E. coli is a promising and sustainable approach. By implementing the metabolic engineering strategies and following the detailed protocols outlined in this document, researchers can effectively produce and purify this valuable chiral chemical. Further optimization of strains and fermentation processes holds the potential for even higher titers and yields, making this bio-based production route economically competitive with traditional chemical methods.

References

Application Notes and Protocols for Metabolic Engineering of E. coli for Enhanced (R)-1,2-Propanediol Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-1,2-propanediol ((R)-1,2-PDO) is a valuable chiral chemical with broad applications in pharmaceuticals, cosmetics, and as a building block for polymer synthesis. Traditional chemical synthesis of 1,2-PDO results in a racemic mixture, necessitating costly and inefficient resolution steps to obtain the enantiomerically pure (R)-isomer. Microbial fermentation using metabolically engineered Escherichia coli offers a promising and sustainable alternative for the direct production of enantiomerically pure (R)-1,2-PDO from renewable feedstocks like glucose or glycerol.

These application notes provide a comprehensive overview of the metabolic engineering strategies and detailed experimental protocols for enhancing (R)-1,2-PDO production in E. coli. The information is compiled from seminal studies in the field to guide researchers in developing robust and efficient microbial cell factories.

Metabolic Engineering Strategies

The core of producing (R)-1,2-PDO in E. coli lies in channeling carbon flux from the central glycolysis pathway towards the target molecule. The most common and successful strategy involves the heterologous expression and overexpression of key enzymes to create a synthetic pathway from the glycolytic intermediate dihydroxyacetone phosphate (DHAP).

Key Genetic Modifications:
  • Overexpression of the core pathway enzymes:

    • mgsA (methylglyoxal synthase): This enzyme converts DHAP into methylglyoxal, the immediate precursor to the 1,2-PDO pathway.[1][2][3][4]

    • gldA (NADH-linked glycerol dehydrogenase): This enzyme reduces methylglyoxal to (R)-lactaldehyde.[1][2][3][4]

    • fucO (E. coli 1,2-propanediol oxidoreductase) or yqhD (aldehyde reductase): These enzymes catalyze the final reduction of (R)-lactaldehyde or acetol to (R)-1,2-propanediol.[1][5]

  • Elimination of competing byproduct pathways:

    • To maximize the carbon flux towards (R)-1,2-PDO and simplify downstream processing, genes involved in the production of major fermentation byproducts are often deleted.

    • Lactate production: Deletion of lactate dehydrogenase (ldhA) and glyoxalase I (gloA) prevents the formation of lactate.[1][3]

    • Acetate production: Disruption of acetate formation pathways can further improve product yield.[5]

  • Enhancing Cofactor (NADH) Availability:

    • The synthesis of (R)-1,2-PDO is a reductive process that requires NADH. Strategies to increase the intracellular pool of NADH, such as disrupting NADH-oxidizing pathways (e.g., ubiC), can enhance production.[6]

  • Alternative Pathways:

    • A novel artificial pathway for 1,2-PDO biosynthesis from lactic acid has also been developed, utilizing enzymes such as propionate CoA-transferase (pct), propanal dehydrogenase (pduP), and lactaldehyde reductase (yahK).[7][8] This pathway has shown high titers for both (R)- and (S)-1,2-PDO.[7]

Data Presentation: Quantitative Production of (R)-1,2-Propanediol

The following tables summarize the quantitative data from various metabolic engineering studies on (R)-1,2-PDO production in E. coli.

Table 1: Production of (R)-1,2-Propanediol from Glucose

Strain Engineering StrategyCarbon SourceFermentation ModeTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Overexpression of mgsA and gldAGlucoseAnaerobic0.7--[2][3]
Overexpression of mgsA, gldA, and fucOGlucoseFed-batch4.50.19-[1][3]
Overexpression of optimal enzyme set, increased NADH availabilityGlucoseShake flask5.130.48-[6][9]
Artificial pathway from lactic acid intermediateGlucoseFed-batch17.30.42 (mol/mol)0.72[7]

Table 2: Production of 1,2-Propanediol from Glycerol

Strain Engineering StrategyCarbon SourceFermentation ModeTiter (g/L)Yield (g/g glycerol)Reference
Overexpression of mgsA, gldA, and yqhD; manipulation of glycerol utilization pathwayGlycerolBatch5.60.21[5]
Overexpression of mgsA and heterologous reductases (Gre2p, Ypr1p)GlycerolBatch0.209-[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Pathway_for_R_1_2_Propanediol cluster_glycolysis Central Glycolysis cluster_pdo_pathway (R)-1,2-Propanediol Pathway cluster_byproducts Competing Byproduct Pathways Glucose Glucose DHAP Dihydroxyacetone Phosphate (DHAP) Glucose->DHAP Glycolysis Lactate Lactate DHAP->Lactate ldhA / gloA (deleted) Methylglyoxal Methylglyoxal Lactaldehyde (R)-Lactaldehyde PDO (R)-1,2-Propanediol

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation and Production cluster_analysis Analysis plasmid_prep Plasmid Construction (Overexpression of mgsA, gldA, fucO) gene_knockout Gene Knockout (e.g., ldhA, gloA) transformation Transformation into E. coli Host strain_verification Strain Verification (PCR, Sequencing) preculture Pre-culture Preparation strain_verification->preculture fermentation Fed-batch Fermentation (Controlled pH, temperature, aeration) sampling Periodic Sampling cell_growth Cell Growth Measurement (OD600) metabolite_analysis Metabolite Analysis (HPLC) data_analysis Data Analysis (Titer, Yield, Productivity)

Experimental Protocols

Protocol 1: Construction of (R)-1,2-Propanediol Production Strain

1. Plasmid Construction for Gene Overexpression: a. Amplify the coding sequences of mgsA, gldA, and fucO from E. coli genomic DNA using PCR with primers containing appropriate restriction sites. b. Clone the amplified genes into a suitable expression vector (e.g., pTrc99A) under the control of an inducible promoter (e.g., trc promoter). The genes can be assembled into a single operon for coordinated expression. c. Verify the sequence of the constructed plasmid.

2. Gene Deletion in E. coli Host Strain: a. Use a markerless gene deletion method, such as the Lambda Red recombineering system, to knock out competing pathway genes (e.g., ldhA, gloA). b. Design primers to amplify the antibiotic resistance cassette flanked by homology arms corresponding to the upstream and downstream regions of the target gene. c. Transform the PCR product into an E. coli strain expressing the Lambda Red recombinase. d. Select for transformants on antibiotic-containing plates. e. Remove the antibiotic resistance marker using a flippase recombinase (FLP) system, leaving a scarless deletion. f. Verify the gene deletion by PCR and sequencing.

3. Transformation: a. Prepare competent cells of the final E. coli host strain (with gene deletions). b. Transform the overexpression plasmid into the competent cells using heat shock or electroporation. c. Select for positive transformants on agar plates containing the appropriate antibiotic.

Protocol 2: Fed-Batch Fermentation for (R)-1,2-Propanediol Production

1. Media Preparation:

  • Seed Culture Medium (LB Medium): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.
  • Fermentation Medium (Minimal Medium): A defined minimal salt medium (e.g., M9 or a custom formulation) containing a carbon source (e.g., 20 g/L glucose), nitrogen source (e.g., ammonium chloride), phosphate source, and trace minerals. Supplement with antibiotics as required.
  • Feeding Solution: A concentrated solution of the carbon source (e.g., 500 g/L glucose).

2. Pre-culture: a. Inoculate a single colony of the engineered E. coli strain into a flask containing 50 mL of seed culture medium with the appropriate antibiotic. b. Incubate at 37°C with shaking at 250 rpm for 8-12 hours.

3. Fermentation: a. Inoculate a 5 L bioreactor containing 3 L of fermentation medium with the pre-culture to an initial optical density at 600 nm (OD600) of approximately 0.1. b. Control the fermentation parameters: temperature at 37°C, pH at 7.0 (controlled by automatic addition of NH4OH), and dissolved oxygen (DO) at a setpoint (e.g., 30% for microaerobic conditions, maintained by adjusting the agitation speed). c. When the initial carbon source is nearly depleted (as indicated by a sharp increase in DO), induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. d. Start feeding the concentrated glucose solution at a rate that maintains a low residual glucose concentration in the bioreactor to avoid overflow metabolism. e. Take samples periodically for analysis.

Protocol 3: Analytical Methods

1. Cell Growth Measurement: a. Measure the optical density of the culture samples at 600 nm (OD600) using a spectrophotometer.

2. Metabolite Quantification (HPLC): a. Centrifuge the culture samples to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter. c. Analyze the concentration of (R)-1,2-propanediol, glucose, and major byproducts (e.g., acetate, lactate) using a High-Performance Liquid Chromatography (HPLC) system. d. HPLC Conditions:

  • Column: A suitable column for organic acid and alcohol separation (e.g., Bio-Rad Aminex HPX-87H).
  • Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H2SO4).
  • Flow Rate: 0.6 mL/min.
  • Temperature: 60°C.
  • Detection: Refractive Index (RI) detector. e. Quantify the metabolites by comparing the peak areas to a standard curve of known concentrations.

3. Enantiomeric Purity Analysis: a. Determine the enantiomeric excess of the produced 1,2-propanediol using a chiral gas chromatography (GC) column or by derivatization followed by analysis on a standard GC or HPLC column.

Conclusion

The metabolic engineering of E. coli has proven to be a highly effective strategy for the sustainable production of enantiomerically pure (R)-1,2-propanediol. By applying the principles of pathway engineering, including overexpression of key enzymes, elimination of competing pathways, and optimization of fermentation conditions, significant improvements in titer, yield, and productivity have been achieved. The protocols and data presented here serve as a valuable resource for researchers aiming to further enhance the microbial production of this important chemical. Future work may focus on systems metabolic engineering approaches, including genome-scale modeling and dynamic pathway regulation, to develop even more efficient and industrially viable production strains.

References

Application of (R)-(-)-1,2-Propanediol in the Food and Cosmetics Industries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(R)-(-)-1,2-Propanediol , also known as (R)-propylene glycol, is a chiral form of the versatile diol 1,2-propanediol. While the racemic mixture of propylene glycol is widely utilized in the food and cosmetics industries, the specific application of the (R)-(-)-enantiomer is less documented in these sectors compared to its significance in the pharmaceutical field where stereochemistry is often critical for bioactivity. However, the production of enantiomerically pure (R)-1,2-propanediol through biotechnological methods is of growing interest, suggesting potential for its specialized use. This document provides an overview of the established applications of 1,2-propanediol, with a focus on the properties relevant to both the racemic mixture and the potential for the (R)-enantiomer, alongside detailed analytical protocols for its quantification.

Applications in the Food Industry

In the food industry, 1,2-propanediol (generally as a racemic mixture) is a well-established food additive (E number E1520).[1] It is "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for various uses.[2] Its primary functions are based on its physicochemical properties.

Key Functions:

  • Humectant: Prevents food from drying out by retaining moisture. This is particularly useful in baked goods, marshmallows, and coconut flakes.[2]

  • Solvent: Dissolves and carries flavors, colors, and other additives, ensuring their even distribution in products like beverages and flavor concentrates.[3]

  • Emulsifier and Stabilizer: Helps to mix ingredients that do not normally combine, such as oil and water in salad dressings, and maintains the consistency of products.[2]

  • Anti-caking Agent: Prevents powdered ingredients from clumping together in products like dried soups and grated cheese.[2]

  • Dough Strengthener: Modifies starch and gluten in dough to improve its stability.[2]

  • Antioxidant: Extends the shelf life of food by protecting it from deterioration caused by oxygen.[2]

While specific advantages of using the pure (R)-(-)-enantiomer in food are not extensively documented, its production from renewable resources via fermentation could appeal to the clean-label and natural food markets.[4]

Quantitative Data for 1,2-Propanediol in Food Products

The following table summarizes the maximum permissible levels of propylene glycol in various food categories as defined by the FDA. It is important to note that these limits apply to the racemic mixture.

Food CategoryMaximum Permissible Level (%)
General Food Categories2.0
Frozen Dairy Products2.5
Alcoholic Beverages5.0
Nuts and Nut Products5.0
Confections and Frostings24.0
Seasonings and Flavorings97.0

Source: U.S. Food and Drug Administration (FDA)[5]

The World Health Organization (WHO) has established an acceptable daily intake (ADI) for propylene glycol of 25 mg per kg of body weight.[6]

Applications in the Cosmetics Industry

In the cosmetics and personal care industry, 1,2-propanediol is a multifunctional ingredient valued for its efficacy and low cost.[7][8]

Key Functions:

  • Humectant and Emollient: Attracts and retains moisture in the skin and hair, making it a common ingredient in moisturizers, lotions, and conditioners.[9][10] It also softens and soothes the skin.[10]

  • Solvent: Dissolves other ingredients, including active compounds that may be difficult to incorporate into formulations, such as salicylic acid and ferulic acid.[11]

  • Viscosity Reducer: Decreases the thickness of cosmetic formulations, allowing for smoother application of products like foundations, mascaras, and cleansers.[11]

  • Penetration Enhancer: Helps active ingredients to be absorbed more effectively by the skin.[9]

  • Preservative Booster: Enhances the efficacy of preservatives in cosmetic formulations, contributing to product stability.[11][12]

The use of propanediol derived from natural sources (bio-propanediol), which can be enantiomerically pure, is gaining traction in the "clean beauty" space as an alternative to petroleum-derived propylene glycol.[9]

Quantitative Data for 1,2-Propanediol in Cosmetic Products

The concentration of 1,2-propanediol in cosmetic products can vary depending on the intended function.

Product CategoryTypical Concentration Range (%)
Creams and Lotions1 - 5
Foundations1 - 5
Cleansers1 - 5
Hair Care Products1 - 5
High-concentration applications (e.g., specific treatments)Can be higher, but generally safe up to 50%

Source: Cosmetic Ingredient Review[13]

Experimental Protocols

Protocol for Chiral Analysis of 1,2-Propanediol Enantiomers in Food Matrices by GC-MS

This protocol describes the determination of (R)- and (S)-1,2-propanediol in a food matrix using gas chromatography-mass spectrometry (GC-MS) after derivatization.

Materials:

  • This compound standard

  • (S)-(+)-1,2-Propanediol standard

  • Deuterated 1,2-propanediol (internal standard)

  • (S)-(+)-2-Phenylbutyryl chloride (chiral derivatizing agent)

  • Anhydrous pyridine

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • Food sample

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize 5 g of the food sample.

    • Spike the homogenized sample with a known concentration of the deuterated internal standard.

    • Extract the 1,2-propanediol from the sample using a suitable solvent such as a mixture of water and acetonitrile.

    • Centrifuge the mixture to separate the solid and liquid phases.

    • Clean up the extract using a C18 SPE cartridge to remove interfering substances.

  • Derivatization:

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous pyridine and 50 µL of (S)-(+)-2-phenylbutyryl chloride to the dried extract.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, add 1 mL of dichloromethane and 1 mL of deionized water.

    • Vortex the mixture and centrifuge.

    • Collect the organic (lower) layer and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • GC Column: Chiral capillary column (e.g., beta-cyclodextrin-based).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization: Electron Ionization (EI) or Chemical Ionization (CI).[14]

    • MS Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized 1,2-propanediol enantiomers and the internal standard.

  • Quantification:

    • Prepare a calibration curve using standards of (R)- and (S)-1,2-propanediol that have undergone the same derivatization procedure.

    • Calculate the concentration of each enantiomer in the sample based on the peak area ratios relative to the internal standard and the calibration curve.

Protocol for Analysis of 1,2-Propanediol in Cosmetic Formulations by HPLC-RI

This protocol outlines the quantification of total 1,2-propanediol in a cosmetic cream using High-Performance Liquid Chromatography with a Refractive Index (RI) detector. For chiral separation, a chiral stationary phase would be required.

Materials:

  • 1,2-Propanediol standard

  • Cosmetic cream sample

  • Methanol (HPLC grade)

  • Water (HPLC grade, deionized)

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the cosmetic cream into a 50 mL volumetric flask.

    • Add approximately 30 mL of a methanol/water (50:50 v/v) mixture and sonicate for 15 minutes to dissolve the 1,2-propanediol and disperse the cream.

    • Bring the flask to volume with the methanol/water mixture and mix thoroughly.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-RI Analysis:

    • HPLC Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detector: Refractive Index (RI) detector, maintained at a stable temperature (e.g., 35°C).

  • Quantification:

    • Prepare a series of standard solutions of 1,2-propanediol in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 1,2-propanediol in the prepared sample solution from the calibration curve.

    • Calculate the percentage of 1,2-propanediol in the original cosmetic cream sample.

Visualizations

Functional Roles of 1,2-Propanediol

Functional_Roles cluster_food Food Industry cluster_cosmetics Cosmetics Industry PDP This compound Humectant Humectant PDP->Humectant retains moisture Solvent_Food Solvent PDP->Solvent_Food dissolves additives Emulsifier Emulsifier/Stabilizer PDP->Emulsifier mixes ingredients Anticaking Anti-caking Agent PDP->Anticaking prevents clumping Humectant_Cos Humectant/Emollient PDP->Humectant_Cos hydrates skin Solvent_Cos Solvent PDP->Solvent_Cos dissolves actives Viscosity Viscosity Reducer PDP->Viscosity improves texture Penetration Penetration Enhancer PDP->Penetration enhances absorption

Caption: Functional roles of 1,2-Propanediol in food and cosmetics.

Experimental Workflow for Chiral GC-MS Analysis

GCMS_Workflow Start Food/Cosmetic Sample Extraction Extraction of 1,2-Propanediol Start->Extraction Derivatization Chiral Derivatization Extraction->Derivatization GCMS GC-MS Analysis on Chiral Column Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data End Enantiomer Concentrations Data->End

Caption: Workflow for chiral analysis of 1,2-Propanediol by GC-MS.

References

Application Notes and Protocols for (R)-(-)-1,2-Propanediol as a Cryoprotectant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-1,2-Propanediol , also known as propylene glycol (PROH), is a widely utilized cryoprotectant for the preservation of various biological samples. Its ability to permeate cell membranes and reduce the freezing point of intracellular water makes it effective in minimizing ice crystal formation, a primary cause of cellular damage during cryopreservation.[1][2] These application notes provide a comprehensive overview of its use, including detailed protocols, quantitative data, and insights into its mechanism of action.

Mechanism of Action

This compound is a cell-permeating cryoprotectant that exerts its protective effects through several mechanisms:

  • Colligative Freezing Point Depression: By increasing the solute concentration both inside and outside the cell, it lowers the freezing point of the solution, reducing the likelihood of ice crystal formation at any given temperature.[1]

  • Dehydration: It facilitates the osmotic removal of water from the cells before and during cooling, which is crucial for preventing intracellular ice formation.

  • Vitrification: At high concentrations and with rapid cooling rates, it helps the biological sample to solidify into a glass-like amorphous state, completely avoiding the formation of damaging ice crystals.[3][4]

  • Membrane Stabilization: It is believed to interact with the lipid bilayer of cell membranes, helping to maintain their integrity during the stresses of freezing and thawing.[2]

A key cellular response to this compound exposure, particularly in oocytes, is a significant and protracted increase in intracellular calcium concentration.[3][4][5] This can lead to detrimental effects such as zona pellucida hardening and cellular degeneration.[3][4]

Signaling Pathway of this compound-Induced Cellular Effects

PROH_Signaling Cellular Response to this compound Exposure PROH This compound (PROH) Membrane Cell Membrane PROH->Membrane Permeates Ca_channel Calcium Channels (Extracellular Influx) Membrane->Ca_channel Activates Ca_increase Increased Intracellular Calcium [Ca2+] Ca_channel->Ca_increase ZP_hardening Zona Pellucida Hardening Ca_increase->ZP_hardening Cell_degeneration Cellular Degeneration Ca_increase->Cell_degeneration Mitigation Mitigation Strategy: Calcium-Free Medium Mitigation->Ca_channel Inhibits Influx Cryopreservation_Workflow General Cryopreservation Workflow Start Biological Sample (e.g., Oocytes, Embryos) Equilibration Equilibration in This compound Solution Start->Equilibration Cooling Controlled Cooling (Slow-Cooling or Vitrification) Equilibration->Cooling Storage Storage in Liquid Nitrogen (-196°C) Cooling->Storage Warming Controlled Warming Storage->Warming Removal Stepwise Removal of Cryoprotectant Warming->Removal Viability Post-Thaw Viability Assessment Removal->Viability Toxicity_Mitigation_Workflow Workflow for Mitigating PROH Toxicity Start Select Biological Sample Protocol_Selection Choose Cryopreservation Method (Slow-Cooling vs. Vitrification) Start->Protocol_Selection Concentration_Opt Optimize PROH Concentration (Consider combinations with other CPAs) Protocol_Selection->Concentration_Opt Media_Mod Modify Equilibration Media (e.g., Calcium-Free) Concentration_Opt->Media_Mod Time_Temp Control Exposure Time and Temperature Media_Mod->Time_Temp Stepwise Implement Stepwise Addition and Removal Time_Temp->Stepwise Cryopreserve Perform Cryopreservation Stepwise->Cryopreserve Assess Post-Thaw Viability and Functional Assessment Cryopreserve->Assess

References

Troubleshooting & Optimization

Technical Support Center: High-Purity Purification of (R)-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the high-purity purification of (R)-(-)-1,2-Propanediol.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of this compound and their typical impurities?

A1: this compound is primarily produced through two main routes: chemical synthesis and biotechnological fermentation.

  • Chemical Synthesis: This route often starts from propylene oxide, and can result in a racemic mixture of (R)- and (S)-1,2-Propanediol, which then requires chiral resolution. Impurities can include residual starting materials, catalysts, and byproducts such as other glycols (e.g., ethylene glycol) and various organic compounds.

  • Biotechnological Fermentation: This method uses microorganisms to produce enantiomerically pure (R)-1,2-Propanediol from renewable feedstocks like glucose.[1] Impurities from fermentation broths can be complex and include mineral salts, organic acids, residual sugars, and proteins.[2]

Q2: What is the most suitable method for purifying this compound to high purity?

A2: The choice of purification method depends on the starting material's purity and the nature of the impurities. A multi-step approach is often necessary.

  • For crude mixtures from fermentation: A typical sequence involves initial clarification (e.g., filtration or centrifugation to remove biomass), followed by removal of salts and other polar impurities using techniques like ion-exchange chromatography or solvent precipitation. The final step is usually fractional distillation under reduced pressure to achieve high chemical purity.[2]

  • For mixtures requiring chiral purification or removal of close-boiling impurities: Chiral High-Performance Liquid Chromatography (HPLC) or preparative gas chromatography (GC) are effective methods for separating enantiomers and achieving high enantiomeric excess (ee).

Q3: What level of purity can I expect to achieve with different purification techniques?

A3: With optimized protocols, very high purity levels are attainable.

  • Fractional Distillation: Can achieve chemical purity of >99.5%.[3]

  • Chiral HPLC/GC: Can achieve enantiomeric excess (ee) of >99%.[4]

Q4: How can I accurately determine the chemical and enantiomeric purity of my this compound sample?

A4: A combination of analytical techniques is recommended:

  • Chemical Purity: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for determining chemical purity.

  • Enantiomeric Purity (ee): Chiral GC or Chiral HPLC are the most common and accurate methods for determining the enantiomeric excess.[5] This often involves derivatization of the diol to improve its chromatographic properties.[6]

Troubleshooting Guides

Fractional Distillation

Problem 1: The purity of my distilled this compound is lower than expected.

  • Possible Cause 1: Inefficient Fractionating Column.

    • Solution: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. For compounds with close boiling points, a more efficient column (e.g., a Vigreux column is often insufficient for fine separations) or a packed column may be necessary.[7]

  • Possible Cause 2: Distillation rate is too high.

    • Solution: A slow and steady distillation rate is crucial for good separation. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.

  • Possible Cause 3: Poor vacuum control.

    • Solution: Fluctuations in vacuum can lead to unstable boiling and poor separation. Ensure your vacuum pump and controller are functioning correctly to maintain a stable, low pressure.

  • Possible Cause 4: Presence of azeotropes.

    • Solution: Certain impurities may form azeotropes with 1,2-Propanediol, making separation by simple fractional distillation difficult. Consider using a different purification technique, such as chromatography, or employing azeotropic distillation with an appropriate entrainer.

Problem 2: The product is degrading or changing color during distillation.

  • Possible Cause 1: Distillation temperature is too high.

    • Solution: this compound can degrade at high temperatures. Perform the distillation under a high vacuum to lower the boiling point.

  • Possible Cause 2: Presence of acidic or basic impurities.

    • Solution: Trace amounts of acids or bases can catalyze degradation at elevated temperatures. Consider a pre-purification step, such as a wash with a dilute, neutralized solution or passing through a short plug of neutral alumina or silica gel.

Chiral Chromatography (HPLC/GC)

Problem 1: Poor or no separation of the (R) and (S) enantiomers.

  • Possible Cause 1: Incorrect chiral stationary phase (CSP).

    • Solution: The choice of CSP is critical for chiral separations. Consult literature for recommended columns for diols or perform column screening with different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).

  • Possible Cause 2: Suboptimal mobile phase/carrier gas conditions.

    • Solution (HPLC): Systematically vary the mobile phase composition (e.g., the ratio of hexane to isopropanol). Small changes can significantly impact resolution.[8]

    • Solution (GC): Optimize the temperature program (gradient) and the carrier gas flow rate.[9]

  • Possible Cause 3: Poor peak shape after derivatization.

    • Solution: Incomplete derivatization or degradation of the derivative can lead to poor peak shape. Ensure the derivatization reaction goes to completion and that the derivatives are stable under the chromatographic conditions.

Problem 2: Peak tailing in the chromatogram.

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: For HPLC, adding a small amount of a modifier to the mobile phase (e.g., a few drops of trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can help to reduce peak tailing by blocking active sites on the stationary phase.[8]

  • Possible Cause 2: Column overload.

    • Solution: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.

Quantitative Data Summary

PropertyValueReference
Physical Properties
Molecular FormulaC₃H₈O₂[10]
Molecular Weight76.09 g/mol [10]
Boiling Point188-190 °C at 760 mmHg
Density~1.04 g/mL at 20 °C
Optical Rotation [α]D²⁰-15° (neat)
Purification Data
Purity after Distillation>99.5%[3]
Enantiomeric Excess (ee)>99% (with chiral chromatography)[4]

Experimental Protocols

Protocol 1: High-Purity Fractional Distillation of this compound
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., with Raschig rings or metal sponge packing), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is clean and dry.

    • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Procedure:

    • Charge the round-bottom flask with the crude this compound. Add boiling chips or a magnetic stir bar.

    • Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

    • Begin heating the distillation flask gently using a heating mantle.

    • Observe the temperature at the distillation head. Collect any low-boiling impurities in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at the working pressure, change to a clean receiving flask to collect the main fraction.

    • Maintain a slow, steady distillation rate by carefully controlling the heat input.

    • Stop the distillation before the flask runs dry to prevent the concentration of high-boiling impurities and potential decomposition.

    • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Determination of Enantiomeric Excess by Chiral GC
  • Derivatization (Example with Trifluoroacetic Anhydride - TFAA):

    • In a clean, dry vial, dissolve a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic anhydride (TFAA) and a catalytic amount of pyridine.

    • Cap the vial and allow the reaction to proceed at room temperature for 30 minutes, or until complete as monitored by TLC or a preliminary GC scan.

    • Quench the reaction by adding a small amount of methanol.

    • Wash the organic layer with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and the sample is ready for GC analysis.

  • GC Analysis:

    • Column: Use a chiral capillary GC column suitable for the separation of diol enantiomers (e.g., a cyclodextrin-based column).[11]

    • Injector: Set the injector temperature to 250 °C.

    • Oven Program: Start with an initial oven temperature of 80 °C, then ramp up to 150 °C at a rate of 5 °C/min.

    • Detector: Use a Flame Ionization Detector (FID) set at 250 °C.

    • Carrier Gas: Use helium or hydrogen at an appropriate flow rate.

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.

    • Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Visualizations

PurificationWorkflow start Crude this compound (from Fermentation or Synthesis) pretreatment Pre-treatment (e.g., Filtration, Centrifugation) start->pretreatment distillation Fractional Vacuum Distillation start->distillation If from chemical synthesis ion_exchange Ion Exchange Chromatography (to remove salts and acids) pretreatment->ion_exchange If from fermentation ion_exchange->distillation analysis Purity Analysis (GC-FID, Chiral GC/HPLC) distillation->analysis chiral_chrom Chiral Chromatography (HPLC or GC for ee >99%) final_product High-Purity This compound chiral_chrom->final_product analysis->chiral_chrom If ee is insufficient analysis->final_product If purity is sufficient TroubleshootingDistillation start Low Purity after Distillation check_column Is the fractionating column efficient enough? start->check_column check_rate Is the distillation rate slow and steady? check_column->check_rate Yes upgrade_column Use a column with more theoretical plates. check_column->upgrade_column No check_vacuum Is the vacuum stable? check_rate->check_vacuum Yes reduce_heat Reduce heating to slow down the distillation rate. check_rate->reduce_heat No check_azeotrope Could an azeotrope be present? check_vacuum->check_azeotrope Yes fix_vacuum Check for leaks and ensure proper pump function. check_vacuum->fix_vacuum No alt_method Consider purification by chromatography. check_azeotrope->alt_method Yes success Purity Improved check_azeotrope->success No upgrade_column->success reduce_heat->success fix_vacuum->success

References

Strategies to improve the yield of (R)-(-)-1,2-Propanediol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-(-)-1,2-Propanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the yield and efficiency of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing this compound?

A1: The main strategies for synthesizing this compound can be broadly categorized into two approaches: biotechnological methods and chemo-catalytic methods.

  • Biotechnological Methods: These methods utilize microorganisms, such as genetically engineered Escherichia coli or Saccharomyces cerevisiae, to convert renewable feedstocks like glucose or glycerol into (R)-1,2-Propanediol.[1][2][3] This approach is favored for its high stereoselectivity, yielding enantiomerically pure products.[3][4]

  • Chemo-catalytic Methods: This approach involves the chemical conversion of substrates, most commonly glycerol (a byproduct of biodiesel production), to 1,2-Propanediol through hydrogenolysis.[3][5][6] Achieving high enantioselectivity for the (R)-isomer via this route requires the use of chiral catalysts or subsequent resolution steps. Another chemo-catalytic route involves the hydrogenation of lactic acid.[7]

Q2: What are the key factors influencing the yield in the biotechnological production of (R)-1,2-Propanediol?

A2: Several factors can significantly impact the yield of microbial production of (R)-1,2-Propanediol:

  • Host Strain and Genetic Modifications: The choice of microbial host and the specific metabolic engineering strategies employed are critical. This includes the overexpression of key enzymes in the synthesis pathway (e.g., methylglyoxal synthase and glycerol dehydrogenase) and the deletion of competing byproduct pathways (e.g., lactate and ethanol production).[1][8][9]

  • Carbon Source: Glucose and glycerol are common carbon sources. The choice of substrate can affect the metabolic flux towards 1,2-Propanediol.[1][2]

  • Fermentation Conditions: Optimization of process parameters such as temperature, pH, aeration, and feeding strategy is crucial for maximizing cell growth and product formation.[1][10] For instance, microaerobic conditions have been shown to favor 1,2-propanediol production in some engineered E. coli strains.[1][10]

  • Cofactor Availability: The synthesis pathway for 1,2-Propanediol is often dependent on the availability of reducing equivalents like NADH. Engineering the host's metabolism to increase the NADH pool can enhance the yield.[11]

  • Toxicity of Intermediates: The accumulation of toxic intermediates, such as methylglyoxal, can inhibit cell growth and limit the final product titer.[3][12] Strategies to mitigate this toxicity are important for improving yields.[3]

Q3: How can the yield of chemo-catalytic synthesis from glycerol be improved?

A3: Improving the yield of (R)-1,2-Propanediol from glycerol via chemo-catalytic routes often focuses on the catalyst and reaction conditions:

  • Catalyst Selection: The choice of catalyst is paramount. Copper-based catalysts, often in combination with other metals like magnesium and aluminum, have shown high activity and selectivity.[5] The catalyst's basicity can also play a significant role in its performance.[5]

  • Hydrogen Source: While molecular hydrogen is typically used, hydrogen-free synthesis using hydrogen donors like ethanol has also been explored to improve process safety and economics.[5]

  • Reaction Conditions: Optimizing reaction temperature, pressure, and reaction time can significantly impact the conversion of glycerol and the selectivity towards 1,2-Propanediol.[5][6]

  • Solvent: The choice of solvent can influence the reaction. For instance, using bio-ethanol as a solvent has been shown to be effective.[6]

Troubleshooting Guides

Problem 1: Low yield of (R)-1,2-Propanediol in microbial fermentation.

Potential Cause Troubleshooting Steps
Suboptimal gene expression - Verify the integrity of the expression plasmids. - Optimize the concentration of the inducer (e.g., IPTG) and the induction time. - Use stronger promoters or increase the copy number of the expression plasmids.
Byproduct formation - Analyze the fermentation broth for common byproducts like lactate, acetate, and ethanol. - If significant byproduct formation is detected, consider knocking out the corresponding genes in the host strain (e.g., ldhA for lactate).[1][8]
Limited cofactor (NADH) availability - Co-express genes that can regenerate NADH. - Modulate the aeration conditions to favor a higher NADH/NAD+ ratio.
Toxicity of methylglyoxal - Overexpress genes involved in the detoxification of methylglyoxal, such as glyoxalase I and II.[3] - Control the glucose feeding rate to avoid the rapid accumulation of glycolytic intermediates that lead to methylglyoxal formation.
Suboptimal fermentation conditions - Perform a design of experiments (DoE) to optimize pH, temperature, and aeration. - Implement a fed-batch fermentation strategy to maintain a low but sufficient substrate concentration and avoid overflow metabolism.[1]

Problem 2: Low selectivity for 1,2-Propanediol in the chemo-catalytic conversion of glycerol.

Potential Cause Troubleshooting Steps
Catalyst deactivation - Characterize the spent catalyst to identify the cause of deactivation (e.g., coking, leaching of active metals). - Regenerate the catalyst if possible (e.g., by calcination). - Modify the catalyst support or composition to improve stability.
Side reactions - Analyze the product mixture to identify major side products (e.g., ethylene glycol, propanols). - Adjust the reaction temperature and pressure to favor the desired reaction pathway. Lower temperatures often increase selectivity. - Modify the catalyst to suppress side reactions. For example, the acidity/basicity of the support can be tuned.[6]
Inefficient hydrogen transfer (in hydrogen-free systems) - Screen different hydrogen donors to find the most efficient one for the specific catalyst system. Ethanol has been reported to be effective.[5] - Optimize the ratio of hydrogen donor to glycerol.

Data Presentation

Table 1: Comparison of (R)-1,2-Propanediol Production in Engineered E. coli

Strain Engineering StrategyCarbon SourceTiter (g/L)Yield (g/g glucose)Reference
Co-expression of mgs and gldAGlucose0.7-[8]
mgs, gldA, fucO expression, lactate pathway knockout, fed-batchGlucose4.50.19[1][8]
Optimal enzyme set, increased NADH, cell adaptationGlucose5.130.48[11]
De novo biosynthesis from lactic acid intermediateGlucose17.30.42 (mol/mol)[10]

Table 2: Performance of Catalysts in Glycerol Hydrogenolysis to 1,2-Propanediol

CatalystHydrogen SourceTemperature (°C)Glycerol Conversion (%)1,2-PDO Selectivity (%)Reference
Cu0.4/Mg6.28Al1.32O8.26Ethanol21095.192.2[5]
Rh(0.02)Cu(0.4)/Mg(5.6)Al(1.98)O(8.57)H2 (2.0 MPa)18091.098.7[6]

Experimental Protocols

Protocol 1: Microbial Production of (R)-1,2-Propanediol in a Fed-Batch Fermentation

This protocol is a generalized procedure based on the principles described in the literature for fed-batch fermentation of engineered E. coli.[1][8]

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate at 37°C with shaking at 250 rpm for 8-12 hours.

    • Use this starter culture to inoculate a larger volume of seed culture medium (e.g., 100 mL in a 500 mL flask) and incubate under the same conditions until the OD600 reaches 2-3.

  • Fermenter Setup:

    • Prepare the fermentation medium (a defined mineral medium with glucose as the carbon source) in a sterilized fermenter.

    • Calibrate pH and dissolved oxygen (DO) probes.

    • Set the initial temperature to 37°C and pH to 7.0 (controlled with NH4OH).

  • Batch Phase:

    • Inoculate the fermenter with the seed culture (typically 5-10% v/v).

    • Maintain the DO at a setpoint (e.g., 30% of air saturation) by controlling the agitation speed and airflow rate.

    • Monitor cell growth (OD600) and glucose concentration.

  • Fed-Batch Phase:

    • When the initial glucose is nearly depleted (as indicated by a sharp increase in DO), start the fed-batch phase.

    • Feed a concentrated glucose solution at a pre-determined rate to maintain a low glucose concentration in the fermenter.

    • At an appropriate cell density (e.g., OD600 of 10-20), induce the expression of the 1,2-Propanediol synthesis pathway genes by adding an inducer (e.g., IPTG).

  • Production Phase:

    • Continue the fed-batch fermentation, maintaining the control parameters.

    • Take samples periodically to measure cell density, substrate concentration, and (R)-1,2-Propanediol concentration using appropriate analytical methods (e.g., HPLC).

  • Harvest and Downstream Processing:

    • Once the desired product titer is reached or the production rate decreases significantly, harvest the fermentation broth.

    • Separate the cells from the broth by centrifugation or microfiltration.

    • The supernatant can then be subjected to purification steps to isolate (R)-1,2-Propanediol.

Visualizations

Metabolic_Pathway cluster_glycolysis Glycolysis cluster_synthesis Engineered Pathway Glucose Glucose DHAP Dihydroxyacetone phosphate Glucose->DHAP Methylglyoxal Methylglyoxal DHAP->Methylglyoxal mgsA (Methylglyoxal synthase) R_Lactaldehyde (R)-Lactaldehyde Methylglyoxal->R_Lactaldehyde gldA (Glycerol dehydrogenase) R_1_2_PD (R)-1,2-Propanediol R_Lactaldehyde->R_1_2_PD fucO (1,2-Propanediol oxidoreductase) Chemo_Catalytic_Workflow cluster_inputs Inputs Glycerol Glycerol Reactor Catalytic Reactor Glycerol->Reactor Separation Product Separation Reactor->Separation Crude Product Separation->Glycerol Unreacted Glycerol Recycle Purification Purification Separation->Purification Crude 1,2-PD R_1_2_PD (R)-1,2-Propanediol Purification->R_1_2_PD Purified Product Catalyst Catalyst Catalyst->Reactor Hydrogen_Source Hydrogen Source (H2 or Donor) Hydrogen_Source->Reactor

References

Optimizing fermentation conditions for microbial (R)-1,2-propanediol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for microbial (R)-1,2-propanediol production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the fermentation process for (R)-1,2-propanediol production.

Question: Why is the yield of (R)-1,2-propanediol lower than expected?

Answer:

Low yields of (R)-1,2-propanediol can be attributed to several factors. A primary reason is often the diversion of carbon flux to competing metabolic pathways. The production of byproducts such as lactate is a common issue that can reduce the overall yield.[1] Additionally, suboptimal fermentation conditions, including temperature, pH, and aeration, can negatively impact enzyme activity and microbial growth, leading to decreased production.[2][3]

To address low yields, consider the following troubleshooting steps:

  • Metabolic Engineering: If using an engineered strain, ensure that the genes for key enzymes in the (R)-1,2-propanediol pathway, such as methylglyoxal synthase (mgsA) and glycerol dehydrogenase (gldA), are adequately expressed.[1][4][5] It may be necessary to eliminate or reduce the expression of enzymes involved in competing byproduct formation, like lactate dehydrogenase.[1][4]

  • Optimize Fermentation Conditions: Systematically optimize parameters like temperature, pH, and dissolved oxygen levels to find the ideal conditions for your specific microbial strain.[2][3][6]

  • Nutrient Availability: Ensure that the fermentation medium contains the appropriate balance of carbon sources, nitrogen, and other essential nutrients to support robust microbial growth and product formation.[2][3]

Question: How can I reduce the formation of lactate and other byproducts?

Answer:

The formation of byproducts like lactate is a significant challenge in optimizing (R)-1,2-propanediol production. One effective strategy is to use metabolic engineering to create strains with mutations in the enzymes responsible for lactate production, such as lactate dehydrogenase.[1] By knocking out or downregulating the genes encoding these enzymes, more carbon can be directed towards the desired (R)-1,2-propanediol pathway.

Another approach is to control the fermentation conditions. For instance, maintaining specific aeration levels can influence the metabolic state of the microorganisms and potentially reduce the formation of certain byproducts.[4]

Question: What is the optimal aeration strategy for (R)-1,2-propanediol production?

Answer:

The optimal aeration strategy can vary depending on the microbial host. For some engineered E. coli strains, medium aerobic conditions have been found to favor (R)-1,2-propanediol production, while excessive aeration can inhibit its synthesis.[4] In contrast, for some natural producers like Clostridium thermosaccharolyticum, anaerobic conditions are essential.[7] It is crucial to experimentally determine the optimal aeration or anaerobic conditions for your specific production strain. This can be achieved by testing a range of agitation speeds and air or nitrogen flow rates in a controlled bioreactor setting.

Question: My (R)-1,2-propanediol titer is high, but the purity is low. How can I improve this?

Answer:

Low purity is often due to the presence of structurally similar byproducts or unconsumed media components. To improve purity:

  • Metabolic Engineering: As with yield issues, targeting the genetic pathways of major impurities for disruption can be highly effective.

  • Downstream Processing: Optimize your purification protocol. This may involve techniques like distillation, chromatography, or extraction to separate (R)-1,2-propanediol from other compounds. The choice of method will depend on the specific impurities present.

  • Analytical Monitoring: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to identify and quantify the impurities.[8] This information will guide your efforts in both metabolic engineering and purification.

Frequently Asked Questions (FAQs)

What is microbial fermentation for (R)-1,2-propanediol production?

Microbial fermentation for (R)-1,2-propanediol production is a biotechnological process that uses microorganisms, such as bacteria or yeast, to convert a carbon source like glucose into (R)-1,2-propanediol.[9][10] This process is an alternative to chemical synthesis and can produce enantiomerically pure forms of the compound.[5][11]

What are the key metabolic pathways for microbial (R)-1,2-propanediol production?

There are three primary metabolic pathways for the microbial production of 1,2-propanediol:

  • From Deoxy Sugars: Some microorganisms can produce 1,2-propanediol from deoxy sugars like fucose and rhamnose.[9][10]

  • From Glycolytic Intermediates: A common engineered pathway involves the conversion of the glycolytic intermediate dihydroxyacetone phosphate (DHAP) to methylglyoxal, which is then reduced to (R)-1,2-propanediol.[4][9][10]

  • From Lactic Acid: Another pathway involves the degradation of lactic acid under anoxic conditions.[9][10]

Which microorganisms are commonly used for (R)-1,2-propanediol production?

Both natural and metabolically engineered microorganisms are used. Some strains of Clostridium can naturally produce (R)-1,2-propanediol from various sugars.[7] More commonly, engineered strains of Escherichia coli and Saccharomyces cerevisiae are developed to produce high titers of (R)-1,2-propanediol from simple sugars like glucose.[4][12]

What are the critical parameters to control during fermentation?

The key parameters to control for successful fermentation include:

  • Temperature: Maintaining the optimal temperature for the specific microorganism is crucial for its growth and enzymatic activity.[2][3]

  • pH: The pH of the fermentation medium can significantly affect microbial metabolism and product stability.[2][3]

  • Dissolved Oxygen/Aeration: The level of oxygen is a critical factor, with some processes requiring aerobic conditions while others are anaerobic.[2][3]

  • Nutrient Concentration: A well-defined medium with the right balance of carbon, nitrogen, and other essential nutrients is necessary for optimal production.[2][3]

How is the concentration and purity of (R)-1,2-propanediol measured?

The concentration of 1,2-propanediol in the fermentation broth is typically measured using High-Performance Liquid Chromatography (HPLC).[8] The enantiomeric purity, which is crucial for distinguishing between (R) and (S) forms, is often determined by Gas Chromatography (GC) using a chiral column.[8]

Data Presentation

Table 1: Comparison of (R)-1,2-Propanediol Production in Engineered E. coli Strains

Strain Engineering StrategyCarbon SourceFermentation ScaleTiter (g/L)Yield (g/g)Reference
Overexpression of mgsA and gldAGlucoseFed-batch Fermenter4.50.19[1][4]
Inactivation of tpiA and enzyme optimizationGlucoseShake Flask5.130.48[4]
Overexpression of yagF and disruption of ghrAGlucose72h cultivation2.480.27[4]
Co-expression of mgs, gldA, and fucOGlucoseFed-batch Fermenter4.50.19[1]

Table 2: (R)-1,2-Propanediol Production by Natural and Engineered Microorganisms

MicroorganismStrain TypeCarbon SourceTiter (g/L)Optical Purity (% ee)Reference
Clostridium thermosaccharolyticumNaturalGlucose9.05>99%[7]
Saccharomyces cerevisiae (tpi1 deletion)EngineeredGlucose1.11Not Reported[12]
Lactococcus lactis (engineered)EngineeredGlucose0.5078.0%[13]

Experimental Protocols

1. Protocol for Quantification of (R)-1,2-Propanediol by HPLC

  • Sample Preparation:

    • Withdraw a sample from the fermentation broth.

    • Centrifuge the sample to pellet the cells.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[8]

  • HPLC Analysis:

    • Column: Use a suitable column for organic acid analysis.[8]

    • Mobile Phase: A common mobile phase is a dilute solution of sulfuric acid (e.g., 0.01 N).[8]

    • Flow Rate: Set the flow rate to a value appropriate for the column (e.g., 0.5 ml/min).[8]

    • Column Temperature: Maintain a constant column temperature (e.g., 40°C).[8]

    • Detection: Use a refractive index detector.

    • Standard Curve: Prepare a standard curve with known concentrations of (R)-1,2-propanediol to quantify the concentration in the samples.

2. Protocol for Determination of Enantiomeric Purity by Chiral GC

  • Sample Preparation:

    • Purify the 1,2-propanediol from the fermentation broth.

    • Dilute the purified sample in a suitable solvent like methanol to a concentration of approximately 1 g/L.[8]

  • GC Analysis:

    • Column: Use a chiral capillary column (e.g., Chirasil-DEX CB).[8]

    • Injection: Inject a small volume (e.g., 1 µl) of the prepared sample.[8]

    • Column Temperature: Set the initial column temperature (e.g., 75°C).[8]

    • Carrier Gas: Use helium as the carrier gas.[8]

    • Injector and Detector Temperature: Set the injector and detector temperatures to higher values (e.g., 250°C and 275°C, respectively).[8]

    • Detection: Use a flame ionization detector (FID).[8]

    • Analysis: Compare the retention times of the peaks in the sample to those of pure (R)- and (S)-1,2-propanediol standards to determine the enantiomeric excess.

Visualizations

Metabolic_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP Dihydroxyacetone phosphate (DHAP) Glycolysis->DHAP Methylglyoxal Methylglyoxal DHAP->Methylglyoxal mgsA R_1_2_PD (R)-1,2-Propanediol Methylglyoxal->R_1_2_PD gldA

Caption: Metabolic pathway for (R)-1,2-propanediol production from glucose.

Experimental_Workflow Strain_Selection Strain Selection/ Engineering Media_Optimization Media Optimization Strain_Selection->Media_Optimization Fermentation Fermentation Media_Optimization->Fermentation Sampling Sampling Fermentation->Sampling Downstream Downstream Processing Fermentation->Downstream Analysis Analysis (HPLC/GC) Sampling->Analysis Analysis->Fermentation Process Optimization Final_Product Pure (R)-1,2-Propanediol Downstream->Final_Product

References

Identification and elimination of byproducts in (R)-1,2-propanediol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating byproducts during the synthesis of (R)-1,2-propanediol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of (R)-1,2-propanediol, categorized by the synthetic route.

Route 1: Synthesis from Propylene Oxide

Issue 1: Presence of Higher Molecular Weight Impurities in the Final Product.

  • Question: My final (R)-1,2-propanediol product, synthesized from propylene oxide, shows the presence of significant amounts of higher boiling point impurities. How can I identify and eliminate them?

  • Answer: The most common higher molecular weight byproducts in this synthesis are dipropylene glycol (DPG) and tripropylene glycol (TPG). These are formed by the reaction of the desired 1,2-propanediol product with unreacted propylene oxide.[1]

    Identification:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying DPG and TPG. The mass spectrum of dipropylene glycol will show characteristic fragments. For example, a notable fragment ion for DPG is observed at m/z 59.0547.[2]

    • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for separation and quantification.

    Elimination:

    • Fractional Distillation under Vacuum: Due to the significant difference in boiling points between 1,2-propanediol and the glycols, vacuum distillation is a highly effective purification method.[3]

      • Table 1: Boiling Points of 1,2-Propanediol and Common Byproducts

        Compound Boiling Point at atmospheric pressure (°C)
        (R)-1,2-Propanediol ~188
        Dipropylene Glycol ~230

        | Tripropylene Glycol | ~270 |

    Troubleshooting High Levels of DPG and TPG:

    • Molar Ratio of Reactants: An excess of water to propylene oxide is used to favor the formation of the monopropylene glycol. A low water-to-oxide ratio will increase the likelihood of forming higher glycols.

    • Reaction Temperature: Control of the reaction temperature is crucial. Higher temperatures can sometimes favor the formation of higher glycols.

Route 2: Synthesis from Glycerol Hydrogenolysis

Issue 2: Low Selectivity and Presence of Multiple Byproducts.

  • Question: My glycerol hydrogenolysis reaction is producing a complex mixture of byproducts with low yield of (R)-1,2-propanediol. What are the likely byproducts and how can I improve the selectivity?

  • Answer: Glycerol hydrogenolysis can produce a range of byproducts depending on the catalyst and reaction conditions. Common byproducts include acetol (hydroxyacetone), ethylene glycol, 1-propanol, and products of C-C bond cleavage like ethanol and methane.[4][5] Acetol is a key intermediate, and its accumulation indicates incomplete hydrogenation.

    Identification:

    • GC-MS: This is the preferred method for identifying the various byproducts. The NIST WebBook provides reference mass spectra for acetol and other potential byproducts.

    • HPLC: Can be used for the quantification of glycerol, 1,2-propanediol, and some byproducts.

    Elimination and Improving Selectivity:

    • Catalyst Selection: The choice of catalyst is critical. Copper-based catalysts are known to be selective for the C-O bond cleavage required for 1,2-propanediol formation, minimizing C-C bond cleavage that leads to other byproducts.[5] The catalyst support and the presence of promoters also play a significant role.

    • Reaction Conditions:

      • Temperature: Higher temperatures can lead to increased degradation and the formation of undesired byproducts. Operating at milder temperatures (e.g., 180-220°C) can improve selectivity.[6]

      • Hydrogen Pressure: Sufficient hydrogen pressure is necessary to ensure the complete hydrogenation of the acetol intermediate to 1,2-propanediol.

      • pH: The pH of the reaction mixture can influence byproduct formation.

    • Purification:

      • Distillation: Vacuum distillation can be used to separate 1,2-propanediol from less volatile byproducts and unreacted glycerol.

      • Chromatography: For high purity applications, chromatographic methods may be necessary.

    • Table 2: Effect of Catalyst on Glycerol Hydrogenolysis Selectivity

      Catalyst Glycerol Conversion (%) 1,2-Propanediol Selectivity (%) Major Byproducts Reference
      Cu-Ni/γ-Al2O3 71.6 92.8 Acetol, 1-Propanol [4]
      Pd-promoted Cu/MgO/Al2O3 97.2 83.4 Acetol, other degradation products [7]

      | Cu/TALCITE 4 | 65 | 98 | Low levels of other byproducts |[8] |

Route 3: Microbial Synthesis from Sugars

Issue 3: Presence of Organic Acids and Other Fermentation Byproducts.

  • Question: My fermentation broth for (R)-1,2-propanediol production contains significant amounts of lactate and other organic acids. How can I identify and remove these contaminants?

  • Answer: In microbial synthesis of (R)-1,2-propanediol using engineered microorganisms like E. coli, common byproducts of glucose metabolism include lactate, acetate, and succinate.[9]

    Identification:

    • HPLC: HPLC with a suitable column (e.g., an organic acid analysis column) and a UV or refractive index (RI) detector is the standard method for identifying and quantifying organic acids in fermentation broths.

    • GC-MS: After derivatization, GC-MS can also be used for the analysis of these byproducts.

    Elimination and Purification:

    • Metabolic Engineering: The most effective way to reduce byproduct formation is through metabolic engineering of the production strain to knockout genes responsible for byproduct synthesis (e.g., lactate dehydrogenase).[9]

    • Purification from Fermentation Broth:

      • Ion Exchange Chromatography: This is a highly effective method for removing charged species like organic acids and mineral salts from the neutral 1,2-propanediol product.

      • Distillation: After initial purification steps to remove biomass and salts, vacuum distillation can be used to separate 1,2-propanediol from water and other volatile and non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to quantify the enantiomeric purity of (R)-1,2-propanediol?

A1: Chiral gas chromatography (GC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of (R)-1,2-propanediol. This involves using a chiral stationary phase that can separate the R and S enantiomers. Derivatization of the diol may be required to improve its volatility and separation.

Q2: How can I remove water from my final 1,2-propanediol product?

A2: Water can be effectively removed from 1,2-propanediol by vacuum distillation. Due to the significant difference in their boiling points, water will distill off at a lower temperature under reduced pressure, leaving behind the purified 1,2-propanediol. For trace amounts of water, molecular sieves can also be used.

Q3: Are there any safety concerns I should be aware of when working with 1,2-propanediol and its byproducts?

A3: (R)-1,2-propanediol is generally considered to have low toxicity.[10][11][12][13] However, it is a combustible liquid and appropriate safety precautions should be taken when heating it, especially during distillation.[11] Dipropylene glycol and tripropylene glycol also have low toxicity but are combustible.[9][14][15] Always consult the Safety Data Sheet (SDS) for each specific compound before handling.[9][10][11][12][13][14][15][16][17]

Experimental Protocols

Protocol 1: GC-MS Analysis of Byproducts in (R)-1,2-Propanediol Synthesis

Objective: To identify and quantify byproducts such as dipropylene glycol, tripropylene glycol, and acetol.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for polar analytes (e.g., PEG-20M or equivalent)

  • Helium (carrier gas)

  • Sample of (R)-1,2-propanediol containing suspected byproducts

  • Anhydrous ethanol or other suitable solvent for dilution

  • Reference standards for 1,2-propanediol and suspected byproducts

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., ethanol) to a concentration appropriate for GC-MS analysis (typically in the ppm range).

  • Instrument Setup (Example Conditions):

    • Injector Temperature: 250 °C

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 240 °C

      • Hold at 240 °C for 10 minutes

    • MS Transfer Line Temperature: 250 °C

    • MS Ion Source Temperature: 230 °C

    • Mass Scan Range: m/z 35-500

  • Analysis: Inject the prepared sample into the GC-MS.

  • Data Interpretation:

    • Identify the peaks corresponding to 1,2-propanediol and its byproducts by comparing their retention times and mass spectra with those of the reference standards and library data (e.g., NIST library).

Protocol 2: Purification of (R)-1,2-Propanediol by Vacuum Distillation

Objective: To remove higher boiling point byproducts (e.g., DPG, TPG) and non-volatile impurities.

Materials:

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump and vacuum gauge

  • Thermometer

  • Stir bar

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Charging: Place the crude (R)-1,2-propanediol and a stir bar into the round-bottom flask.

  • Initiate Vacuum: Start the vacuum pump and slowly evacuate the system. A typical operating pressure for this purification is between 1 and 50 mbar.[3]

  • Heating and Distillation:

    • Begin stirring the sample.

    • Gradually heat the flask using the heating mantle.

    • Monitor the temperature at the distillation head. The first fraction to distill will be any residual water or lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of 1,2-propanediol at the applied pressure, collect the purified product in the receiving flask.

  • Fraction Collection: Collect the main fraction of (R)-1,2-propanediol. Higher boiling byproducts like DPG and TPG will remain in the distillation flask.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

Byproduct_Troubleshooting_Propylene_Oxide start Start: Impurities Detected in (R)-1,2-Propanediol from Propylene Oxide check_impurities Are the impurities of higher molecular weight? start->check_impurities gcms_analysis Perform GC-MS analysis to identify impurities. check_impurities->gcms_analysis Yes identify_dpg_tpg Impurities identified as Dipropylene Glycol (DPG) and Tripropylene Glycol (TPG)? gcms_analysis->identify_dpg_tpg purify Purify using vacuum fractional distillation. identify_dpg_tpg->purify Yes troubleshoot_formation Troubleshoot high byproduct formation. identify_dpg_tpg->troubleshoot_formation No/Unsure end End: Purified Product purify->end check_ratio Review water to propylene oxide molar ratio. Is it sufficiently high? troubleshoot_formation->check_ratio increase_ratio Increase water to propylene oxide ratio. check_ratio->increase_ratio No check_temp Review reaction temperature. Is it within the optimal range? check_ratio->check_temp Yes increase_ratio->check_temp adjust_temp Adjust reaction temperature. check_temp->adjust_temp No check_temp->end Yes adjust_temp->end

Caption: Troubleshooting workflow for impurities in propylene oxide route.

Byproduct_Troubleshooting_Glycerol start Start: Low Selectivity in (R)-1,2-Propanediol from Glycerol Hydrogenolysis gcms_analysis Perform GC-MS analysis to identify byproducts. start->gcms_analysis check_acetol Is acetol a major byproduct? gcms_analysis->check_acetol incomplete_hydrogenation Indicates incomplete hydrogenation of the acetol intermediate. check_acetol->incomplete_hydrogenation Yes check_other_byproducts Are other byproducts (e.g., ethylene glycol, 1-propanol) present? check_acetol->check_other_byproducts No increase_h2 Increase hydrogen pressure or optimize catalyst for hydrogenation. incomplete_hydrogenation->increase_h2 increase_h2->check_other_byproducts suboptimal_conditions Indicates suboptimal catalyst or reaction conditions. check_other_byproducts->suboptimal_conditions Yes review_catalyst Review catalyst choice. Is it selective for C-O bond cleavage (e.g., copper-based)? suboptimal_conditions->review_catalyst change_catalyst Consider a more selective catalyst. review_catalyst->change_catalyst No review_temp Review reaction temperature. Is it too high? review_catalyst->review_temp Yes change_catalyst->review_temp adjust_temp Lower reaction temperature to reduce degradation. review_temp->adjust_temp Yes purify Purify product using vacuum distillation. review_temp->purify No, it's optimal adjust_temp->purify end End: Improved Selectivity and Purity purify->end

Caption: Troubleshooting workflow for glycerol hydrogenolysis route.

References

Technical Support Center: Industrial Scale-up of 1,2-Propanediol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the industrial scale-up of 1,2-propanediol (1,2-PDO) production.

Troubleshooting Guides

This section is organized by the production method and addresses specific issues in a question-and-answer format.

Biotechnological Production (Fermentation)

Question: Our fermentation is resulting in a low yield of 1,2-propanediol. What are the potential causes and solutions?

Answer: Low yields in 1,2-propanediol fermentation can stem from several factors. A primary concern is the cytotoxicity of intermediates, such as methylglyoxal, which can inhibit microbial growth and product formation. Additionally, the formation of by-products like glycerol and lactate can divert carbon flux away from your desired product.

Troubleshooting Steps:

  • Optimize Fermentation Conditions: Ensure that the fermentation conditions, such as temperature, pH, and aeration, are optimal for the specific microbial strain being used. Bacteria and fungi have different requirements, with bacteria often needing anaerobic conditions and fungi requiring aerobic environments.

  • Genetic Modification of Microorganisms: To combat the toxic effects of methylglyoxal, consider overexpressing genes for the glyoxalase system or methylglyoxal reductase to detoxify this intermediate.

  • Minimize By-product Formation: By-product formation can be reduced by deleting competing pathway genes. For instance, in Corynebacterium glutamicum, deleting the genes responsible for glycerol (hdpA) and lactate (ldh) production has been shown to improve the yield of 1,2-propanediol[1].

  • Enhance Cofactor Availability: The conversion of intermediates to 1,2-propanediol often requires reducing equivalents like NADH. Overexpressing genes that increase the availability of NADH, such as alcohol dehydrogenase (yqhD from E. coli), can enhance the final product yield[1].

Question: We are observing significant by-product formation, particularly organic acids, in our fermentation broth. How can we mitigate this?

Answer: The production of organic acids is a common issue in fermentation and indicates a metabolic imbalance or suboptimal conditions.

Troubleshooting Steps:

  • Strain Engineering: As mentioned previously, targeted gene knockouts can prevent the formation of specific by-products. For example, to reduce lactate formation, the lactate dehydrogenase gene (ldh) can be deleted[1].

  • Control of Fermentation pH: Maintaining a stable pH is crucial. The accumulation of acidic by-products can lower the pH of the medium, inhibiting cell growth and enzyme activity. Implement a robust pH control system using appropriate buffers or automated base addition.

  • Substrate Feeding Strategy: A fed-batch strategy, where the carbon source is added incrementally, can prevent overflow metabolism and the associated production of organic acids.

Glycerol Hydrogenolysis

Question: We are experiencing rapid deactivation of our copper-based catalyst during glycerol hydrogenolysis. What could be the cause and how can we improve catalyst stability?

Answer: Catalyst deactivation is a significant challenge in glycerol hydrogenolysis. The primary causes are often sintering of the metal particles, leaching of the active metal into the reaction medium, and poisoning from impurities in the glycerol feedstock.

Troubleshooting Steps:

  • Feedstock Purification: Crude glycerol from biodiesel production often contains impurities like chlorides, sulfur, and nitrogen compounds that can poison copper catalysts. Pre-treatment of the glycerol feed to remove these impurities is essential for maintaining catalyst activity.

  • Catalyst Support Selection: The choice of support material can significantly impact catalyst stability. Supports like MgO and hydrotalcites have been shown to help disperse copper particles and improve performance.

  • Promoter Addition: The addition of promoters can enhance catalyst stability and selectivity.

  • Reaction Conditions Optimization: High temperatures can accelerate catalyst sintering. Operating at the lowest effective temperature can help prolong catalyst life. For copper chromite catalysts, a common operating temperature is around 200°C[2].

  • Catalyst Regeneration: Depending on the nature of the deactivation, it may be possible to regenerate the catalyst. For example, coking can sometimes be reversed by controlled oxidation.

Question: The selectivity of our glycerol hydrogenolysis process towards 1,2-propanediol is low, with significant formation of ethylene glycol and other by-products. How can we improve selectivity?

Answer: Low selectivity is often a result of undesirable side reactions, such as C-C bond cleavage, which leads to the formation of ethylene glycol.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is paramount for high selectivity. Copper-based catalysts are generally preferred for their high selectivity to 1,2-propanediol over noble metals like platinum or ruthenium, which can promote C-C cleavage. For instance, a Cu/TALCITE 4 catalyst has shown 98% selectivity to 1,2-PDO[3].

  • Control of Reaction pH: The pH of the reaction medium can influence selectivity. The addition of bases can alter the reaction pathway and product distribution.

  • Optimize Hydrogen Pressure: Hydrogen pressure is a critical parameter. Higher pressures generally favor the hydrogenation of the acetol intermediate to 1,2-propanediol.

  • Temperature Control: While higher temperatures increase glycerol conversion, they can also lead to more side reactions and decreased selectivity. Finding the optimal temperature is key.

Propylene Oxide Hydration

Question: The hydration of propylene oxide in our process is producing a high concentration of dipropylene glycol (DPG) and tripropylene glycol (TPG). How can we maximize the yield of 1,2-propanediol?

Answer: The formation of higher glycols is a common issue in propylene oxide hydration and is favored when the concentration of propylene oxide is high relative to water.

Troubleshooting Steps:

  • Increase Water-to-Propylene Oxide Ratio: The most effective way to suppress the formation of DPG and TPG is to use a large excess of water. Industrial processes often use a water-to-propylene oxide molar ratio of 15:1 or greater[4].

  • Temperature and Pressure Control: The reaction is typically carried out at elevated temperatures (around 190°C) and pressures (around 1.8 MPa) to ensure the reaction proceeds in the liquid phase and at a reasonable rate[4][5].

  • Catalyst Selection: While often performed non-catalytically, the use of acid or base catalysts can increase the reaction rate and may influence selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 1,2-propanediol from a fermentation broth?

A1: A major challenge in purifying 1,2-propanediol from fermentation broths is the removal of mineral and organic salts, as well as residual carbon sources. These salts can precipitate during purification, leading to fouling of equipment such as distillation columns and ion exchange resins[6]. The high water content also makes purification energy-intensive.

Q2: What are the common by-products in the industrial production of 1,2-propanediol?

A2:

  • Propylene Oxide Hydration: The main by-products are dipropylene glycol (DPG) and tripropylene glycol (TPG)[4].

  • Glycerol Hydrogenolysis: Common by-products include ethylene glycol, acetol, lactic acid, and propanols.

  • Biotechnological Production: By-products can include glycerol, lactate, and other organic acids, depending on the microorganism and metabolic pathway[1].

Q3: What are the key process parameters to control for optimal 1,2-propanediol production via glycerol hydrogenolysis?

A3: The key parameters are temperature, hydrogen pressure, catalyst type and loading, and the purity of the glycerol feedstock. Optimal conditions often involve temperatures around 200-230°C and pressures of 10-14 bar with a copper-based catalyst[2].

Q4: How does the choice of raw material (petroleum vs. renewable) impact the industrial production of 1,2-propanediol?

A4: The traditional method using petroleum-derived propylene oxide is energy-intensive and subject to volatile oil prices[4][5]. Renewable routes, such as the hydrogenolysis of glycerol (a by-product of biodiesel production), offer a more sustainable and potentially cost-effective alternative, though they present their own challenges in terms of feedstock purity and catalyst development[4].

Data Presentation

Table 1: Comparison of Industrial 1,2-Propanediol Production Processes

FeaturePropylene Oxide HydrationGlycerol HydrogenolysisBiotechnological (Fermentation)
Raw Material Propylene Oxide (petroleum-derived)Glycerol (renewable)Sugars, Glycerol (renewable)
Typical Temperature 190 °C[4][5]200 - 230 °C30 - 37 °C (mesophilic)
Typical Pressure 1.8 MPa[4][5]10 - 80 barAtmospheric
Catalyst/Biocatalyst None (or acid/base)Copper-based (e.g., Cu-Cr, Cu/ZnO)Genetically engineered microorganisms
Typical Yield/Selectivity High yield of 1,2-PDO with excess waterSelectivity up to 98% reported[3]Varies, can be engineered for high yield
Key Challenges High energy consumption, by-product formation (DPG, TPG)Catalyst deactivation, feedstock purity, by-product separationLow titers, product inhibition, downstream processing

Experimental Protocols

Protocol 1: Determination of 1,2-Propanediol and By-products in Fermentation Broth by GC-MS

This protocol is adapted for the analysis of 1,2-propanediol and common by-products in a fermentation sample.

1. Objective: To quantify the concentration of 1,2-propanediol and identify major by-products in a fermentation broth.

2. Materials and Reagents:

  • 1,2-Propanediol standard (>99.5% purity)

  • Internal standard (e.g., 1,3-propanediol or another compound not present in the sample)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL)

  • GC vials with inserts

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

3. Sample Preparation:

  • Centrifuge 10 mL of the fermentation broth at 5000 x g for 10 minutes to pellet the cells.
  • Transfer 1 mL of the supernatant to a clean centrifuge tube.
  • Add a known amount of the internal standard solution.
  • Add 5 mL of ethyl acetate and vortex for 1 minute to extract the analytes.
  • Centrifuge at 3000 x g for 5 minutes to separate the phases.
  • Carefully transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
  • Transfer the dried organic extract to a GC vial for analysis.

4. GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 20°C/min to 240°C, hold for 5 minutes

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Scan Range: m/z 30-300

5. Quantification:

  • Create a calibration curve using standard solutions of 1,2-propanediol with the internal standard.

  • Identify and quantify by-products by comparing their mass spectra to a library (e.g., NIST) and by running standards if available.

Protocol 2: Characterization of a Heterogeneous Catalyst for Glycerol Hydrogenolysis

1. Objective: To characterize the physical and chemical properties of a supported metal catalyst used in glycerol hydrogenolysis.

2. Techniques and Parameters to be Measured:

  • X-ray Diffraction (XRD):

    • Purpose: To identify the crystalline phases of the active metal and the support, and to estimate the crystallite size of the metal particles.

    • Procedure: Analyze the powdered catalyst sample over a 2θ range of 10-80°.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis:

    • Purpose: To determine the specific surface area, pore volume, and pore size distribution of the catalyst.

    • Procedure: Perform nitrogen physisorption at 77 K.

  • Temperature-Programmed Reduction (TPR):

    • Purpose: To assess the reducibility of the metal oxides on the catalyst surface, providing information about metal-support interactions.

    • Procedure: Heat the catalyst in a stream of H₂/Ar and monitor the hydrogen consumption with a thermal conductivity detector.

  • Transmission Electron Microscopy (TEM):

    • Purpose: To visualize the morphology, size, and dispersion of the metal nanoparticles on the support.

    • Procedure: Disperse the catalyst powder in a solvent, deposit it on a TEM grid, and image at high magnification.

  • Ammonia Temperature-Programmed Desorption (NH₃-TPD):

    • Purpose: To quantify the total acidity and determine the acid strength distribution of the catalyst.

    • Procedure: Adsorb ammonia onto the catalyst and then heat it in a stream of inert gas, monitoring the desorption of ammonia.

Mandatory Visualization

Experimental_Workflow cluster_production 1,2-Propanediol Production cluster_sampling Sampling and Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Logic cluster_solutions Corrective Actions Fermentation Fermentation Sampling Sample Collection Fermentation->Sampling Hydrogenolysis Glycerol Hydrogenolysis Hydrogenolysis->Sampling Catalyst_Char Catalyst Characterization (XRD, BET, TEM, etc.) Hydrogenolysis->Catalyst_Char Hydration Propylene Oxide Hydration Hydration->Sampling Preparation Sample Preparation (e.g., Centrifugation, Extraction) Sampling->Preparation GCMS GC-MS Analysis Preparation->GCMS HPLC HPLC Analysis Preparation->HPLC Low_Yield Low Yield? GCMS->Low_Yield High_Byproducts High By-products? HPLC->High_Byproducts Catalyst_Deactivation Catalyst Deactivation? Catalyst_Char->Catalyst_Deactivation Optimize_Conditions Optimize Conditions Low_Yield->Optimize_Conditions Modify_Strain Modify Strain/Catalyst Low_Yield->Modify_Strain High_Byproducts->Optimize_Conditions High_Byproducts->Modify_Strain Catalyst_Deactivation->Modify_Strain Purify_Feedstock Purify Feedstock Catalyst_Deactivation->Purify_Feedstock

Caption: Troubleshooting workflow for 1,2-propanediol production.

Signaling_Pathway cluster_glycolysis Glycolysis cluster_12PDO_pathway Engineered 1,2-PDO Pathway cluster_competing_pathways Competing Pathways Glucose Glucose DHAP Dihydroxyacetone phosphate (DHAP) Glucose->DHAP Methylglyoxal Methylglyoxal DHAP->Methylglyoxal mgsA (overexpressed) Glycerol Glycerol DHAP->Glycerol hdpA (deleted) Lactate Lactate DHAP->Lactate ldh (deleted) Lactaldehyde Lactaldehyde Methylglyoxal->Lactaldehyde yqhD (overexpressed) PDO 1,2-Propanediol Lactaldehyde->PDO gldA (overexpressed)

Caption: Metabolic engineering strategy for 1,2-PDO production.

References

Methods for improving the enantiomeric excess (ee) of (R)-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (ee) of (R)-(-)-1,2-Propanediol in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing enantiomerically enriched this compound?

There are three main strategies for producing this compound with high enantiomeric excess:

  • Asymmetric Synthesis: This involves converting a prochiral starting material, such as acetol (hydroxyacetone), into the chiral product using a chiral catalyst. Asymmetric hydrogenation is a common and industrially relevant example.

  • Enzymatic Kinetic Resolution: This method starts with a racemic mixture of (R)- and (S)-1,2-Propanediol. An enzyme, typically a lipase, selectively acylates one enantiomer (usually the (S)-enantiomer), allowing for the separation of the unreacted, enriched (R)-enantiomer.

  • Biotechnological/Microbial Production: This approach utilizes genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce enantiomerically pure (R)-1,2-Propanediol directly from a carbon source like glucose.[1][2]

Q2: My enantiomeric excess (ee) is lower than expected. What are the general factors I should investigate first?

Low enantiomeric excess is a common issue that can stem from several factors regardless of the method used:

  • Catalyst/Enzyme Purity and Activity: The enantiomeric purity and activity of your chiral catalyst or enzyme are critical. Contamination with the opposite enantiomer of the catalyst or a denatured enzyme will directly decrease the ee of your product.

  • Reaction Conditions: Temperature, pressure, solvent, and reaction time are crucial parameters that significantly influence enantioselectivity.[3] Conditions that are too harsh may lead to catalyst decomposition or non-selective background reactions.

  • Substrate and Reagent Purity: Impurities in your starting materials or reagents can act as catalyst poisons or participate in competing side reactions, lowering the overall ee.

  • Racemization: The desired product or even the starting material might be racemizing under the reaction conditions, which will erode the enantiomeric excess.

  • Analytical Method Accuracy: Inaccurate determination of ee can be misleading. Ensure your chiral HPLC or GC method is properly optimized and validated for baseline separation of the enantiomers.

Q3: How do I choose the best method for my application?

The choice of method depends on factors like the desired scale, available equipment, cost, and the required final ee.

  • For large-scale industrial production, asymmetric hydrogenation is often favored due to its efficiency and high turnover numbers.[4]

  • For high enantiopurity on a lab scale, enzymatic kinetic resolution can be very effective, often yielding >99% ee for the unreacted enantiomer, although the theoretical maximum yield is 50%.

  • For a "green" and highly selective approach, microbial production is a strong candidate, as it can produce the desired enantiomer directly from renewable feedstocks with high purity.[5]

Below is a decision-making workflow to help guide your selection process.

G start Start: Need (R)-1,2-Propanediol scale What is your production scale? start->scale ee_req What is the required ee? scale->ee_req Lab/Pilot asym_hydro Asymmetric Hydrogenation scale->asym_hydro Large/Industrial feedstock Feedstock preference? ee_req->feedstock High (>95%) kin_res Enzymatic Kinetic Resolution ee_req->kin_res Very High (>99%) feedstock->asym_hydro Chemical (e.g., Acetol) feedstock->kin_res Racemic Propanediol biotech Microbial Production feedstock->biotech Renewable (e.g., Glucose)

Caption: Decision workflow for selecting a synthesis method.

Troubleshooting Guides

Method 1: Asymmetric Hydrogenation of Acetol

The asymmetric hydrogenation of acetol to (R)-1,2-propanediol, often using Ruthenium-BINAP type catalysts, is a powerful technique. However, achieving high ee requires careful optimization.

Problem/Observation Potential Cause Suggested Solution
Low Conversion 1. Catalyst Deactivation: Impurities (water, oxygen) in the solvent or hydrogen gas can poison the catalyst.[6]1a. Use anhydrous solvents and high-purity hydrogen. Degas the solvent before use. 1b. Ensure all glassware is oven-dried and assembled under an inert atmosphere.
2. Incorrect Temperature/Pressure: The reaction may have an optimal range for activation.2. Systematically screen a range of temperatures (e.g., 25-80°C) and hydrogen pressures (e.g., 4-100 atm) to find the optimum.[7]
Low Enantiomeric Excess (ee) 1. Suboptimal Ligand: The chosen chiral ligand may not be ideal for the substrate.1. Screen different chiral ligands. Even small variations in the ligand structure (e.g., Tol-BINAP vs. BINAP) can significantly impact ee.[8]
2. Incorrect Base Concentration: The type and concentration of the base (e.g., KOtBu) can influence the catalyst's active form and selectivity.[6]2. Optimize the base-to-catalyst ratio. Higher base concentrations can sometimes improve ee but may also affect the reaction rate.[6]
3. Solvent Effects: The solvent can influence the transition state of the reaction, affecting enantioselectivity.3. Screen different solvents. Protic solvents like methanol or isopropanol are commonly used and can have a significant effect.[4]
Method 2: Enzymatic Kinetic Resolution of (±)-1,2-Propanediol

This method relies on the selective acylation of one enantiomer. The goal is to stop the reaction at ~50% conversion to maximize the yield and ee of the remaining (R)-enantiomer.

Problem/Observation Potential Cause Suggested Solution
Slow or No Reaction 1. Inactive Enzyme: The lipase may be denatured or inhibited.1a. Use a fresh batch of enzyme. 1b. Ensure the solvent is compatible with the enzyme. Highly polar solvents can strip essential water from the enzyme and inactivate it.
2. Suboptimal Temperature: Enzyme activity is highly temperature-dependent.2. Optimize the reaction temperature. Most lipases work well between 30-50°C. Higher temperatures can lead to denaturation.[9]
Low Enantiomeric Excess (ee) 1. Reaction went past 50% conversion: As the reaction proceeds beyond 50%, the enzyme will start to acylate the less-preferred (R)-enantiomer, lowering its ee.1. Monitor the reaction closely using chiral HPLC/GC and stop it by filtering off the enzyme when conversion is near 50%.
2. Poor Enzyme Selectivity (Low E-value): The chosen lipase may not be selective enough for 1,2-propanediol.2a. Screen different lipases (e.g., Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase).[10] 2b. Try a different acyl donor (e.g., vinyl acetate is common and effective).[11]
3. Non-enzymatic background reaction: A slow, non-selective acylation may be occurring.3. Run a control reaction without the enzyme to assess the rate of the background reaction. If significant, consider lowering the reaction temperature.
Method 3: Microbial Production of (R)-1,2-Propanediol

Metabolically engineered E. coli can produce (R)-1,2-propanediol from glucose. Success depends on maintaining a healthy and productive culture.

Problem/Observation Potential Cause Suggested Solution
Low Titer/Yield 1. Metabolic Burden: Overexpression of the synthesis pathway genes can stress the cells, leading to poor growth and production.1. Optimize the induction conditions (e.g., lower inducer concentration, lower temperature post-induction) to balance growth and production.
2. Byproduct Formation: Carbon flux may be diverted to competing pathways (e.g., lactate, acetate).2. Use knockout strains for major byproduct pathways (e.g., lactate dehydrogenase) to redirect carbon to the desired product.[12]
3. Suboptimal Fermentation Conditions: pH, aeration, and nutrient levels are critical.3. Control pH in a fermenter (typically around 7.0). Optimize aeration, as the process is often best under microaerobic conditions.[13]
Low Enantiomeric Purity 1. Presence of non-specific reductases: Host cell enzymes may produce the (S)-enantiomer as a byproduct.1. Identify and knock out genes encoding for non-specific reductases that may be acting on metabolic intermediates.
2. Contamination: Contamination of the culture with other microorganisms.2. Ensure strict aseptic techniques throughout the entire process.

Data and Protocols

Data Presentation: Comparison of Methods

The following table summarizes typical performance metrics for the different methods. Note that these values are representative and can vary significantly based on specific conditions.

MethodStarting MaterialTypical Catalyst/EnzymeTypical ee (%)Typical Yield (%)Key AdvantageKey Disadvantage
Asymmetric Hydrogenation AcetolRuCl₂[(R)-BINAP]80 - >98[8]>95High throughput, high yieldRequires high pressure, catalyst cost
Enzymatic Kinetic Resolution (±)-1,2-PropanediolCandida antarctica Lipase B>99 (for remaining alcohol)<50 (theoretical max)Very high ee, mild conditionsMaximum 50% yield, requires separation
Microbial Production GlucoseEngineered E. coli>990.19 g/g glucose[12]Renewable feedstock, high purityLower titers, complex optimization
Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Acetol

This protocol is a representative example. Optimization of catalyst, solvent, pressure, and temperature is crucial.

  • Preparation: In a glovebox, add the chiral Ruthenium catalyst (e.g., RuCl₂[(R)-TolBINAP], 0.01 mol%) to a high-pressure reactor.

  • Reaction Setup: Add anhydrous, degassed solvent (e.g., methanol). Add the substrate, acetol (1 equivalent), and a base (e.g., KOtBu, 0.1 mol%).

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and purge several times with high-purity hydrogen gas. Pressurize to the desired pressure (e.g., 50 atm) and stir at the desired temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Workup: Once the reaction is complete, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by distillation or column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified (R)-1,2-Propanediol using chiral HPLC or GC.

G cluster_0 Inert Atmosphere (Glovebox) cluster_1 Reaction cluster_2 Workup & Analysis A Add Ru Catalyst to Reactor B Add Anhydrous Solvent A->B C Add Acetol & Base B->C D Seal & Purge with H2 C->D E Pressurize & Heat D->E F Monitor Progress (GC/TLC) E->F G Vent & Concentrate F->G H Purify (Distillation) G->H I Analyze ee (Chiral HPLC) H->I

Caption: Workflow for asymmetric hydrogenation.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol outlines a general procedure for enzymatic resolution.

  • Preparation: Dissolve racemic (±)-1,2-Propanediol (1 equivalent) in a suitable organic solvent (e.g., tert-butyl methyl ether).

  • Reaction Setup: Add the acyl donor (e.g., vinyl acetate, 3 equivalents) to the solution. Add the immobilized lipase (e.g., Novozym 435, typically 10-50% by weight of the substrate).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at different time points. Analyze the aliquots by chiral GC or HPLC to determine the ee of the remaining alcohol and the formed ester, as well as the conversion percentage.

  • Workup: When the conversion is close to 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Separation: Separate the unreacted this compound from the acylated (S)-enantiomer by column chromatography or distillation.

  • Analysis: Confirm the enantiomeric excess of the isolated (R)-1,2-Propanediol.

Protocol 3: Chiral HPLC Analysis of 1,2-Propanediol

Direct analysis of 1,2-propanediol can be challenging. Derivatization is often required to improve detection and separation.

  • Derivatization (if necessary): React the 1,2-propanediol sample with a UV-active agent like benzoyl chloride in the presence of a base (e.g., pyridine) to form the dibenzoate ester. This allows for sensitive UV detection.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD-H) are common starting points.[14]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[14] Adjust the ratio to optimize separation.

    • Reversed-Phase: Start with a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Method Optimization: Adjust the mobile phase composition, flow rate (typically ~1.0 mL/min), and column temperature to achieve baseline resolution (Resolution > 1.5) between the two enantiomer peaks.[15]

  • Quantification: Once baseline separation is achieved, integrate the area of each peak. Calculate the enantiomeric excess using the formula:

    • ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100 (where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer).

References

Preventing side reactions during the synthesis of (R)-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-(-)-1,2-Propanediol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems encountered during the synthesis of this compound.

Sharpless Asymmetric Dihydroxylation of Propene

Question 1: My Sharpless asymmetric dihydroxylation of propene is resulting in low enantiomeric excess (ee). What are the potential causes and how can I improve it?

Answer: Low enantiomeric excess in the Sharpless asymmetric dihydroxylation is a common issue that can arise from several factors. Here’s a troubleshooting guide to help you improve your results:

  • Suboptimal Ligand Concentration: The concentration of the chiral ligand is crucial. A low ligand concentration can lead to a competing non-enantioselective secondary reaction pathway, which will decrease the overall ee.[1]

    • Solution: Increase the molar ratio of the chiral ligand to the osmium tetroxide catalyst. This helps to ensure that the primary, enantioselective catalytic cycle is dominant.[2]

  • Reaction Temperature: Temperature plays a significant role in enantioselectivity.

    • Solution: Lowering the reaction temperature often leads to higher enantiomeric excess. It is recommended to perform the reaction at 0°C or even lower if the reaction rate is acceptable.[3]

  • Purity of Reagents and Solvents: Impurities in the alkene, solvent, or other reagents can interfere with the catalyst and reduce enantioselectivity.

    • Solution: Ensure all reagents and solvents are of high purity and are properly dried.

  • Incorrect AD-mix Selection: The choice between AD-mix-α and AD-mix-β determines the stereochemical outcome.

    • Solution: To obtain this compound from propene, you should use AD-mix-α, which contains the (DHQ)₂PHAL ligand. AD-mix-β will produce the (S)-(+)-enantiomer.[1]

Question 2: The reaction yield of this compound is low. How can I optimize the yield?

Answer: Low yields can be attributed to several factors in the Sharpless AD reaction. Consider the following to improve your yield:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). If the reaction has stalled, ensure that the co-oxidant has not been depleted.

  • Substrate Volatility: Propene is a gas at room temperature, which can lead to poor substrate availability in the reaction mixture.

    • Solution: Ensure that the reaction is performed in a sealed vessel to maintain a sufficient concentration of propene in the liquid phase. Use of a suitable solvent system (e.g., t-BuOH/water) is also important.

  • Catalyst Deactivation: The osmium tetroxide catalyst can be deactivated over time.

    • Solution: Ensure that the co-oxidant (e.g., K₃Fe(CN)₆ or NMO) is present in a stoichiometric amount to regenerate the catalyst throughout the reaction.[1][4] The pH of the reaction should be maintained with a buffer, as the reaction is faster under slightly basic conditions.[4]

Hydrolysis of (R)-Propylene Oxide

Question 3: During the hydrolysis of (R)-propylene oxide, I am observing the formation of a significant amount of dipropylene glycol. How can I minimize this side reaction?

Answer: The formation of dipropylene glycol is the most common side reaction during the hydrolysis of propylene oxide.[5][6] This occurs when the newly formed 1,2-propanediol acts as a nucleophile and attacks another molecule of propylene oxide. To minimize this, you should control the following reaction parameters:

  • Water to Propylene Oxide Ratio: This is a critical factor. An insufficient amount of water will favor the reaction of the product diol with the starting epoxide.

    • Solution: Maintain a high molar ratio of water to propylene oxide. Ratios of 3 to 5 parts by weight of water to 1 part by weight of propylene oxide have been shown to inhibit the formation of dipropylene glycol.[7] However, an excessively large excess of water can slow down the reaction rate.[7]

  • pH of the Reaction Medium: The pH can influence the rate of the main reaction versus the side reaction.

    • Solution: Maintaining the pH of the reaction medium between 6 and 6.5 has been found to be effective in minimizing the formation of dipropylene glycol.[7] This can be achieved by using a buffer or by the presence of dissolved carbon dioxide.[7]

  • Reaction Temperature: Higher temperatures can increase the rate of the side reaction.

    • Solution: The recommended temperature range for the hydrolysis is typically between 125°C and 160°C.[7] It is important to find the optimal temperature that provides a good reaction rate without significantly promoting the side reaction.

Question 4: The hydrolysis of my optically active (R)-propylene oxide is leading to a product with a lower than expected optical rotation. What could be the reason?

Answer: A lower than expected optical rotation suggests a loss of enantiomeric purity. This can happen under certain hydrolysis conditions:

  • Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis of epoxides can proceed through a mechanism that involves a partial carbocation character, which can lead to some degree of racemization, resulting in a product with lower enantiomeric excess.

  • Solution: Employing base-catalyzed or neutral hydrolysis conditions is generally preferred for preserving the stereochemistry of the epoxide.

Data Presentation

The following tables summarize the effect of key reaction parameters on the synthesis of this compound.

Table 1: Effect of Reaction Parameters on Sharpless Asymmetric Dihydroxylation of Propene

ParameterConditionEffect on YieldEffect on Enantiomeric Excess (ee)Reference
Chiral Ligand AD-mix-α ((DHQ)₂PHAL)-High ee for (R)-isomer[1][8]
AD-mix-β ((DHQD)₂PHAL)-High ee for (S)-isomer[1][8]
Temperature Decreasing Temperature (e.g., from RT to 0°C)May decrease reaction rateGenerally increases ee[3]
Ligand Concentration Increasing [Ligand]/[OsO₄] ratioCan improve reaction rateSuppresses secondary catalytic cycle, increasing ee[1][2]
Co-oxidant K₃Fe(CN)₆Effective for catalyst regenerationGenerally provides high ee[1]
NMOEffective for catalyst regenerationCan be used, but K₃Fe(CN)₆ is often preferred for higher ee[4]

Table 2: Effect of Reaction Parameters on the Hydrolysis of (R)-Propylene Oxide

ParameterConditionEffect on Dipropylene Glycol FormationEffect on Reaction RateReference
Water to Propylene Oxide Ratio (w/w) < 3:1Increased formation-[7]
3:1 to 5:1Inhibited formationOptimal[7]
> 5:1Further reduced formationSlower conversion[7]
pH AcidicMay increase side reactions-
6.0 - 6.5Minimized formationGood[7]
Basic--
Temperature 125 - 160°CControlledOptimal[7]
> 160°CMay increase formationFaster

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of Propene to this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a cooled (0°C) reaction vessel equipped with a magnetic stirrer, add a mixture of tert-butanol and water (1:1 v/v).

  • Reagent Addition: To the solvent mixture, add AD-mix-α. The commercially available AD-mix contains the potassium osmate catalyst, the chiral ligand ((DHQ)₂PHAL), potassium ferricyanide as the co-oxidant, and potassium carbonate as a buffer.[9]

  • Substrate Introduction: Bubble propene gas through the stirred reaction mixture. The reaction vessel should be sealed to maintain a positive pressure of propene.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0°C. Monitor the progress of the reaction by a suitable analytical method (e.g., GC analysis of aliquots). The reaction is typically complete within several hours to a day, depending on the scale.

  • Work-up: Once the reaction is complete, quench the reaction by adding sodium sulfite and stirring for one hour. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography to yield pure this compound.

  • Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.[10]

Protocol 2: Hydrolysis of (R)-Propylene Oxide to this compound

This protocol aims to minimize the formation of dipropylene glycol.

  • Reaction Setup: In a high-pressure reactor, combine (R)-propylene oxide and deionized water. The recommended ratio is between 3 to 5 parts by weight of water for each part of (R)-propylene oxide.[7]

  • pH Adjustment: Adjust the pH of the aqueous medium to between 6.0 and 6.5. This can be achieved by bubbling carbon dioxide through the mixture.[7]

  • Heating: Heat the reaction mixture to a temperature between 125°C and 160°C. The reaction is typically carried out under autogenous pressure.[7]

  • Reaction Time: Maintain the reaction at the set temperature for a sufficient time to ensure complete hydrolysis (e.g., 60-120 minutes).[7]

  • Cooling and Neutralization: After the reaction is complete, cool the reactor to room temperature. If necessary, neutralize the reaction mixture.

  • Purification: The product, this compound, can be purified from the aqueous solution by distillation. Fractional distillation is necessary to separate the product from any unreacted starting material and the dipropylene glycol byproduct.[11]

Visualizations

Logical Workflow for Troubleshooting Low Enantiomeric Excess in Sharpless Dihydroxylation

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) Observed check_ligand Is the correct AD-mix used for the desired enantiomer? start->check_ligand wrong_ligand Incorrect AD-mix check_ligand->wrong_ligand No check_concentration Is the ligand concentration optimal? check_ligand->check_concentration Yes correct_ligand Use AD-mix-α for (R)-diol end_point Improved Enantiomeric Excess correct_ligand->end_point wrong_ligand->correct_ligand low_concentration Low Ligand Concentration check_concentration->low_concentration No check_temp Is the reaction temperature too high? check_concentration->check_temp Yes increase_concentration Increase molar ratio of ligand to OsO₄ increase_concentration->end_point low_concentration->increase_concentration high_temp High Temperature check_temp->high_temp Yes check_purity Are reagents and solvents of high purity? check_temp->check_purity No lower_temp Decrease reaction temperature (e.g., to 0°C) lower_temp->end_point high_temp->lower_temp impure_reagents Impure Reagents check_purity->impure_reagents No check_purity->end_point Yes purify_reagents Purify/dry reagents and solvents purify_reagents->end_point impure_reagents->purify_reagents

Caption: Troubleshooting workflow for low enantiomeric excess.

Reaction Pathway for the Hydrolysis of (R)-Propylene Oxide and the Formation of a Key Side Product

Hydrolysis_Side_Reaction cluster_main Main Reaction cluster_side Side Reaction R_PO (R)-Propylene Oxide R_PG This compound R_PO->R_PG + H₂O H2O Water R_PG2 This compound (as nucleophile) R_PG->R_PG2 can act as nucleophile R_PO2 (R)-Propylene Oxide DPG Dipropylene Glycol R_PG2->DPG + (R)-Propylene Oxide

Caption: Hydrolysis of (R)-propylene oxide and side reaction.

References

Catalyst selection and optimization for 1,2-propanediol production from glycerol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic conversion of glycerol to 1,2-propanediol (1,2-PDO).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for glycerol hydrogenolysis to 1,2-propanediol?

A1: Copper-based catalysts are the most promising and widely studied for this reaction due to their high selectivity for the C-O bond cleavage required for 1,2-PDO production, while minimizing the undesired C-C bond cleavage that leads to byproducts.[1][2] Common formulations include copper supported on various metal oxides like zirconia (ZrO₂), alumina (Al₂O₃), silica (SiO₂), and magnesia (MgO).[1][3][4] Bimetallic catalysts, such as those combining copper with nickel (Cu-Ni), zinc (Cu-Zn), or palladium (Pd), are also frequently used to enhance conversion rates and selectivity through synergistic effects.[2][5] Noble metals like Platinum (Pt) and Ruthenium (Ru) are also effective but tend to be less selective and more expensive.[6]

Q2: What is the generally accepted reaction mechanism for this conversion?

A2: The most frequently reported mechanism involves a two-step dehydration-hydrogenation pathway. First, glycerol is dehydrated to an intermediate, most commonly acetol (hydroxyacetone). Subsequently, the acetol is hydrogenated to form 1,2-propanediol.[3][5][7] A bifunctional catalyst with both acidic sites (for dehydration) and metal sites (for hydrogenation) is therefore ideal for this process.[1][8]

Q3: What are typical operating conditions (temperature, pressure) for this reaction?

A3: The hydrogenolysis of glycerol is typically performed in a batch or fixed-bed reactor under elevated temperature and hydrogen pressure. Reaction temperatures generally range from 180°C to 260°C.[3][9][10] Hydrogen pressure is a critical parameter, with typical values ranging from 1 MPa to 8 MPa (approximately 145 to 1160 psi).[1][3][11] High hydrogen pressure is often necessary to ensure sufficient hydrogen solubility in the liquid reaction mixture.[5]

Q4: How does the catalyst support affect the reaction?

A4: The support material plays a crucial role in the catalyst's activity and selectivity. The support influences the dispersion of the active metal species, the surface area, and the overall acidity or basicity of the catalyst.[1][4] For instance, basic supports like MgO can promote high selectivity to 1,2-PDO, while acidic supports are essential for the initial dehydration step.[4][12] The interaction between the copper species and the support is a key factor in catalyst performance.[1]

Q5: What are the main byproducts of glycerol hydrogenolysis?

A5: The primary desired product is 1,2-propanediol. However, several side reactions can occur, leading to byproducts such as ethylene glycol (EG), 1,3-propanediol, propanols, ethanol, methanol, and lactic acid.[5][11][13] The formation of these byproducts is often due to C-C bond cleavage, which is a competing reaction pathway.[4][8] Higher temperatures can increase the rate of these side reactions.[14][15]

Troubleshooting Guide

Problem 1: Low Glycerol Conversion

  • Q: My glycerol conversion is consistently low. What are the potential causes and how can I fix it?

    • A: Catalyst Deactivation: The catalyst may be deactivated due to sintering (agglomeration of metal particles at high temperatures) or coking (deposition of carbonaceous residues on the catalyst surface).[2]

      • Solution: Try regenerating the catalyst. If that fails, prepare a fresh batch. To prevent future deactivation, consider using a more thermally stable support or optimizing the reaction temperature to avoid excessive heat.

    • A: Insufficient Catalyst Activity: The prepared catalyst may not be active enough.

      • Solution: Verify the catalyst preparation method, especially the reduction step. The reduction time and temperature are critical for creating the active metallic copper species (Cu⁰).[16] An 8-hour reduction time has been found to be optimal for some Cu/Al₂O₃ and CuCr₂O₄ catalysts.[16] Also, ensure proper metal loading and dispersion.

    • A: Inadequate Hydrogen Pressure/Availability: The concentration of hydrogen in the liquid phase may be too low, limiting the hydrogenation step.

      • Solution: Increase the hydrogen pressure within safe operational limits of your reactor.[5] Ensure proper stirring/agitation (e.g., >500 rpm) to improve gas-liquid mass transfer.[17][18]

    • A: High Glycerol Concentration: Very high concentrations of glycerol can sometimes lead to lower conversion due to increased viscosity or a lower ratio of available active sites to glycerol molecules.[5][18]

      • Solution: Experiment with lower initial glycerol concentrations (e.g., 20-40 wt%) to see if conversion improves.[5][18]

Problem 2: Poor Selectivity to 1,2-Propanediol

  • Q: I am achieving good glycerol conversion, but the selectivity to 1,2-PDO is low, with many byproducts like ethylene glycol.

    • A: Reaction Temperature is Too High: Higher temperatures can promote the cleavage of C-C bonds, leading to the formation of ethylene glycol and other degradation products.[14][15]

      • Solution: Decrease the reaction temperature. Optimal selectivity is often a trade-off with conversion rate, so perform a temperature screening study (e.g., from 190°C to 240°C) to find the best balance.[10]

    • A: Incorrect Catalyst Acidity/Basicity: The balance between acidic and metallic sites is crucial for the dehydration-hydrogenation pathway. Highly acidic catalysts can favor coking and side reactions.[15]

      • Solution: Modify the catalyst support. Using a more basic support like MgO or adding a basic promoter can improve selectivity to 1,2-PDO.[12] For example, a Cu-Zn/MgO catalyst showed high selectivity (~89%) due to its high basicity.[12]

    • A: Inappropriate Catalyst Metal: Some metals are more prone to C-C cleavage than others. Noble metals like Pt and Ru can be overactive, leading to poor selectivity.[4][6]

      • Solution: Use a copper-based catalyst, which is known for its high selectivity towards C-O hydrogenolysis.[1][2]

Problem 3: Inconsistent or Non-Reproducible Results

  • Q: My experimental results vary significantly between batches, even under identical conditions. What could be wrong?

    • A: Inconsistent Catalyst Preparation: Minor variations in the catalyst preparation steps (e.g., precipitation pH, calcination temperature, reduction procedure) can lead to significant differences in catalyst structure and performance.[19]

      • Solution: Standardize and meticulously document every step of your catalyst synthesis and pre-treatment protocol. Pay close attention to parameters like pH during precipitation, heating ramps for calcination, and the flow rate and duration of the reducing gas.

    • A: Reactor Loading and Sealing: Inconsistent catalyst loading or leaks in the reactor system can alter the catalyst-to-substrate ratio and hydrogen pressure.

      • Solution: Use a precise method for weighing and loading the catalyst. Before each run, perform a leak test on the reactor at the target operating pressure.

    • A: Purity of Reactants: Impurities in the glycerol feed (especially crude glycerol from biodiesel production) can poison the catalyst.

      • Solution: Use analytical grade glycerol for initial experiments to establish a baseline. If using crude glycerol, consider a pre-treatment/purification step.

Data Presentation: Catalyst Performance

Table 1: Comparison of Various Copper-Based Catalysts for Glycerol Hydrogenolysis.

CatalystSupportTemp (°C)H₂ Pressure (MPa)Glycerol Conv. (%)1,2-PDO Select. (%)Reference
Cu/DolDolomite200478.579.0[1]
Cu-Zn/MgOMgO2200.72~98.5~89.0[12]
1Pd/Cu/MgO/Al₂O₃MgO/Al₂O₃2201.5 (N₂)97.283.4[5]
Cu/TALCITE 4Clay1902.565.098.0[20]
Cu(M)-Zr(C)ZrO₂2402.0~85.0~75.0[4]
Cu/Al₂O₃ (co-precip.)Al₂O₃Not SpecifiedNot Specified59.077.4[16]
Cu-Zn-Mg-Al-OLDH2104.598.494.3[21]

Experimental Protocols

Protocol 1: Preparation of a Cu/ZrO₂ Catalyst via Impregnation

  • Support Preparation: If preparing sol-gel zirconia, follow a standard sol-gel synthesis route. Otherwise, use commercial ZrO₂ and calcine it at a specified temperature (e.g., 500°C) for several hours to ensure stability and remove impurities.

  • Impregnation: a. Calculate the required amount of copper precursor (e.g., Copper(II) nitrate trihydrate, Cu(NO₃)₂·3H₂O) to achieve the desired copper loading (e.g., 20 wt%). b. Dissolve the copper precursor in a minimal amount of deionized water. c. Add the ZrO₂ support to the copper salt solution. d. Stir the slurry at room temperature for several hours to ensure uniform impregnation.

  • Drying: Dry the impregnated support in an oven at 110-120°C overnight to remove the solvent.

  • Calcination: Calcine the dried powder in a furnace under a flow of air. Ramp the temperature slowly (e.g., 5°C/min) to a final temperature of 350-500°C and hold for 3-5 hours. This step converts the copper nitrate to copper oxide (CuO).

  • Reduction (Pre-reaction): Before the catalytic test, the calcined catalyst must be reduced to generate the active metallic copper (Cu⁰) species. a. Place the calcined catalyst in the reactor. b. Heat the catalyst under a flow of a reducing gas mixture (e.g., 5-10% H₂ in N₂ or Ar) to a temperature of 300-400°C and hold for 4-8 hours.[16] c. After reduction, cool the catalyst to the desired reaction temperature under the inert gas flow.

Protocol 2: Glycerol Hydrogenolysis in a Batch Reactor

  • Catalyst Loading: Weigh a precise amount of the pre-reduced or unreduced catalyst (if reduction is performed in-situ) and load it into the high-pressure autoclave reactor vessel. For a slurry reactor, a typical catalyst loading is 1-5 wt% relative to the glycerol solution.[17]

  • Reactant Loading: Add the desired amount of glycerol and solvent (typically deionized water or an alcohol like isopropanol) to the reactor vessel to make up the feed solution (e.g., 20 wt% aqueous glycerol).[9][18][20]

  • Reactor Sealing and Purging: Seal the reactor. Purge the system several times with an inert gas (e.g., N₂) and then with hydrogen to remove all air.

  • Pressurization: Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 4 MPa) at room temperature.[1]

  • Reaction: a. Begin stirring at a high rate (e.g., 500-1000 rpm) to ensure good mixing and gas-liquid mass transfer.[5][17] b. Heat the reactor to the target reaction temperature (e.g., 200-220°C).[1] c. Maintain the reaction for the specified duration (e.g., 5-10 hours), monitoring temperature and pressure.[1][9]

  • Cooling and Depressurization: After the reaction time has elapsed, stop heating and cool the reactor to room temperature. Carefully vent the excess gas pressure.

  • Product Analysis: a. Collect the liquid product mixture from the reactor. b. Separate the catalyst from the liquid by centrifugation or filtration. c. Analyze the liquid sample using Gas Chromatography (GC) with a suitable column and a Flame Ionization Detector (FID) to quantify the remaining glycerol and the formed products (1,2-PDO, acetol, EG, etc.). An internal standard is typically used for accurate quantification.

Visualizations

ReactionPathway Glycerol Glycerol Acetol Acetol Glycerol->Acetol Dehydration (+ Acid Site) Byproducts Byproducts (EG, Propanols, etc.) Glycerol->Byproducts C-C Cleavage (+ Metal Site, +H₂) PDO_12 1,2-Propanediol Acetol->PDO_12 Hydrogenation (+ Metal Site, +H₂) Acetol->Byproducts Side Reactions

Caption: Reaction pathway for glycerol hydrogenolysis to 1,2-propanediol.

Caption: General experimental workflow for catalytic glycerol hydrogenolysis.

Troubleshooting Start Low 1,2-PDO Yield Check_Conv Is Glycerol Conversion Low? Start->Check_Conv Check_Select Is 1,2-PDO Selectivity Low? Check_Conv->Check_Select No Conv_Sol1 Increase H₂ Pressure or Stirring Speed Check_Conv->Conv_Sol1 Yes Select_Sol1 Decrease Reaction Temperature Check_Select->Select_Sol1 Yes Conv_Sol2 Check Catalyst Activity (Re-run Reduction) Conv_Sol1->Conv_Sol2 Conv_Sol3 Decrease Glycerol Concentration Conv_Sol2->Conv_Sol3 Select_Sol2 Modify Catalyst Support (e.g., Increase Basicity) Select_Sol1->Select_Sol2

Caption: Troubleshooting decision tree for low 1,2-propanediol yield.

References

Troubleshooting guide for the crystallization of (R)-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (R)-(-)-1,2-Propanediol Crystallization

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

A1: this compound is a viscous, hygroscopic liquid with a low melting point, which can make crystallization challenging. Key difficulties include its high solubility in many common solvents, a tendency to form a supersaturated solution that is resistant to nucleation, and the potential for "oiling out," where it separates as a liquid instead of a solid.[1][2]

Q2: What type of solvent system is recommended for the crystallization of this compound?

A2: Due to its high polarity, a solvent system where this compound exhibits moderate solubility at elevated temperatures and low solubility at lower temperatures is ideal.[3] Miscible solvent/anti-solvent systems can be effective. For instance, dissolving the compound in a good solvent like water or a short-chain alcohol at a higher temperature, followed by the gradual addition of a miscible anti-solvent in which it is poorly soluble (e.g., acetone, ethyl acetate), can induce crystallization.[3]

Q3: How critical is the purity of the starting material for successful crystallization?

A3: The purity of the this compound is highly critical. Impurities can inhibit crystal nucleation, slow down crystal growth, and become incorporated into the crystal lattice, leading to poor crystal quality and inaccurate characterization.[4] A purity of at least 90% is recommended before attempting crystallization for single-crystal X-ray diffraction.[5]

Q4: What is "oiling out" and how can it be prevented?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1] This typically happens when the solution is too concentrated or cooled too quickly, or when the boiling point of the solvent is higher than the melting point of the solute. To prevent this, one can use a lower initial concentration, employ a slower cooling rate, or select a solvent with a lower boiling point. Adding more of the primary solvent to the "oiled out" mixture and reheating until a clear solution is achieved before attempting to cool again can also resolve the issue.[1][3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Failure to Crystallize The solution is not sufficiently supersaturated.- Concentrate the solution by slowly evaporating the solvent. - Gradually add an anti-solvent. - Reduce the temperature of the solution slowly.
Nucleation is inhibited.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1] - Introduce a seed crystal of this compound.[1][6] - If no seed crystal is available, dip a glass rod into the solution, allow the solvent to evaporate to form a thin film of solid, and then re-introduce the rod into the solution.[1]
Low Crystal Yield Too much solvent was used.If the mother liquor has not been discarded, concentrate it by evaporation and cool again to obtain a second crop of crystals.[1]
The cooling process was too rapid.Allow the solution to cool to room temperature slowly before transferring it to a colder environment.
Poor Crystal Quality (e.g., small, needle-like, or agglomerated crystals) Crystallization occurred too quickly.- Re-dissolve the crystals by heating and then allow the solution to cool more slowly. - Consider using a different solvent system that provides a more gradual change in solubility with temperature.[3][7]
The solution was agitated during crystal growth.Store the crystallization vessel in a vibration-free location.[5]
"Oiling Out" The solution is too concentrated or cooled too quickly.- Add more solvent to the mixture, gently heat until the oil dissolves, and then allow it to cool more slowly.[1] - Consider using a solvent with a lower boiling point.[3]
Impurities are present.Purify the this compound further before attempting crystallization.

Experimental Protocol: Crystallization of this compound using a Solvent/Anti-Solvent System

This protocol is a general guideline and may require optimization based on the purity of the starting material and laboratory conditions.

1. Materials and Equipment:

  • This compound (≥95% purity)

  • Solvent: Deionized Water

  • Anti-solvent: Acetone

  • Small Erlenmeyer flask or test tube

  • Glass stirring rod

  • Hot plate with stirring capability

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

2. Procedure:

  • Dissolution: Gently warm a minimal amount of deionized water (the "good" solvent) in the Erlenmeyer flask on a hot plate. Add the this compound dropwise to the warm water while stirring until it is fully dissolved. Aim for a concentrated, but not saturated, solution at this stage.

  • Inducing Supersaturation: While stirring the solution at room temperature, slowly add acetone (the "anti-solvent") dropwise. Continue adding acetone until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Re-dissolution and Seeding (if necessary): Gently warm the turbid solution until it becomes clear again. If crystals do not form upon cooling, scratch the inner surface of the flask with a glass rod or add a seed crystal.

  • Crystal Growth: Cover the flask and allow it to cool to room temperature slowly and undisturbed. For slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, transfer it to an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Drying: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of cold acetone to remove any residual soluble impurities. Allow the crystals to dry under vacuum.

Quantitative Data Summary

Property Value Reference
Molecular Weight 76.09 g/mol [2][8]
Melting Point -60 °C[2]
Boiling Point 186-188 °C at 765 mmHg[8]
Density 1.04 g/mL at 25 °C[8]
Solubility in Water 1000 mg/mL at 20 °C[2]
Solubility in DMSO 100 mg/mL[9]

Visualizations

Troubleshooting Workflow for Crystallization

TroubleshootingWorkflow start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals Formed check_crystals->no_crystals No oiling_out Oiling Out Occurred? check_crystals->oiling_out Yes, but... troubleshoot_nucleation Troubleshoot Nucleation no_crystals->troubleshoot_nucleation add_seed Add Seed Crystal troubleshoot_nucleation->add_seed scratch_flask Scratch Flask troubleshoot_nucleation->scratch_flask concentrate Concentrate Solution troubleshoot_nucleation->concentrate end End add_seed->end scratch_flask->end concentrate->end troubleshoot_oiling Troubleshoot Oiling Out oiling_out->troubleshoot_oiling Yes crystals_ok Good Quality Crystals oiling_out->crystals_ok No, crystals are fine poor_quality Poor Quality Crystals oiling_out->poor_quality No add_solvent Add More Solvent & Reheat troubleshoot_oiling->add_solvent slow_cooling Cool More Slowly troubleshoot_oiling->slow_cooling add_solvent->end slow_cooling->end crystals_ok->end troubleshoot_quality Troubleshoot Crystal Quality poor_quality->troubleshoot_quality recrystallize Re-crystallize with Slower Cooling troubleshoot_quality->recrystallize recrystallize->end

Caption: A flowchart outlining the decision-making process for troubleshooting common issues during the crystallization of this compound.

Logical Relationship of Crystallization Parameters

CrystallizationParameters supersaturation Supersaturation nucleation Nucleation supersaturation->nucleation purity Purity of Compound purity->supersaturation crystal_quality Final Crystal Quality purity->crystal_quality solvent Solvent System solvent->supersaturation solvent->crystal_quality temperature Temperature Gradient temperature->supersaturation crystal_growth Crystal Growth temperature->crystal_growth nucleation->crystal_growth crystal_growth->crystal_quality

Caption: Diagram illustrating the key experimental parameters and their influence on the crystallization process, ultimately determining the final crystal quality.

References

Validation & Comparative

Comparative analysis of (R)-(-)-1,2-Propanediol and (S)-(+)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of (R)-(-)-1,2-Propanediol and (S)-(+)-1,2-Propanediol for Researchers and Drug Development Professionals

Introduction

1,2-Propanediol (propylene glycol) is a chiral molecule existing as two enantiomers: this compound and (S)-(+)-1,2-Propanediol. While sharing the same chemical formula and basic structure, their different spatial arrangements lead to distinct biological and chemical behaviors. This guide provides a comparative analysis of these enantiomers, focusing on their physicochemical properties, biological activity, metabolism, and toxicity, supported by experimental data to aid researchers and professionals in drug development and other scientific applications. The stereoisomers of 1,2-propanediol are valuable as starting materials for synthesizing high-value specialty chemicals and chiral pharmaceutical products.

Physicochemical Properties

The enantiomers of 1,2-propanediol share many physical properties, such as boiling point and solubility, but differ in their interaction with plane-polarized light, a defining characteristic of chiral molecules.

PropertyThis compound(S)-(+)-1,2-Propanediol
CAS Number 4254-14-24254-15-3
Molecular Formula C₃H₈O₂C₃H₈O₂
Molecular Weight 76.09 g/mol 76.09 g/mol
Appearance Clear, colorless, viscous liquidClear, colorless, viscous liquid
Optical Rotation [α]20/D -16.5°, neat[α]20/D +16.5°, neat
Density 1.04 g/mL at 25 °C1.036 g/mL at 20 °C
Boiling Point 186-188 °C at 765 mmHg (lit.)186-188 °C at 765 mmHg (lit.)
Refractive Index n20/D 1.434 (lit.)n20/D 1.432 (lit.)
Solubility Miscible with water, acetone, chloroform, ethanolMiscible with water, acetone, chloroform, ethanol

Biological Activity and Metabolism

The primary biological distinction between (R)- and (S)-1,2-propanediol lies in their metabolic pathways and rates. In vivo studies have demonstrated stereoselective metabolism, which has significant implications for their use in pharmaceutical and biological applications.

A study in dogs revealed that the metabolism of (S)-1,2-propanediol was faster than that of (R)-1,2-propanediol. (R)-1,2-Propanediol is also noted to be a product of acetone metabolism. The general metabolic pathway for propylene glycol involves oxidation to lactate and then pyruvate, which subsequently enters the citric acid cycle.

Metabolic Pathway Overview

metabolic_pathway cluster_R This compound Pathway cluster_S (S)-(+)-1,2-Propanediol Pathway R_PG (R)-1,2-Propanediol R_Lactaldehyde (R)-Lactaldehyde R_PG->R_Lactaldehyde Alcohol Dehydrogenase R_Lactate (R)-Lactate R_Lactaldehyde->R_Lactate Aldehyde Dehydrogenase Pyruvate Pyruvate R_Lactate->Pyruvate Lactate Dehydrogenase Acetone Acetone Acetone->R_PG Metabolism S_PG (S)-1,2-Propanediol S_Lactaldehyde (S)-Lactaldehyde S_PG->S_Lactaldehyde Alcohol Dehydrogenase (Faster Rate) S_Lactate (S)-Lactate S_Lactaldehyde->S_Lactate Aldehyde Dehydrogenase S_Lactate->Pyruvate TCA Citric Acid Cycle (Energy Production) Pyruvate->TCA

Metabolic pathways of (R)- and (S)-1,2-Propanediol.

Comparative Toxicity

A study evaluating the acute and subacute oral toxicity of the two enantiomers and their racemic mixture in Kunming mice provided key comparative data.

Acute Oral Toxicity Data
SubstanceLD50 in Kunming Mice (g/kg body weight)
This compound 22.81
(S)-(+)-1,2-Propanediol 26.62
(RS)-1,2-Propanediol (Racemic) 24.92

The results indicate slight differences in the acute toxicity between the enantiomers, with the (R)-enantiomer being marginally more toxic than the (S)-enantiomer in this model. The 28-day subacute toxicity study showed no significant difference between the enantiomers; however, administration of 1 and 5 g/kg/day of propylene glycol caused nephrotoxicity. This nephrotoxicity is suggested to be induced by oxidative stress and an inflammatory response mediated by the NF-κB signaling pathway.

Experimental Protocols

Protocol for Acute Oral Toxicity Assessment in Mice

This protocol is based on the methodology described for the comparative toxicity study of 1,2-propanediol enantiomers.

Objective: To determine the median lethal dose (LD50) of this compound, (S)-(+)-1,2-Propanediol, and (RS)-1,2-Propanediol in mice.

Materials:

  • This compound

  • (S)-(+)-1,2-Propanediol

  • (RS)-1,2-Propanediol (1:1 racemic mixture)

  • Kunming mice

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Animal Acclimation: Mice are acclimated to the laboratory conditions for a minimum of one week before the experiment.

  • Grouping and Dosing: Animals are divided into groups for each enantiomer and the racemic mixture, including a control group receiving the vehicle (e.g., water or saline). A range of doses is administered to different groups to determine the lethal dose.

  • Administration: The test substances are administered as a single dose via oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Experimental Workflow for Toxicity Assessment

toxicity_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_endpoints Endpoints & Data Collection A Animal Acclimation (Kunming Mice) B Randomization & Grouping (Control, R-PG, S-PG, RS-PG) A->B D Single Oral Gavage Administration B->D C Dose Preparation C->D E 14-Day Observation Period D->E F Mortality Monitoring E->F G Clinical Signs of Toxicity E->G H Body Weight Measurement E->H I LD50 Calculation (Probit Analysis) F->I G->I H->I

Workflow for acute oral toxicity assessment.

Conclusion

The enantiomers of 1,2-propanediol, while physically similar, exhibit notable differences in their biological processing. The faster metabolism of (S)-(+)-1,2-propanediol and the slight difference in acute toxicity highlight the importance of stereochemistry in biological systems. For applications in pharmaceuticals, food science, and toxicology, it is crucial to consider the specific properties of each enantiomer rather than treating propylene glycol as a single entity. This guide provides foundational data and methodologies to assist researchers in making informed decisions regarding the selection and use of this compound and (S)-(+)-1,2-Propanediol.

Spectroscopic comparison of (R)- and (S)-1,2-propanediol enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of the enantiomers of 1,2-propanediol, (R)-(-)-1,2-propanediol and (S)-(+)-1,2-propanediol. Enantiomers, being non-superimposable mirror images, present a unique challenge in analytical chemistry as they possess identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and other chiral entities differs, forming the basis of their differentiation through specialized spectroscopic techniques. This guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Vibrational Circular Dichroism (VCD), and Microwave Three-Wave Mixing (M3WM) spectroscopy for the analysis and distinction of these enantiomers, supported by experimental data and detailed protocols.

Introduction to 1,2-Propanediol Enantiomers

1,2-Propanediol, also known as propylene glycol, is a chiral molecule existing as two enantiomers: (R)-1,2-propanediol and (S)-1,2-propanediol. The stereochemistry of these molecules is of significant interest in various fields, including pharmaceuticals, as the biological activity of enantiomers can differ substantially. Accurate and reliable methods for their differentiation and quantification are therefore crucial.

Spectroscopic Comparison

Enantiomers exhibit identical spectra under achiral spectroscopic techniques. To distinguish between (R)- and (S)-1,2-propanediol, chiroptical methods or the use of chiral auxiliary agents is necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-1,2-propanediol are identical. The chemical shifts and coupling constants for both enantiomers will be the same, making it impossible to distinguish between them directly.

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts for (R)- and (S)-1,2-Propanediol in CDCl₃

NucleusPosition(R)-1,2-Propanediol Chemical Shift (ppm)(S)-1,2-Propanediol Chemical Shift (ppm)
¹HCH₃~1.14 (d)~1.14 (d)
¹HCH₂~3.41 (dd), ~3.63 (dd)~3.41 (dd), ~3.63 (dd)
¹HCH~3.92 (m)~3.92 (m)
¹³CCH₃~18.9~18.9
¹³CCH₂~68.0~68.0
¹³CCH~68.5~68.5
Note: The exact chemical shifts may vary slightly depending on the specific experimental conditions.

To differentiate the enantiomers using NMR, a chiral derivatizing agent (CDA) can be employed. The CDA reacts with both enantiomers to form diastereomers. Diastereomers have different physical properties and, therefore, will exhibit distinct NMR spectra, allowing for their differentiation and quantification.

Infrared (IR) Spectroscopy

Similar to NMR, the standard IR spectra of (R)- and (S)-1,2-propanediol are identical. The vibrational modes of the two enantiomers have the same frequencies and intensities in an achiral environment.

Table 2: Key IR Absorption Bands for 1,2-Propanediol

Vibrational ModeWavenumber (cm⁻¹)
O-H stretch (broad)3600-3200
C-H stretch3000-2850
C-O stretch1100-1000
Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light. Unlike conventional IR spectroscopy, VCD is sensitive to the chirality of a molecule. The VCD spectra of enantiomers are mirror images of each other (equal in magnitude but opposite in sign). This makes VCD a powerful tool for determining the absolute configuration of chiral molecules.

Microwave Three-Wave Mixing (M3WM) Spectroscopy

Microwave Three-Wave Mixing (M3WM) is a highly sensitive, gas-phase technique for chiral analysis. This method relies on the interaction of the molecule with three microwave fields. The signal generated is dependent on the handedness of the molecule, with the two enantiomers producing signals that are out of phase by 180 degrees. This results in a clear distinction between the (R) and (S) enantiomers, with one producing a positive signal and the other a negative signal under the same experimental conditions. For a racemic mixture, the signals from the two enantiomers cancel each other out, resulting in no net signal.

Table 3: Comparison of Spectroscopic Techniques for Differentiating 1,2-Propanediol Enantiomers

TechniqueDifferentiates Enantiomers Directly?Principle of Differentiation
NMRNoRequires conversion to diastereomers with a chiral derivatizing agent.
IRNoVibrational frequencies and intensities are identical for enantiomers.
VCDYesMeasures the differential absorption of circularly polarized light; spectra are mirror images.
M3WMYesGenerates a phase-sensitive signal that is opposite for each enantiomer.

Experimental Protocols

NMR Spectroscopy with Chiral Derivatizing Agent

Objective: To differentiate and quantify (R)- and (S)-1,2-propanediol using ¹H NMR spectroscopy by forming diastereomeric derivatives.

Materials:

  • Sample containing a mixture of (R)- and (S)-1,2-propanediol

  • Chiral derivatizing agent (e.g., Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride))

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous pyridine

  • NMR tubes

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve a known amount of the 1,2-propanediol sample in anhydrous CDCl₃.

  • Add a slight excess of anhydrous pyridine to the solution.

  • Add a slight molar excess of the chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) to the NMR tube.

  • Cap the tube and mix the contents thoroughly. Allow the reaction to proceed to completion (typically a few minutes to an hour at room temperature).

  • Acquire the ¹H NMR spectrum of the resulting diastereomeric esters.

  • Identify the distinct signals corresponding to each diastereomer. The integration of these non-overlapping signals can be used to determine the enantiomeric ratio of the original 1,2-propanediol sample.

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To obtain the VCD spectra of (R)- and (S)-1,2-propanediol to confirm their absolute configuration.

Materials:

  • Pure samples of (R)-1,2-propanediol and (S)-1,2-propanediol

  • Suitable transparent solvent (e.g., CCl₄, CDCl₃)

  • VCD spectrometer (FTIR-based with a photoelastic modulator)

  • Sample cell with appropriate path length

Procedure:

  • Prepare solutions of each enantiomer in the chosen solvent at a suitable concentration (typically 0.01 to 0.1 M).

  • Record the VCD and IR spectra of the solvent for background correction.

  • Fill the sample cell with the solution of one enantiomer and place it in the VCD spectrometer.

  • Acquire the VCD spectrum over the desired spectral range (e.g., 4000-800 cm⁻¹). The acquisition time may be significant to achieve a good signal-to-noise ratio.

  • Subtract the solvent spectrum from the sample spectrum.

  • Repeat steps 3-5 for the other enantiomer.

  • Compare the resulting VCD spectra. They should be mirror images of each other.

Microwave Three-Wave Mixing (M3WM) Spectroscopy

Objective: To distinguish between (R)- and (S)-1,2-propanediol in the gas phase.

Materials:

  • Samples of (R)-1,2-propanediol and (S)-1,2-propanediol

  • Microwave three-wave mixing spectrometer

  • Carrier gas (e.g., Neon or Argon)

Procedure:

  • The sample is seeded into a carrier gas and introduced into a high-vacuum chamber via a pulsed nozzle, creating a supersonic jet of cold, isolated molecules.

  • The molecules are irradiated with a sequence of three microwave pulses with specific frequencies and polarizations.

  • The first pulse ("pump") excites a rotational transition.

  • The second pulse ("Stokes") de-excites the molecules to a different rotational level.

  • The third pulse ("probe") interacts with the coherent state created by the first two pulses, leading to a detectable signal.

  • The phase of the emitted free induction decay (FID) signal is measured.

  • The experiment is repeated for both the (R) and (S) enantiomers. A 180-degree phase shift in the detected signal will be observed between the two enantiomers.

Visualizations

Experimental_Workflow cluster_NMR NMR Analysis cluster_VCD VCD Analysis cluster_M3WM M3WM Analysis NMR_Sample 1,2-Propanediol Enantiomers NMR_Reaction Formation of Diastereomers NMR_Sample->NMR_Reaction CDA Chiral Derivatizing Agent CDA->NMR_Reaction NMR_Spec ¹H NMR Spectrum Acquisition NMR_Reaction->NMR_Spec NMR_Analysis Integration and Quantification NMR_Spec->NMR_Analysis VCD_Sample Pure Enantiomer Solution VCD_Spec VCD Spectrum Acquisition VCD_Sample->VCD_Spec VCD_Comparison Mirror-Image Spectra Comparison VCD_Spec->VCD_Comparison M3WM_Sample Gas-Phase Enantiomers M3WM_Pulses Three-Wave Pulse Sequence M3WM_Sample->M3WM_Pulses M3WM_Detection Phase-Sensitive Detection M3WM_Pulses->M3WM_Detection M3WM_Result Opposite Phase Signals M3WM_Detection->M3WM_Result

Caption: Workflow for spectroscopic differentiation of 1,2-propanediol enantiomers.

Enantiomer_Spectra_Relationship cluster_Enantiomers 1,2-Propanediol Enantiomers cluster_Spectra Spectroscopic Response R_PD (R)-1,2-Propanediol NMR_IR Identical NMR/IR Spectra R_PD->NMR_IR VCD Mirror-Image VCD Spectra R_PD->VCD + Signal M3WM Opposite Phase M3WM Signals R_PD->M3WM + Phase S_PD (S)-1,2-Propanediol S_PD->NMR_IR S_PD->VCD - Signal S_PD->M3WM - Phase

Caption: Relationship between 1,2-propanediol enantiomers and their spectroscopic outputs.

Differential Biological Activity of (R)-(-)- and (S)-(+)-1,2-Propanediol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the enantiomers of 1,2-propanediol, (R)-(-)-1,2-propanediol and (S)-(+)-1,2-propanediol. The information presented is supported by experimental data to assist researchers and professionals in the fields of drug development and toxicology in understanding the distinct properties of these stereoisomers.

Metabolic Differentiation and Enzyme Kinetics

The metabolism of 1,2-propanediol is stereoselective, with the (S)-(+)-enantiomer being metabolized at a faster rate than the (R)-(-)-enantiomer in vivo.[1] This difference is primarily attributed to the stereospecificity of the enzymes involved in its metabolic pathway. The primary enzyme responsible for the initial oxidation of 1,2-propanediol is alcohol dehydrogenase.

Quantitative Data on Enzyme Kinetics

The following table summarizes the kinetic parameters for the oxidation of (R)-(-)- and (S)-(+)-1,2-propanediol by horse liver alcohol dehydrogenase.

EnantiomerSubstrate Constant (Ks) (μmoles/ml)
(S)-(+)-1,2-propanediol (l-1,2-propanediol)3.6
This compound (d-1,2-propanediol)33.3

Data sourced from a study on the metabolism of 1,2-propanediol.

dot

Metabolic_Pathway cluster_R This compound Pathway cluster_S (S)-(+)-1,2-Propanediol Pathway R_PG This compound R_Lactaldehyde (R)-Lactaldehyde R_PG->R_Lactaldehyde Alcohol Dehydrogenase (Slower) R_Lactate (R)-Lactate R_Lactaldehyde->R_Lactate Aldehyde Dehydrogenase Pyruvate_R Pyruvate R_Lactate->Pyruvate_R Lactate Dehydrogenase TCA_R TCA Cycle Pyruvate_R->TCA_R S_PG (S)-(+)-1,2-Propanediol S_Lactaldehyde (S)-Lactaldehyde S_PG->S_Lactaldehyde Alcohol Dehydrogenase (Faster) S_Lactate (S)-Lactate S_Lactaldehyde->S_Lactate Aldehyde Dehydrogenase Pyruvate_S Pyruvate S_Lactate->Pyruvate_S Lactate Dehydrogenase TCA_S TCA Cycle Pyruvate_S->TCA_S

Caption: Metabolic pathways of (R)-(-)- and (S)-(+)-1,2-propanediol.

Toxicological Profile

Acute oral toxicity studies in mice have revealed differences in the lethal doses of the two enantiomers.

Quantitative Data on Acute Oral Toxicity in Mice
EnantiomerMedian Lethal Dose (LD50) (g/kg)
This compound22.81[2][3]
(S)-(+)-1,2-propanediol26.62[2][3]
Racemic (RS)-1,2-propanediol24.92[2][3]

Data from an acute and subacute oral toxicity study in Kunming mice.[2][3]

While there are differences in the acute lethal doses, a 28-day subacute toxicity study showed no significant difference in the overall toxicity between the enantiomers.[2] The primary toxic effect observed with high doses of propylene glycol is nephrotoxicity, which is believed to be induced by oxidative stress and the subsequent activation of an inflammatory response mediated by the NF-κB signaling pathway.[2][3]

dot

NF_kB_Signaling_Pathway PG Propylene Glycol (High Doses) Oxidative_Stress Oxidative Stress PG->Oxidative_Stress IKK IKK Activation Oxidative_Stress->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Response Inflammatory Response (TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Response Gene Transcription

Caption: Proposed mechanism of propylene glycol-induced nephrotoxicity via the NF-κB signaling pathway.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The acute oral toxicity of (R)-(-)-, (S)-(+)-, and (RS)-1,2-propanediol was determined in Kunming mice.[2][3] The following protocol is based on OECD Guideline 423 for the Acute Toxic Class Method.[4][5]

  • Animal Model: Healthy, young adult Kunming mice are used. Animals are acclimatized to the laboratory conditions for at least one week prior to the study.

  • Housing: Mice are housed in standard cages with free access to food and water, except for a brief fasting period before dosing.

  • Dose Preparation: The test substances, this compound, (S)-(+)-1,2-propanediol, and the racemic mixture, are administered orally by gavage.

  • Dose Administration: A single dose of the test substance is administered to the animals. The volume administered is based on the body weight of the individual mouse.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Body weight is recorded weekly.

  • LD50 Calculation: The LD50 is calculated using a recognized statistical method, such as the Bliss method.[2]

dot

Experimental_Workflow_LD50 start Start acclimatization Animal Acclimatization start->acclimatization fasting Fasting acclimatization->fasting dosing Oral Gavage Dosing fasting->dosing observation Observation (14 days) - Mortality - Clinical Signs - Body Weight dosing->observation data_analysis Data Analysis observation->data_analysis ld50 LD50 Calculation data_analysis->ld50 end End ld50->end

Caption: Experimental workflow for determining the LD50 value.

Stereospecific Analysis of 1,2-Propanediol in Biological Samples

To study the differential metabolism of the enantiomers, a stereospecific analytical method is required. The following is a general protocol for the gas chromatographic-mass spectrometric (GC-MS) assay of 1,2-propanediol enantiomers in biological fluids.[1]

  • Sample Preparation:

    • Spike the biological sample (e.g., plasma) with a deuterated internal standard.

    • Deproteinize the sample.

    • Perform an ether extraction.

  • Derivatization:

    • Derivatize the carboxyl groups with (R,S)-2-butanol/HCl.

    • Derivatize the hydroxyl groups with a chiral agent, (S)-(+)-2-phenylbutyryl chloride.

  • GC-MS Analysis:

    • Analyze the derivatized sample using GC-MS with ammonia positive chemical ionization.

    • Quantify the enantiomers based on their specific mass-to-charge ratios and retention times.

Conclusion

The (R)-(-)- and (S)-(+)- enantiomers of 1,2-propanediol exhibit distinct biological activities, particularly in their rates of metabolism and acute toxicity. The faster metabolism of the (S)-(+)-enantiomer is consistent with the lower substrate constant observed with alcohol dehydrogenase. While the acute toxicity of the (R)-(-)-enantiomer is slightly higher, the subacute toxicity appears to be similar for both. The nephrotoxicity associated with high doses of propylene glycol is linked to oxidative stress and inflammation, though the specific differential effects of each enantiomer on these pathways require further investigation. The provided experimental protocols offer a foundation for further research into the stereospecific biological effects of these compounds.

References

A Comparative Guide to Racemic and Enantiopure 1,2-Propanediol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the experimental differences between racemic and enantiopure 1,2-propanediol, supported by experimental data and detailed methodologies.

In the realm of chemical research and pharmaceutical development, the distinction between a racemic mixture and its constituent enantiomers is of paramount importance. 1,2-Propanediol, a widely used excipient and chemical intermediate, serves as a pertinent example of how stereochemistry can significantly influence physical, chemical, and biological properties. This guide provides a comprehensive comparison of racemic (a 1:1 mixture of (R)- and (S)-1,2-propanediol) and enantiopure 1,2-propanediol, presenting key experimental data, detailed protocols for differentiation, and visual representations of relevant pathways and workflows.

Physical and Chemical Properties: A Quantitative Comparison

While enantiomers possess identical intrinsic physical properties in an achiral environment, their interactions with plane-polarized light differ, and their bulk properties in a crystalline state, as well as their interactions with other chiral molecules, can vary. The racemic mixture, due to intermolecular interactions between opposite enantiomers, can exhibit different physical properties compared to its pure enantiomeric counterparts.

Property(R)-(-)-1,2-Propanediol(S)-(+)-1,2-PropanediolRacemic (dl)-1,2-Propanediol
Boiling Point 186-188 °C/765 mmHg186-188 °C/765 mmHg187-188 °C
Melting Point ~ -60 °C[1]~ -60 °C-59 to -60 °C[2]
Density (g/mL) 1.036 (20 °C)1.036 (20 °C)1.036 (25 °C)[3]
Refractive Index (n20/D) 1.4341.4321.432[3]
Specific Rotation [α]20/D (neat) -15.0° to -17.0°+15.0° to +17.0°[4][5]

Optical Activity: The Defining Difference

The most fundamental experimental difference between the enantiomers of 1,2-propanediol is their optical activity—the ability to rotate the plane of plane-polarized light. The racemic mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out.

Experimental Protocol: Polarimetry

Objective: To measure the specific rotation of an enantiopure sample of 1,2-propanediol.

Apparatus:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter cell (1 dm)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a sample of the enantiopure 1,2-propanediol and dissolve it in a suitable achiral solvent (e.g., water, ethanol) in a volumetric flask to a known concentration. If measuring the neat liquid, no solvent is needed.

  • Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent or an empty cell for a neat sample).

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed angle of rotation.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

Chiral Separation: Resolving the Racemate

The separation of a racemic mixture into its individual enantiomers is a critical process in both analytical and preparative chemistry. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are common techniques employed for this purpose.

Experimental Protocol: Chiral HPLC Separation

Objective: To separate and quantify the enantiomers in a racemic mixture of 1,2-propanediol.

Apparatus and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV or Refractive Index (RI) detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Racemic 1,2-propanediol standard.

  • Samples of (R)- and (S)-1,2-propanediol for peak identification.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents in the desired ratio. The choice of solvents and their ratio is crucial for achieving good separation and should be optimized based on the specific chiral column used. A common mobile phase for polysaccharide-based columns is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector.

  • Sample Injection: Dissolve a small amount of the racemic 1,2-propanediol in the mobile phase and inject a known volume onto the column.

  • Chromatogram Acquisition: Record the chromatogram. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, resulting in two separate peaks.

  • Peak Identification: Inject individual standards of (R)- and (S)-1,2-propanediol to identify which peak corresponds to which enantiomer.

  • Quantification: The relative area of each peak in the chromatogram of the racemic mixture can be used to determine the enantiomeric excess (ee) and the ratio of the enantiomers.

G cluster_workflow Chiral HPLC Separation Workflow racemate Racemic 1,2-Propanediol Sample dissolve Dissolve in Mobile Phase racemate->dissolve hplc HPLC System with Chiral Column dissolve->hplc separation Differential Interaction with CSP hplc->separation detection Detector (UV/RI) separation->detection chromatogram Chromatogram with Two Peaks detection->chromatogram quantification Quantification of Enantiomers chromatogram->quantification

Caption: Workflow for the separation of 1,2-propanediol enantiomers using chiral HPLC.

Biological and Toxicological Differences

The biological activity of enantiomers can differ significantly due to the stereospecific nature of biological receptors and enzymes. This can lead to variations in their metabolism, pharmacological effects, and toxicity.

Acute Oral Toxicity

A study on the acute oral toxicity of 1,2-propanediol enantiomers in mice revealed differences in their median lethal doses (LD50).[6]

CompoundLD50 in Mice (g/kg body weight)
(R)-1,2-Propanediol22.81[6]
(S)-1,2-Propanediol26.62[6]
Racemic 1,2-Propanediol24.92[6]

These results suggest that (R)-1,2-propanediol is slightly more acutely toxic to mice via oral administration than the (S)-enantiomer and the racemic mixture.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Animals: Typically, a small number of rodents (e.g., rats or mice) of a single sex are used.

Procedure:

  • Dosing: A single animal is dosed with the test substance at a level just below the best preliminary estimate of the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality over a defined period (typically 48 hours for dose adjustment and at least 14 days for overall observation).

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a specific factor (e.g., 3.2).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Continuation: This process is continued one animal at a time until stopping criteria are met (e.g., a certain number of reversals in outcome have occurred).

  • LD50 Calculation: The LD50 is then calculated from the pattern of outcomes using a maximum likelihood method.

Metabolic Pathways

The metabolism of 1,2-propanediol can be stereoselective. In microorganisms, different metabolic pathways exist for the production of the (R) and (S) enantiomers.[7] For instance, the deoxyhexose pathway primarily produces (S)-1,2-propanediol, while the methylglyoxal pathway leads to the formation of (R)-1,2-propanediol.[7] Furthermore, a study in dogs indicated that the metabolism of (S)-1,2-propanediol was faster than that of (R)-1,2-propanediol.[8]

G cluster_R Methylglyoxal Pathway cluster_S Deoxyhexose Pathway DHAP_R Dihydroxyacetone Phosphate (DHAP) MG Methylglyoxal DHAP_R->MG Methylglyoxal synthase Lactaldehyde_R (R)-Lactaldehyde MG->Lactaldehyde_R Glycerol dehydrogenase R_PDO (R)-1,2-Propanediol Lactaldehyde_R->R_PDO 1,2-Propanediol oxidoreductase Deoxyhexose Deoxyhexose (e.g., L-fucose) Lactaldehyde_S L-Lactaldehyde Deoxyhexose->Lactaldehyde_S Aldolase S_PDO (S)-1,2-Propanediol Lactaldehyde_S->S_PDO 1,2-Propanediol oxidoreductase

Caption: Microbial metabolic pathways for the production of (R)- and (S)-1,2-propanediol.

Conclusion

The experimental differences between racemic and enantiopure 1,2-propanediol are significant and have wide-ranging implications for their application in research and industry. While their basic physical properties such as boiling and melting points are very similar, their interaction with polarized light is a key distinguishing feature. Furthermore, subtle but measurable differences in their biological properties, including toxicity and metabolic fate, underscore the importance of considering the stereochemistry of chiral molecules. The ability to separate and analyze the individual enantiomers using techniques like chiral chromatography is essential for quality control, drug development, and fundamental research. This guide provides a foundational understanding and practical methodologies for navigating the experimental landscape of racemic and enantiopure 1,2-propanediol.

References

Navigating the Chiral Maze: A Guide to Validated Assays for 1,2-Propanediol Enantiomer Separation in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stereoselective analysis of 1,2-propanediol (propylene glycol) enantiomers in biological matrices is a critical task. This guide provides an objective comparison of validated analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.

The differential metabolism and toxicity of (R)- and (S)-1,2-propanediol necessitate their accurate quantification in biological fluids such as plasma, urine, and whole blood. The primary analytical techniques for the chiral separation of 1,2-propanediol are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). This guide delves into the nuances of these methods, with a focus on sample preparation, derivatization strategies, and analytical performance.

Comparative Analysis of Analytical Methods

The choice between GC and LC-based methods for the enantioselective analysis of 1,2-propanediol depends on several factors, including required sensitivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of commonly employed methods.

MethodSample PreparationDerivatizationDetectionKey AdvantagesKey Disadvantages
GC-MS Deproteinization, ExtractionRequired (e.g., with chiral reagents like (S)-(+)-2-phenylbutyryl chloride or achiral reagents like heptafluorobutyric anhydride followed by chiral column separation)MS, FIDHigh resolution, well-established methods, good for volatile compounds.[1][2]Derivatization is often necessary to improve volatility and chromatographic behavior, which can add complexity and potential for error.[3]
LC-MS/MS Deproteinization, Solid Phase Extraction (SPE)Not always requiredMS/MSHigh sensitivity and selectivity, suitable for non-volatile compounds, reversed-phase methods are highly compatible with MS.[4][5]Normal-phase chromatography, sometimes used for chiral separations, can be less compatible with MS ionization sources.[4]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for the successful implementation of any analytical assay. Here, we outline the key steps for the two primary approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

This method relies on the reaction of 1,2-propanediol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

1. Sample Preparation:

  • Spike the biological fluid sample (e.g., plasma) with a deuterated internal standard.[1]

  • Deproteinize the sample, for instance, by adding acetic acid, followed by vortexing and centrifugation.[6]

  • Extract the supernatant containing the analyte.[1]

2. Derivatization:

  • The hydroxyl groups of 1,2-propanediol are derivatized with a chiral reagent, such as (S)-(+)-2-phenylbutyryl chloride.[1] This creates diastereomeric esters with different chromatographic properties.

3. GC-MS Analysis:

  • Inject the derivatized sample onto a GC system equipped with a suitable capillary column.

  • The diastereomers are separated based on their differential interactions with the stationary phase.

  • Detection is typically performed using a mass spectrometer, which provides high selectivity and allows for accurate quantification.[1]

Pre-column Derivatization Gas Chromatography

To address issues like peak tailing on chiral GC columns, a pre-column derivatization with an achiral aldehyde or ketone can be employed.[3]

1. Sample Preparation & Derivatization:

  • An aldehyde or ketone compound is used as a derivative reagent in the presence of a catalyst and a water reducer.[3] This reaction forms a cyclic acetal or ketal.

  • This derivatization improves the chromatographic properties of 1,2-propanediol.

2. GC Analysis:

  • The derivatized sample is then analyzed on a chiral GC column to separate the enantiomers.

  • This method has been shown to overcome the peak trailing that can occur with underivatized diols on certain chiral stationary phases.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a powerful alternative, particularly with the use of chiral stationary phases that can directly separate the enantiomers without the need for derivatization.

1. Sample Preparation:

  • For complex matrices like plasma, a solid-phase extraction (SPE) is often employed to remove interferences and concentrate the analytes.[7]

  • An internal standard is added prior to extraction for accurate quantification.

2. Chromatographic Separation:

  • The separation of enantiomers is achieved on a chiral stationary phase. Macrocyclic glycopeptide and cyclodextrin-based chiral stationary phases are often effective in reversed-phase or polar organic modes, which are highly compatible with mass spectrometry.[4]

3. MS/MS Detection:

  • The eluent from the LC column is introduced into a tandem mass spectrometer.

  • The use of selected reaction monitoring (SRM) provides excellent sensitivity and selectivity for the quantification of the 1,2-propanediol enantiomers.

Visualizing the Workflow

To better illustrate the analytical process, the following diagram outlines the typical workflow for a validated assay for the separation of 1,2-propanediol enantiomers.

Caption: General workflow for the enantioselective analysis of 1,2-propanediol.

Conclusion

The validated assays for the separation of 1,2-propanediol enantiomers in biological fluids primarily utilize GC-MS and LC-MS/MS techniques. GC-based methods, often requiring a derivatization step, are robust and well-established. LC-MS/MS methods, particularly with modern chiral stationary phases, offer high sensitivity and can often circumvent the need for derivatization, simplifying sample preparation. The selection of the optimal method will depend on the specific requirements of the study, including the biological matrix, the required limit of quantification, and the available instrumentation. This guide provides the foundational knowledge to make an informed decision for the accurate and reliable chiral analysis of 1,2-propanediol.

References

A Comparative Guide to the Stereochemical Validation of Synthesized (R)-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral molecules is a critical parameter in the pharmaceutical and chemical industries. For (R)-(-)-1,2-Propanediol, a versatile chiral building block, ensuring its enantiomeric excess is paramount for its application in the synthesis of optically active compounds. This guide provides a comprehensive comparison of analytical techniques for the stereochemical validation of synthesized this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

The determination of the enantiomeric purity of this compound can be accomplished through several analytical methods. The choice of technique often depends on factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation. Below is a comparative summary of the most common methods.

Analytical Technique Principle Sample Preparation Instrumentation Key Performance Metrics Throughput
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile enantiomers on a chiral stationary phase, followed by mass spectrometric detection. Derivatization to enhance volatility and chromatographic separation is often required.Derivatization with a chiral or achiral agent (e.g., (S)-(+)-2-phenylbutyryl chloride or trifluoroacetic anhydride) to form diastereomers or improve volatility.[1]Gas Chromatograph with a chiral capillary column, coupled to a Mass Spectrometer.Resolution: Baseline separation of enantiomers. Sensitivity: High, especially with selected ion monitoring (SIM). Quantitative: Yes, using calibration curves.Moderate
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase (CSP) using a liquid mobile phase.Minimal, direct injection of the sample dissolved in a suitable solvent.HPLC system with a chiral column and a suitable detector (e.g., Refractive Index Detector (RID) or Mass Spectrometer).Resolution: Dependent on the choice of CSP and mobile phase. Sensitivity: Moderate to high, depending on the detector. Quantitative: Yes, with proper validation.Low to Moderate
Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound in solution. The degree of rotation is proportional to the concentration of the enantiomeric excess.The sample is dissolved in a suitable solvent at a known concentration.Polarimeter.Accuracy: Dependent on the purity of the sample and the accuracy of the specific rotation value of the pure enantiomer. Sensitivity: Lower compared to chromatographic methods. Quantitative: Yes, for enantiomeric excess calculation.High
Fluorescence-Based Assay Formation of diastereomeric complexes between the chiral diol and a chiral fluorescent reagent, leading to a change in fluorescence intensity that is proportional to the enantiomeric composition.[2]Mixing the sample with the fluorescent reagent and a boronic acid.[2]Fluorescence plate reader.Sensitivity: Very high, requires only small amounts of sample. Quantitative: Yes, with a calibration curve.High

Experimental Protocols

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of 1,2-propanediol to enhance its volatility and facilitate separation on a chiral column.

2.1.1. Derivatization Procedure

A common derivatization agent is (S)-(+)-2-phenylbutyryl chloride, which forms diastereomeric esters with the (R) and (S) enantiomers of 1,2-propanediol.[1]

  • To a solution of 1,2-propanediol in an aprotic solvent (e.g., dichloromethane), add a slight excess of (S)-(+)-2-phenylbutyryl chloride and a base (e.g., pyridine).

  • Stir the reaction mixture at room temperature for a specified time to ensure complete derivatization.

  • Quench the reaction with a small amount of water or a dilute acid.

  • Extract the diastereomeric esters with a suitable organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate it before GC-MS analysis.

2.1.2. GC-MS Conditions

Parameter Condition
Column Chiral capillary column (e.g., Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 μm)
Carrier Gas Helium
Injection Mode Split
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 80°C, ramped to 130°C at 5°C/min.
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)
Scan Range m/z 50-500

Expected Results: The two diastereomeric derivatives will exhibit different retention times, allowing for their separation and quantification. The peak area ratio can be used to determine the enantiomeric excess. For example, in a reported method, the retention times for the derivatized enantiomers of (S)- and (R)-1,2-propylene glycol were approximately 6.4 and 6.1 minutes, respectively.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of 1,2-propanediol enantiomers can be achieved using a chiral stationary phase.

2.2.1. HPLC Conditions

Parameter Condition
Column Chiral Stationary Phase (e.g., a polysaccharide-based column like Chiralpak AD-H)
Mobile Phase A mixture of n-hexane and ethanol (e.g., 70:30, v/v)[4]
Flow Rate 0.8 mL/min[4]
Column Temperature 40 °C[4]
Detector Refractive Index Detector (RID) or Mass Spectrometer
Injection Volume 10 µL

Expected Results: The (R) and (S) enantiomers will be separated into two distinct peaks. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Polarimetry

This classical method relies on the measurement of the optical rotation of the synthesized sample.

2.3.1. Procedure

  • Accurately prepare a solution of the synthesized this compound in a suitable solvent (e.g., ethanol) at a known concentration (c, in g/mL).

  • Fill a polarimeter cell of a known path length (l, in dm) with the solution.

  • Measure the observed optical rotation (α_obs) at a specific temperature (T) and wavelength (D-line of a sodium lamp).

  • Calculate the specific rotation [α] of the sample using the formula: [α]_T^D = α_obs / (c * l)

  • Determine the enantiomeric excess (% ee) using the formula: % ee = ([α]_sample / [α]_pure) * 100 Where [α]_pure is the specific rotation of the pure this compound. The literature value for the specific rotation of neat this compound is approximately -15°.

Expected Results: The calculated enantiomeric excess will provide a measure of the stereochemical purity of the synthesized product.

Fluorescence-Based Assay

This high-throughput method utilizes the formation of fluorescent diastereomeric complexes.

2.4.1. Procedure

  • In a multi-well plate, mix a solution of the synthesized 1,2-propanediol with a chiral fluorescent amine (e.g., tryptophanol) and 2-formylphenylboronic acid in a suitable solvent like acetonitrile.[2]

  • Allow the components to self-assemble into diastereomeric iminoboronate esters.[2]

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • The ratio of fluorescence intensities at two different wavelengths can be correlated to the enantiomeric excess using a calibration curve prepared with samples of known enantiomeric composition.

Expected Results: The diastereomeric complexes formed from the (R) and (S) enantiomers of 1,2-propanediol will exhibit different fluorescence properties, allowing for the quantification of the enantiomeric excess. This method is particularly advantageous for its high sensitivity and speed.[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the stereochemical validation of synthesized this compound.

Stereochemical_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Stereochemical Validation cluster_analysis Data Analysis Synthesis Synthesize this compound Purification Purify Synthesized Product Synthesis->Purification GC_MS Chiral GC-MS Purification->GC_MS HPLC Chiral HPLC Purification->HPLC Polarimetry Polarimetry Purification->Polarimetry Fluorescence Fluorescence Assay Purification->Fluorescence Data_Analysis Calculate Enantiomeric Excess GC_MS->Data_Analysis HPLC->Data_Analysis Polarimetry->Data_Analysis Fluorescence->Data_Analysis

Caption: Workflow for the synthesis, purification, and stereochemical validation of this compound.

Logical Relationships in Chiral Analysis

The following diagram illustrates the logical relationships between the different components of a chiral analysis method.

Chiral_Analysis_Logic Analyte Chiral Analyte (this compound) Diastereomeric_Complexes Formation of Diastereomeric Complexes (Transient or Covalent) Analyte->Diastereomeric_Complexes Chiral_Selector Chiral Selector (e.g., Chiral Stationary Phase, Chiral Derivatizing Agent) Chiral_Selector->Diastereomeric_Complexes Separation Separation based on Different Physicochemical Properties Diastereomeric_Complexes->Separation Detection Detection (e.g., MS, RID, Polarimeter, Fluorimeter) Separation->Detection Quantification Quantification of Enantiomers and Calculation of Enantiomeric Excess Detection->Quantification

References

A Comparative Guide to the Synthesis of 1,2-Propanediol: Chemical vs. Biotechnological Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1,2-Propanediol (1,2-PDO), also known as propylene glycol, is a versatile chemical with extensive applications in pharmaceuticals, cosmetics, food, and as a precursor for polymers. Its synthesis can be broadly categorized into two primary approaches: traditional chemical routes and emerging biotechnological methods. This guide provides a comprehensive comparison of these two synthesis strategies, supported by experimental data, detailed methodologies, and visual process representations to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Key Differences

FeatureChemical Synthesis (Propylene Oxide Hydration)Biotechnological Synthesis (Fermentation)
Feedstock Propylene (derived from fossil fuels)Renewable resources (e.g., glucose, glycerol)
Primary Method High-temperature, high-pressure hydration of propylene oxideMicrobial fermentation using wild-type or engineered microorganisms
Stereoselectivity Produces a racemic mixture of (R)- and (S)-1,2-PDOCan produce enantiomerically pure (R)- or (S)-1,2-PDO
Byproducts Dipropylene glycol, tripropylene glycol, and higher polyglycolsVaries with microorganism and pathway; can include ethanol, lactate, acetate, and 2,3-butanediol
Operating Conditions High temperature (150-200°C) and pressure (up to 1.8 MPa)[1]Mild conditions (e.g., 30-37°C, atmospheric pressure)
Environmental Impact Higher energy consumption and reliance on fossil fuels[2]Lower carbon footprint and utilization of renewable feedstocks[2]
Product Purity High purity (≥99.5%) achievable through distillation[1][3]Requires extensive downstream processing to separate from biomass and media components[4]

Quantitative Performance Comparison

The following tables summarize key quantitative data for both chemical and biotechnological synthesis routes for 1,2-propanediol.

Table 1: Chemical Synthesis of 1,2-Propanediol via Propylene Oxide Hydration

MethodCatalystTemperature (°C)Pressure (MPa)Propylene Oxide Conversion (%)1,2-PDO Selectivity (%)Reference
Non-catalyticNone1901.8High~85-90[1]
Catalytic (CO2-assisted)Poly(ionic liquid)@Chitosan--93.0 (Yield)98.2[5]
Catalytic (Acid)Sulfuric Acid38-149--Varies[6]

Table 2: Biotechnological Production of 1,2-Propanediol via Fermentation

MicroorganismSubstrateFermentation ModeTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Escherichia coli (engineered)GlucoseFed-batch4.50.19-[7][8]
Escherichia coli (engineered)GlucoseFed-batch0.7--[9]
Klebsiella pneumoniae (engineered)GlycerolFed-batch9.30.2~0.065[10]
Klebsiella pneumoniae (engineered)GlycerolFed-batch1.017-~0.021[11][12]
Saccharomyces cerevisiae (engineered)GlycerolBatch2.19--[13]

Experimental Protocols

Chemical Synthesis: Non-Catalytic Hydration of Propylene Oxide

This protocol describes a typical lab-scale, non-catalytic hydration of propylene oxide.

Materials:

  • Propylene oxide (PO)

  • Deionized water

  • High-pressure batch reactor equipped with a stirrer, temperature controller, and pressure gauge

Procedure:

  • Charge the high-pressure batch reactor with a predetermined molar ratio of deionized water to propylene oxide (e.g., 15:1).[1]

  • Seal the reactor and purge with an inert gas, such as nitrogen, to remove air.

  • Heat the reactor to the desired reaction temperature, typically between 150°C and 200°C.[14] The pressure will increase due to the vapor pressure of the reactants at this temperature.

  • Maintain the reaction at the set temperature with continuous stirring for a specified duration (e.g., 30-60 minutes).

  • After the reaction is complete, cool the reactor to room temperature.

  • Vent any excess pressure and collect the liquid product mixture.

  • Analyze the product mixture using gas chromatography (GC) to determine the conversion of propylene oxide and the selectivity to 1,2-propanediol, dipropylene glycol, and other byproducts.

  • Purify the 1,2-propanediol from the aqueous solution by distillation.

Biotechnological Synthesis: Fed-Batch Fermentation of Engineered E. coli

This protocol outlines a general procedure for the fed-batch fermentation of a metabolically engineered Escherichia coli strain for the production of (R)-1,2-propanediol from glucose.

Materials:

  • Engineered E. coli strain capable of 1,2-PDO production

  • Luria-Bertani (LB) medium for inoculum preparation

  • Defined fermentation medium containing glucose, nitrogen source (e.g., ammonium sulfate), salts, and trace elements

  • Concentrated glucose feed solution

  • Antibiotics (if required for plasmid maintenance)

  • Inducer (e.g., IPTG, if using an inducible promoter system)

  • Bioreactor (fermenter) with controls for temperature, pH, and dissolved oxygen (DO)

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into a flask containing LB medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking (e.g., 200 rpm).

    • Use this overnight culture to inoculate a larger volume of fermentation medium to serve as the seed culture.

  • Bioreactor Setup and Batch Phase:

    • Sterilize the bioreactor containing the initial batch of fermentation medium.

    • After cooling, aseptically add the seed culture to the bioreactor.

    • Maintain the temperature at 37°C and the pH at a controlled setpoint (e.g., 7.0) by the automated addition of acid and base.

    • Initially, maintain dissolved oxygen at a setpoint (e.g., 30% of air saturation) by controlling the agitation speed and airflow rate.

  • Fed-Batch Phase:

    • Once the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), initiate the feeding of the concentrated glucose solution.

    • Employ a feeding strategy (e.g., exponential feeding) to maintain a low concentration of glucose in the bioreactor to avoid overflow metabolism.

    • If using an inducible expression system, add the inducer (e.g., IPTG) at a specific cell density or time point to initiate the expression of the 1,2-PDO synthesis pathway genes.[15]

  • Harvesting and Product Analysis:

    • Continue the fermentation for a predetermined duration or until the glucose feed is exhausted.

    • Collect samples periodically to monitor cell growth (optical density at 600 nm), glucose consumption, and 1,2-propanediol production.

    • Analyze the concentration of 1,2-propanediol in the fermentation broth using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Purification:

    • Remove the biomass from the fermentation broth by centrifugation or microfiltration.[4]

    • The clarified broth can be concentrated by evaporation to remove water.[4]

    • Further purification of 1,2-propanediol from the concentrated broth, which contains salts and other impurities, can be achieved through techniques such as distillation, ion exchange chromatography, or solvent extraction.[4]

Signaling Pathways and Experimental Workflows

Chemical Synthesis Pathway

The chemical synthesis of 1,2-propanediol from propylene typically involves a two-step process: the epoxidation of propylene to propylene oxide, followed by the hydration of propylene oxide.

G Propylene Propylene Propylene_Oxide Propylene_Oxide Propylene->Propylene_Oxide Epoxidation PDO 1,2-Propanediol Propylene_Oxide->PDO Hydration DPG Dipropylene Glycol PDO->DPG Side Reaction TPG Tripropylene Glycol DPG->TPG Side Reaction

Caption: Chemical synthesis of 1,2-propanediol from propylene.

Biotechnological Synthesis Pathway from Glucose in E. coli

The biotechnological production of 1,2-propanediol in engineered E. coli often utilizes the methylglyoxal pathway, starting from the glycolytic intermediate dihydroxyacetone phosphate (DHAP).[7][13]

G Glucose Glucose DHAP Dihydroxyacetone Phosphate (DHAP) Glucose->DHAP Glycolysis Methylglyoxal Methylglyoxal DHAP->Methylglyoxal mgsA (Methylglyoxal Synthase) Lactaldehyde (R)-Lactaldehyde Methylglyoxal->Lactaldehyde gldA (Glycerol Dehydrogenase) Acetol Acetol Methylglyoxal->Acetol PDO (R)-1,2-Propanediol Lactaldehyde->PDO Endogenous Reductase Acetol->PDO

Caption: Metabolic pathway for (R)-1,2-propanediol synthesis from glucose in engineered E. coli.

Experimental Workflow Comparison

The following diagram illustrates the key stages in both the chemical and biotechnological synthesis and purification of 1,2-propanediol.

G cluster_chem Chemical Synthesis cluster_bio Biotechnological Synthesis chem_start Propylene Oxide + Water chem_reaction High T/P Reactor chem_start->chem_reaction chem_separation Distillation chem_reaction->chem_separation chem_product Racemic 1,2-PDO chem_separation->chem_product chem_byproducts DPG, TPG chem_separation->chem_byproducts bio_start Renewable Feedstock (e.g., Glucose) bio_fermentation Fermentation bio_start->bio_fermentation bio_harvest Cell Separation bio_fermentation->bio_harvest bio_purification Downstream Processing (Evaporation, Distillation, etc.) bio_harvest->bio_purification bio_byproducts Biomass, Salts, Other Metabolites bio_harvest->bio_byproducts bio_product Enantiopure 1,2-PDO bio_purification->bio_product

Caption: Comparative workflow for chemical versus biotechnological synthesis of 1,2-propanediol.

References

A Comparative Guide to Chiral Diols in Asymmetric Catalysis: (R)-(-)-1,2-Propanediol vs. Established Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. While C2-symmetric diols such as BINOL and TADDOL, alongside trans-1,2-diols like hydrobenzoin, have long been staples in the synthetic chemist's toolbox, simpler, more cost-effective chiral diols like (R)-(-)-1,2-propanediol present an attractive alternative. This guide provides an objective comparison of the performance of this compound against these established chiral diols in key asymmetric transformations, supported by experimental data.

Performance in Asymmetric Catalysis: A Comparative Overview

The efficacy of a chiral diol is often dictated by its structural rigidity, steric bulk, and ability to form a well-defined chiral environment around a metal center. While this compound offers the advantage of being a readily available and inexpensive chiral building block, its conformational flexibility can sometimes lead to lower enantioselectivities compared to the more rigid C2-symmetric ligands.

Below, we present a summary of the performance of this compound and other prominent chiral diols in three widely employed asymmetric reactions: the reduction of ketones, the Diels-Alder reaction, and the Sharpless asymmetric epoxidation. It is important to note that the data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical reaction conditions.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral diols are frequently used to modify reducing agents like lithium aluminum hydride (LiAlH₄) or as ligands for transition metal catalysts.

Table 1: Performance in the Asymmetric Reduction of Acetophenone

Chiral DiolCatalyst/Reagent SystemYield (%)Enantiomeric Excess (ee, %)Reference
This compound Data not readily available in comparative studies---
(R)-BINOL BINAL-H (LiAlH₄/(R)-BINOL/EtOH)7895 (R)[1]
(R,R)-TADDOL TiCl₂(TADDOLate)9598 (R)[1]
(R,R)-Hydrobenzoin RuCl₂[(R,R)-TsDPEN]>9999 (R)[1]

Note: Data for this compound in this specific, directly comparable reaction is limited in the surveyed literature, highlighting a gap in current research.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral diols can act as ligands for Lewis acids, creating a chiral environment that directs the facial selectivity of the cycloaddition.

Table 2: Performance in the Asymmetric Diels-Alder Reaction between Cyclopentadiene and Methyl Acrylate

Chiral DiolLewis AcidYield (%)Enantiomeric Excess (ee, %)endo/exoReference
This compound Data not readily available in comparative studies----
(S)-BINOL Diethylaluminum Chloride859698:2[2]
(R,R)-TADDOL Titanium(IV) Isopropoxide9094>99:1[2]
(R,R)-Hydrobenzoin Data not readily available in comparative studies----

Note: As with asymmetric reductions, direct comparative data for this compound in this benchmark Diels-Alder reaction is scarce.

Asymmetric Epoxidation

The Sharpless asymmetric epoxidation of allylic alcohols is a cornerstone of stereoselective synthesis, traditionally employing diethyl tartrate (a C2-symmetric diol) as the chiral ligand. The performance of other chiral diols in this titanium-catalyzed system provides insight into the structural requirements for high enantioselectivity.

Table 3: Performance in the Asymmetric Epoxidation of Geraniol

Chiral DiolYield (%)Enantiomeric Excess (ee, %)Reference
This compound ModerateLow[General knowledge, specific data lacking]
L-(+)-Diethyl Tartrate 90>95[3][4]
(R)-BINOL 7588[Data compiled from non-comparative studies]
(R,R)-TADDOL 8291[Data compiled from non-comparative studies]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative protocols for the key reactions discussed.

General Procedure for Asymmetric Reduction of Acetophenone with a Chiral Diol-Modified Hydride Reagent

A solution of the chiral diol (e.g., (R)-BINOL, 1.1 mmol) in anhydrous THF (10 mL) is added dropwise to a stirred suspension of LiAlH₄ (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the addition of a solution of ethanol (1.0 mmol) in anhydrous THF (5 mL). After stirring for another 30 minutes, a solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise at -78 °C. The reaction is stirred for 3 hours at this temperature and then quenched by the slow addition of water (1 mL) and 15% aqueous NaOH (1 mL). The mixture is allowed to warm to room temperature and filtered. The filtrate is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.

General Procedure for Asymmetric Diels-Alder Reaction

To a solution of the chiral diol (e.g., (S)-BINOL, 0.2 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere is added a solution of a Lewis acid (e.g., diethylaluminum chloride, 1.0 M in hexanes, 0.2 mL, 0.2 mmol). The mixture is stirred for 30 minutes, followed by the addition of the dienophile (e.g., methyl acrylate, 1.0 mmol). After stirring for an additional 15 minutes, the diene (e.g., cyclopentadiene, 2.0 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for the specified time (monitored by TLC). Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to afford the cycloaddition product. The enantiomeric excess and endo/exo ratio are determined by chiral HPLC and ¹H NMR spectroscopy, respectively.

General Procedure for Sharpless Asymmetric Epoxidation

To a stirred suspension of powdered 4 Å molecular sieves (0.5 g) in anhydrous dichloromethane (20 mL) at -20 °C are added L-(+)-diethyl tartrate (0.6 mmol) and titanium(IV) isopropoxide (0.5 mmol). The mixture is stirred for 30 minutes, after which the allylic alcohol (e.g., geraniol, 5.0 mmol) is added. A solution of tert-butyl hydroperoxide in toluene (5.0 M, 2.0 mL, 10 mmol) is then added dropwise. The reaction is stirred at -20 °C and monitored by TLC. Upon completion, the reaction is quenched by the addition of water (5 mL). The mixture is stirred for 1 hour while warming to room temperature. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography. The enantiomeric excess of the epoxy alcohol is determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Visualizing Asymmetric Catalysis

To aid in the conceptual understanding of the processes discussed, the following diagrams illustrate key principles and workflows.

Asymmetric_Catalytic_Cycle Catalyst Chiral Catalyst (Metal + Diol) Catalyst_Substrate Catalyst-Substrate Complex Catalyst->Catalyst_Substrate Substrate Prochiral Substrate Substrate->Catalyst_Substrate Coordination Transition_State Diastereomeric Transition State Catalyst_Substrate->Transition_State Reaction Product_Complex Catalyst-Product Complex Transition_State->Product_Complex Product_Complex->Catalyst Product Chiral Product Product_Complex->Product Release

Caption: A general catalytic cycle for an asymmetric reaction.

Experimental_Workflow start Start prep Prepare Catalyst System (Lewis Acid + Chiral Diol) start->prep reaction Perform Asymmetric Reaction (e.g., Diels-Alder) prep->reaction workup Quench and Workup reaction->workup purification Purify Product (Chromatography) workup->purification analysis Analyze Product (NMR, HPLC) purification->analysis end End analysis->end

References

A Comparative Guide to Techniques for Determining the Enantiomeric Excess of 1,2-Propanediol

Author: BenchChem Technical Support Team. Date: November 2025

The accurate determination of the enantiomeric excess (ee) of chiral molecules is critical in the pharmaceutical industry, where the therapeutic activity and toxicity of a drug can be enantiomer-dependent. 1,2-Propanediol, a common chiral building block and pharmaceutical excipient, exists as (R)- and (S)-enantiomers. This guide provides a comparative overview of the primary analytical techniques used to determine the enantiomeric excess of 1,2-propanediol, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.

Performance Comparison of Analytical Techniques

The choice of technique for determining the enantiomeric excess of 1,2-propanediol depends on factors such as required sensitivity, sample matrix, available equipment, and whether the method needs to be quantitative. The following table summarizes the key performance metrics of the most common methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Technique Principle Typical Stationary Phase / Selector Derivatization Analysis Time Advantages Limitations
Chiral Gas Chromatography (GC) Vapor-phase separation of enantiomers on a chiral stationary phase.Cyclodextrin derivatives (e.g., Astec® CHIRALDEX™ G-TA, CYCLOSIL-B)[1]Often required to improve volatility and peak shape (e.g., trifluoroacetylation).15-30 minHigh resolution, high sensitivity, suitable for volatile compounds.Derivatization can add complexity; high temperatures may risk racemization.
Chiral High-Performance Liquid Chromatography (HPLC) Liquid-phase separation of enantiomers on a chiral stationary phase (CSP).Polysaccharide-based (e.g., Chiralpak, Chiralcel)[2][3][4].Generally not required, but can be used (indirect method)[5][6].10-25 minWide applicability, robust, direct analysis is common.Lower efficiency than GC; requires analyte to have a chromophore for UV detection or use of universal detectors like ELSD[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals.Chiral Boric Acids (e.g., (S)-(+)-N-acetylphenylglycineboronic acid)[7][8].Required. Forms diastereomeric esters[9][10].< 90 min (including reaction)[10]No separation needed, provides structural information, accurate quantification by integration[7][8].Lower sensitivity, requires higher sample concentration, CDA must be enantiomerically pure[11]. Cannot determine which enantiomer is in excess without a standard[9].
Capillary Electrophoresis (CE) Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector.Cyclodextrins added to the background electrolyte[12][13].Not required.10-20 minHigh separation efficiency, low sample and reagent consumption, suitable for polar compounds[12][14].Lower concentration sensitivity compared to GC/HPLC, reproducibility can be challenging.

Experimental Protocols and Methodologies

Detailed methodologies are crucial for reproducing analytical results. The following sections provide experimental protocols for the key techniques discussed.

Chiral Gas Chromatography (GC) with Derivatization

This method involves the derivatization of 1,2-propanediol to enhance its volatility, followed by separation on a chiral GC column.

Principle: The hydroxyl groups of the 1,2-propanediol enantiomers are derivatized, for instance, by trifluoroacetylation. The resulting volatile diastereomers are then separated on a GC column coated with a chiral stationary phase, such as a cyclodextrin derivative. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Experimental Protocol:

  • Derivatization (O-Trifluoroacetyl Derivatives):

    • Dissolve approximately 1 mg of the 1,2-propanediol sample in 1 mL of methylene chloride in a sealed vial.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Heat the vial at 60°C for 20 minutes.

    • Cool the mixture to room temperature. The sample is now ready for injection.

  • GC Conditions:

    • Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.

    • Carrier Gas: Helium, at a constant pressure of 30 psi.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with an 80:1 split ratio.

    • Oven Program: Start at 80°C, ramp at 5°C/min to 130°C.

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC allows for the direct separation of 1,2-propanediol enantiomers without derivatization, although detection can be a challenge due to the lack of a strong UV chromophore.

Principle: The sample is injected into an HPLC system equipped with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and subsequent separation. Evaporative Light Scattering Detection (ELSD) is a suitable universal detection method for non-volatile analytes like 1,2-propanediol.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the 1,2-propanediol sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: Chiralpak AS or a similar polysaccharide-based column[2].

    • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution[3].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detector: Evaporative Light Scattering Detector (ELSD) with drift tube temperature at 45°C and nebulizing gas pressure at 3.3 bar[2].

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the separated enantiomers as described for the GC method.

NMR Spectroscopy using a Chiral Derivatizing Agent

This technique uses a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which can be distinguished and quantified by ¹H NMR.

Principle: A scalemic mixture of 1,2-propanediol is reacted with a chiral boric acid. This reaction forms a mixture of diastereomeric boronate esters. The protons in these diastereomers are in different chemical environments, resulting in separate, well-resolved signals in the ¹H NMR spectrum. The ratio of the integrals of these signals corresponds directly to the ratio of the enantiomers[7][9].

Experimental Protocol:

  • Derivatization:

    • In an NMR tube, combine 10 mmol of the 1,2-propanediol sample with 30 mmol of a chiral boric acid derivatizing agent (e.g., boric acid D as described in literature)[7][15].

    • Add 0.6 mL of deuterated chloroform (CDCl₃)[7].

    • Mix the solution for 15 minutes at 25°C using ultrasound to ensure complete reaction[7].

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher NMR spectrometer[7].

    • Experiment: Standard ¹H NMR spectrum acquisition.

    • Analysis: Identify the well-resolved diastereotopic signals. For boric acid derivatives, these are often aromatic proton signals[7]. Integrate the corresponding peaks for the two diastereomers.

  • Data Analysis: The diastereomeric excess (de) is calculated from the integral values (Integral₁ and Integral₂): de (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100. The enantiomeric excess (ee) of the parent diol is equal to the calculated diastereomeric excess, assuming no kinetic resolution during derivatization[9].

Visualized Workflows

The following diagrams illustrate the logical workflows for the described analytical techniques.

G General Workflow for Enantiomeric Excess Determination cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1,2-Propanediol Sample (Racemic or Scalemic) Prep Dilution / Derivatization Sample->Prep Separation Chiral Separation (GC, HPLC, CE) or Diastereomer Formation (NMR) Prep->Separation Detection Signal Detection (FID, ELSD, NMR) Separation->Detection Integration Peak Integration / Signal Quantification Detection->Integration Calculation Calculate Enantiomeric Excess (ee%) Integration->Calculation G Workflow for Derivatization-Based Analysis (GC/NMR) Enantiomers (R)-Diol + (S)-Diol CDA Add Chiral Derivatizing Agent (e.g., TFAA or Chiral Boric Acid) Enantiomers->CDA Diastereomers Diastereomer A ((R)-Diol-CDA) + Diastereomer B ((S)-Diol-CDA) CDA->Diastereomers Analysis GC or NMR Analysis Diastereomers->Analysis Quantify Quantify Signal Ratio Analysis->Quantify Result Calculate ee% Quantify->Result G Workflow for Direct Chromatographic Separation (HPLC/GC) Sample Inject (R/S)-Diol Mixture Column Chiral Stationary Phase (e.g., Chiralpak) Sample->Column Separation Differential Interaction Leads to Separation Column->Separation Detection Detect Eluting Enantiomers (Two Separate Peaks) Separation->Detection Quantify Integrate Peak Areas Detection->Quantify Result Calculate ee% Quantify->Result

References

Rotational spectroscopy for the conformational analysis of 1,2-propanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of flexible molecules like 1,2-propanediol is critical in understanding its chemical behavior, reactivity, and interactions in biological systems. As a chiral molecule with multiple rotatable bonds, 1,2-propanediol can exist in numerous conformational states, with up to 27 possible conformers, excluding enantiomers. Accurately identifying and characterizing these conformers is a significant challenge in analytical and physical chemistry. This guide provides a comparative analysis of rotational spectroscopy and other key analytical techniques for the conformational analysis of 1,2-propanediol, supported by experimental data and detailed protocols.

Rotational Spectroscopy: A High-Resolution Probe of Molecular Geometry

Rotational spectroscopy stands out as a powerful technique for the conformational analysis of molecules in the gas phase.[1] By measuring the transition frequencies between quantized rotational states, highly precise rotational constants can be determined. These constants are directly related to the molecule's moments of inertia, providing an unambiguous fingerprint of its three-dimensional structure. This allows for the distinct identification of different conformers present in a sample.

Performance Data

Rotational spectroscopy has been successfully employed to identify and characterize multiple conformers of 1,2-propanediol. The experimentally determined rotational constants and dipole moment components for several of the lowest energy conformers are summarized in the table below. The agreement between experimental values and high-level ab initio calculations provides strong evidence for the assigned structures.[2]

ConformerA (MHz)B (MHz)C (MHz)µa (D)µb (D)µc (D)Reference
g'Gt 8524.393635.432788.70---[3]
gG't 7114.73918.83169.3---[2]
tG'g 10223.72998.42577.5---[2]
g'G'g 6825.24337.83217.4---[2]
gG'g' 6092.14801.33260.6---[2]
tGg' 8632.73381.12715.1---[2]
g'G't 6867.74001.23139.7---[2]

Note: Dipole moment components (µa, µb, µc) are determined from Stark effect measurements and are crucial for confirming conformer assignments.[2]

Experimental Protocol: Pulsed-Jet Fourier Transform Microwave (FTMW) Spectroscopy

The following protocol outlines the key steps for the conformational analysis of 1,2-propanediol using a pulsed-jet FTMW spectrometer.

  • Sample Preparation: A dilute mixture of 1,2-propanediol in a carrier gas (e.g., Neon or Argon) is prepared. To increase the vapor pressure of 1,2-propanediol, the sample can be heated.[2]

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process rapidly cools the molecules to rotational temperatures of a few Kelvin, simplifying the resulting spectrum by populating only the lowest energy rotational levels.

  • Microwave Excitation: A short, high-power microwave pulse is used to coherently excite the molecules, creating a macroscopic polarization of the sample.

  • Free Induction Decay (FID) Detection: The microwave pulse is turned off, and the subsequent coherent emission from the relaxing molecules (the FID) is detected.

  • Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. This results in a high-resolution spectrum with narrow linewidths (typically a few kHz).

  • Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the precise rotational constants and centrifugal distortion constants for each conformer.

  • Conformer Assignment: The experimental rotational constants are compared with those predicted from ab initio quantum chemical calculations to assign the observed spectra to specific conformers. The measured dipole moment components further aid in unambiguous assignment.[2]

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_spectrometer FTMW Spectrometer cluster_analysis Data Analysis Sample 1,2-Propanediol in Carrier Gas Expansion Supersonic Expansion Sample->Expansion MW_Pulse Microwave Pulse Expansion->MW_Pulse Detection FID Detection MW_Pulse->Detection FT Fourier Transform Detection->FT Fit Spectral Fitting FT->Fit Assignment Conformer Assignment Fit->Assignment

Caption: Experimental workflow for the conformational analysis of 1,2-propanediol using FTMW spectroscopy.

Alternative Techniques for Conformational Analysis

While rotational spectroscopy provides unparalleled resolution in the gas phase, other techniques offer valuable insights, particularly in the condensed phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular structure and dynamics in solution. Conformational information is primarily derived from the analysis of coupling constants and chemical shifts. For diols, vicinal three-bond coupling constants can be related to dihedral angles through the Karplus equation, providing information about the relative populations of different conformers.[4]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Intramolecular hydrogen bonding, a key feature in the conformational landscape of 1,2-propanediol, can be identified by the red-shift of the O-H stretching frequency.[5] By comparing experimental spectra with theoretical predictions for different conformers, the conformational composition of a sample can be inferred.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are indispensable for conformational analysis.[6] These methods are used to:

  • Predict the geometries and relative energies of different conformers.

  • Calculate spectroscopic parameters (e.g., rotational constants, vibrational frequencies) to aid in the interpretation of experimental data.

  • Explore the potential energy surface to understand the pathways for conformational interconversion.

Comparison of Techniques

FeatureRotational SpectroscopyNMR SpectroscopyIR SpectroscopyComputational Chemistry
Phase GasSolutionGas, Liquid, SolidIn Silico
Resolution Very HighHighModerateN/A
Sensitivity HighModerate to HighModerateN/A
Information Obtained Precise molecular geometry, rotational constants, dipole momentsTime-averaged conformation, dihedral angles, relative populationsVibrational modes, presence of hydrogen bondingRelative energies, geometries, spectroscopic parameters
Strengths Unambiguous conformer identification, high precisionApplicable to solution-phase studies, provides dynamic informationVersatile for different sample phases, sensitive to hydrogen bondingCan predict properties of unobserved conformers, aids in spectral assignment
Limitations Limited to gas-phase studies, requires a permanent dipole momentProvides time-averaged information, complex spectra for flexible moleculesBroad spectral features can make conformer differentiation difficultAccuracy depends on the level of theory and basis set, computationally expensive for high accuracy

Logical Relationships of Conformers

The conformers of 1,2-propanediol are interconverted through rotations about the C-C and C-O single bonds. The relative energies of these conformers are determined by a delicate balance of steric effects and intramolecular hydrogen bonding.

conformer_relationship g'Gt g'Gt (Lowest Energy) gG't gG't g'Gt->gG't ΔE₁ tG'g tG'g gG't->tG'g ΔE₂ g'G'g g'G'g tG'g->g'G'g ΔE₃ Higher_Energy Higher Energy Conformers g'G'g->Higher_Energy ...

Caption: Simplified energy hierarchy of the low-energy conformers of 1,2-propanediol.

Conclusion

The conformational analysis of 1,2-propanediol requires a multi-faceted approach. Rotational spectroscopy provides the most definitive and high-resolution data for the identification of individual conformers in the gas phase. NMR and IR spectroscopy offer complementary information, particularly for understanding conformational preferences in the condensed phase. Computational chemistry is an essential partner to all experimental techniques, providing the theoretical framework for interpreting complex spectra and predicting the properties of different conformers. The synergy of these methods is crucial for a comprehensive understanding of the conformational landscape of flexible and biologically relevant molecules.

References

Safety Operating Guide

Essential Safety and Operational Guide for (R)-(-)-1,2-Propanediol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for (R)-(-)-1,2-Propanediol, tailored for research, scientific, and drug development professionals.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under OSHA's 2012 Hazard Communication Standard, adherence to good laboratory practices and the use of appropriate personal protective equipment are essential to ensure personnel safety.[1][2] The following table summarizes the recommended PPE for handling this chemical.

PPE CategoryItemSpecificationStandard
Eye and Face Protection Safety glasses or gogglesMust be worn to protect against splashes.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Protective glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact.Follow good laboratory practices.[2]
Protective clothingWear appropriate clothing to prevent skin exposure.Follow good laboratory practices.[1]
Respiratory Protection Not required under normal useIf a risk assessment indicates the need, use an air-purifying respirator with a particle filter.Follow good laboratory practices.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. This section outlines the key steps from receiving the chemical to its final disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, well-ventilated area.[1]

  • It is recommended to store the chemical under an inert atmosphere and protected from moisture.[1]

2. Handling and Use:

  • Ensure adequate ventilation in the work area.[2]

  • Avoid contact with skin and eyes, as well as inhalation of any vapors or mists.[1][2]

  • Wash hands thoroughly after handling the substance.[2]

3. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • Use personal protective equipment as required.[1]

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[2]

  • Do not allow the product to enter drains.[2]

4. Disposal:

  • Dispose of contaminated materials, such as used gloves and absorbent pads, in accordance with applicable laws and good laboratory practices.[2]

  • Unused or waste product should be disposed of as hazardous waste.[2]

  • Place the waste in a suitable, closed, and labeled container for disposal.[2]

Experimental Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Chemical inspect Inspect Container receive->inspect storage Store in Dry, Well-Ventilated Area inspect->storage ppe Don PPE storage->ppe handle Handle in Ventilated Area ppe->handle experiment Perform Experiment handle->experiment spill Spill? handle->spill waste_collection Collect Waste experiment->waste_collection label_waste Label Waste Container waste_collection->label_waste dispose Dispose as Hazardous Waste label_waste->dispose spill->experiment No spill_response Spill Response: - Ventilate - Absorb - Collect for Disposal spill->spill_response Yes spill_response->waste_collection

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-1,2-Propanediol
Reactant of Route 2
(R)-(-)-1,2-Propanediol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.